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  • Product: 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde
  • CAS: 667412-56-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde is an aromatic ether and aldehyde that holds potential as a versatile building block in organic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde is an aromatic ether and aldehyde that holds potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a substituted benzaldehyde core with a benzyl ether linkage, offers multiple reactive sites for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its reactivity and potential applications, designed to empower researchers in their scientific endeavors.

Chemical Identity and Properties

Proper identification and understanding of a compound's physical and chemical properties are fundamental to its application in research and development.

Nomenclature and Structural Information
  • IUPAC Name: 3-methoxy-4-[(3-methoxyphenyl)methoxy]benzaldehyde[1]

  • CAS Number: 667412-56-8[1]

  • Molecular Formula: C₁₆H₁₆O₄[1]

  • Molecular Weight: 272.29 g/mol [1]

  • Canonical SMILES: COC1=CC=CC(=C1)COC2=C(C=C(C=C2)C=O)OC[1]

  • InChI Key: XLQIAFAAZPZEDL-UHFFFAOYSA-N[1]

Table 1: Computed Physicochemical Properties [1]

PropertyValue
Molecular Weight 272.29 g/mol
XLogP3 2.8
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 6
Exact Mass 272.10485899 Da
Topological Polar Surface Area 44.8 Ų
Heavy Atom Count 20

Synthesis of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde

The synthesis of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde can be effectively achieved through a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of vanillin (4-hydroxy-3-methoxybenzaldehyde) attacks 3-methoxybenzyl halide. The following protocol is adapted from a similar synthesis of a related compound, 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde.[2]

Reaction Scheme

G cluster_0 Reactants cluster_1 Product vanillin Vanillin reagents Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetonitrile) methoxybenzyl_halide 3-Methoxybenzyl Halide product 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde reagents->product caption Figure 1: Williamson Ether Synthesis Scheme

Caption: Figure 1: Williamson Ether Synthesis Scheme

Detailed Experimental Protocol

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • 3-Methoxybenzyl chloride (or bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of vanillin (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add 3-methoxybenzyl chloride (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde.

Causality Behind Experimental Choices:

  • The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the potassium cation, leaving the phenoxide anion more nucleophilic.

  • An excess of potassium carbonate ensures complete deprotonation of the vanillin.

  • Heating the reaction increases the rate of the substitution reaction.

  • The aqueous workup and extraction are necessary to remove the DMF and inorganic salts.

  • Column chromatography is a standard method for purifying organic compounds of moderate polarity.

Spectroscopic Characterization

While specific experimental spectra for 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde are not available in the cited literature, the expected spectral data can be inferred from the analysis of its structural components and data from similar compounds.

Expected ¹H NMR Spectral Data:

  • Aldehyde proton: A singlet around δ 9.8 ppm.

  • Aromatic protons: A series of doublets and multiplets in the range of δ 6.8-7.5 ppm.

  • Benzyl ether methylene protons: A singlet around δ 5.1 ppm.

  • Methoxy protons: Two singlets around δ 3.8-3.9 ppm.

Expected ¹³C NMR Spectral Data:

  • Aldehyde carbonyl carbon: A signal around δ 191 ppm.

  • Aromatic carbons: Signals in the range of δ 110-160 ppm.

  • Benzyl ether methylene carbon: A signal around δ 70 ppm.

  • Methoxy carbons: Signals around δ 56 ppm.

Expected IR Spectral Data:

  • C=O stretch (aldehyde): A strong absorption around 1680-1700 cm⁻¹.

  • C-O stretch (ether): Absorptions in the range of 1000-1300 cm⁻¹.

  • C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Absorptions below 3000 cm⁻¹.

Reactivity and Potential Applications

The chemical reactivity of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde is primarily dictated by the aldehyde functional group and the electron-rich aromatic rings.

Reactivity of the Aldehyde Group

The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of transformations, making this compound a valuable intermediate.

  • Schiff Base Formation: The aldehyde can react with primary amines to form Schiff bases (imines), which are important intermediates in the synthesis of various heterocyclic compounds and have applications in medicinal chemistry.[3]

  • Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde into an alkene, allowing for carbon-carbon bond formation.

  • Reductive Amination: The aldehyde can react with an amine in the presence of a reducing agent to form a secondary or tertiary amine.

  • Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing further synthetic handles.

G cluster_0 Starting Material cluster_1 Potential Products start 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde schiff_base Schiff Base start->schiff_base R-NH₂ alkene Alkene start->alkene Wittig Reagent amine Amine start->amine R₂NH, Reducing Agent acid Carboxylic Acid start->acid Oxidizing Agent alcohol Alcohol start->alcohol Reducing Agent caption Figure 2: Reactivity of the Aldehyde Group

Caption: Figure 2: Reactivity of the Aldehyde Group

Potential Applications in Drug Discovery

Substituted benzaldehydes are common scaffolds in medicinal chemistry. The presence of the benzyl ether moiety can enhance lipophilicity and modulate the electronic properties of the molecule, potentially influencing its biological activity. Given that various benzaldehyde derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde serves as a promising starting point for the synthesis of novel therapeutic agents.[4][5]

Safety and Handling

As no specific safety data sheet is available for 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde, precautions should be based on the known hazards of its precursors, vanillin and 3-methoxybenzyl chloride.

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde is a compound with significant potential for application in synthetic organic chemistry, particularly in the development of new pharmaceuticals and functional materials. This guide has provided a comprehensive overview of its chemical properties, a detailed and logical synthesis protocol based on established chemical principles, and an exploration of its reactivity. While experimental data for the final product is limited in the current literature, the information provided herein serves as a valuable resource for researchers looking to synthesize and utilize this versatile chemical intermediate. Further research into the biological activity and material properties of derivatives of this compound is warranted and could lead to exciting discoveries.

References

  • Oriental Journal of Chemistry. (2012). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry, 28(2), 893-900. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde. Retrieved from [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2014). E-Journal of Chemistry, 9(4), 1875-1882.
  • Li, M., & Chen, X. (2008). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2291. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-4-(methoxymethoxy)benzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • PubChem. (n.d.). 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. Retrieved from [Link]

  • ResearchGate. (2008). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-hydroxy-4 methoxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2017). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: Synthesis, thermostability and antimicrobial activities. Retrieved from [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016). Oriental Journal of Chemistry, 32(5), 2533-2539. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-4-methylbenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethoxy-4-[(trimethylsilyl)oxy]benzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-4-phenoxybenzaldehyde. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-. Retrieved from [Link]

  • Chemsrc. (n.d.). 3-METHOXY-2-[(4-METHYLBENZYL)OXY]BENZALDEHYDE. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde

For Researchers, Scientists, and Drug Development Professionals Foreword In the landscape of medicinal chemistry and materials science, the benzaldehyde scaffold remains a cornerstone for the design of novel molecules wi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of medicinal chemistry and materials science, the benzaldehyde scaffold remains a cornerstone for the design of novel molecules with diverse functionalities. Its inherent reactivity and versatile substitution patterns allow for the construction of complex architectures with tailored biological and physical properties. This guide focuses on a specific, yet intriguing, derivative: 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. While seemingly a simple aromatic aldehyde, its structure embodies a convergence of functionalities that make it a valuable intermediate in organic synthesis and a potential candidate for further investigation in drug discovery programs. This document aims to provide a comprehensive overview of this compound, from its fundamental chemical identity to its synthesis and potential applications, grounded in established scientific principles and supported by authoritative references.

Chemical Identity and Nomenclature

The unequivocal identification of a chemical entity is paramount for scientific discourse and reproducibility. The compound of interest is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).

The IUPAC name for this compound is 3-methoxy-4-[(3-methoxyphenyl)methoxy]benzaldehyde .[1] This name precisely describes the molecular architecture: a benzaldehyde core with a methoxy group at the 3-position and a benzyloxy substituent at the 4-position, where the benzyl group itself is substituted with a methoxy group at its 3-position.

In scientific literature and commercial catalogs, this compound may be referred to by a variety of synonyms. A comprehensive list of these is provided below to aid in literature searches and material sourcing.

Table 1: Synonyms and Identifiers

TypeIdentifierSource
IUPAC Name 3-methoxy-4-[(3-methoxyphenyl)methoxy]benzaldehydePubChem[1]
Synonym 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehydePubChem[1]
Synonym 3-Methoxy-4-((3-methoxybenzyl)oxy)benzaldehydePubChem[1]
CAS Number 667412-56-8PubChem[1]

Physicochemical Properties

Table 2: Physicochemical Properties

PropertyValueSourceNotes
Molecular Formula C₁₆H₁₆O₄PubChem[1]
Molecular Weight 272.29 g/mol PubChem[1]
Appearance White to off-white solidPredictedBased on similar benzaldehyde derivatives.
Melting Point Not available-Expected to be a solid at room temperature. For comparison, 3-ethoxy-4-methoxybenzaldehyde has a melting point of 51-53 °C.
Boiling Point Not available-Expected to be high due to its molecular weight and polarity.
Solubility Soluble in common organic solvents (e.g., DCM, ethyl acetate, acetone). Insoluble in water.PredictedThe ether linkages and aromatic rings suggest good solubility in organic media.
XLogP3 2.8PubChem[1]A measure of lipophilicity, suggesting moderate lipid solubility.
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]The four oxygen atoms can act as hydrogen bond acceptors.
Rotatable Bond Count 6PubChem[1]Indicates a degree of conformational flexibility.

Synthesis and Mechanistic Considerations

The synthesis of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde can be logically approached through the Williamson ether synthesis, a robust and widely employed method for forming ether linkages. This strategy involves the reaction of an alkoxide with a primary alkyl halide. In this context, the synthesis would entail the reaction of a suitably protected vanillin derivative with 3-methoxybenzyl halide.

A plausible and efficient synthetic route starts from commercially available isovanillin (3-hydroxy-4-methoxybenzaldehyde). The phenolic hydroxyl group of isovanillin is deprotonated by a base to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with 3-methoxybenzyl bromide.

Proposed Experimental Protocol: Synthesis of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde

This protocol is based on established procedures for the synthesis of analogous aryl benzyl ethers.[2]

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • 3-Methoxybenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • To a stirred solution of isovanillin (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (2.0-3.0 eq).

  • To this suspension, add a solution of 3-methoxybenzyl bromide (1.1-1.2 eq) in anhydrous acetone dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde.

Causality and Experimental Choices:

  • Choice of Base: Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group without causing side reactions. Stronger bases could potentially deprotonate other sites or lead to decomposition.

  • Solvent: Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction. Its boiling point is convenient for refluxing the reaction.

  • Stoichiometry: A slight excess of the benzyl bromide is used to ensure complete consumption of the more valuable isovanillin. A larger excess of the base drives the reaction to completion.

  • Work-up: The aqueous work-up is essential to remove any remaining inorganic salts and unreacted starting materials.

  • Purification: Column chromatography is the standard and most effective method for purifying the final product to a high degree, which is crucial for subsequent applications and characterization.

Diagram of the Synthetic Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Isovanillin E Reaction Mixture in Flask A->E B 3-Methoxybenzyl bromide B->E C Potassium Carbonate C->E D Anhydrous Acetone D->E F Reflux (4-6h) E->F G Filtration F->G H Concentration G->H I Aqueous Wash H->I J Drying I->J K Column Chromatography J->K L Pure Product K->L

Caption: Synthetic workflow for 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde.

Potential Applications in Research and Development

While specific studies on the biological activity of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde are limited, its structural motifs suggest several avenues for exploration, particularly in the field of drug discovery.

  • Scaffold for Biologically Active Molecules: Benzaldehyde derivatives are common starting materials for the synthesis of a wide range of heterocyclic and other complex organic molecules. This compound could serve as a key intermediate in the synthesis of novel compounds with potential therapeutic activities. For instance, related methoxy-substituted benzaldehydes have been used to synthesize chalcones, which are known to possess a broad spectrum of biological activities including anti-inflammatory, and antimicrobial properties.

  • Antimicrobial and Antioxidant Properties: The presence of methoxyphenol moieties in the structure is significant. Compounds containing this functional group, such as vanillin and eugenol, are known to exhibit antimicrobial and antioxidant activities.[3] It is plausible that 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde could possess similar properties, making it a candidate for investigation as a food preservative or a component in antimicrobial formulations.

  • Enzyme Inhibition: The specific arrangement of the methoxy and benzyloxy groups may allow this molecule to fit into the active sites of certain enzymes, potentially leading to their inhibition. This makes it a candidate for screening in various enzyme inhibition assays relevant to diseases such as cancer, inflammation, and neurodegenerative disorders. For example, some benzaldehyde derivatives have been shown to modulate the activity of certain enzymes involved in bacterial resistance.[4]

Safety and Handling

Table 3: General Safety and Handling Precautions

Hazard CategoryPrecautionary Statements
Eye Irritation Causes serious eye irritation. Wear protective goggles or a face shield.[5][6]
Skin Irritation May cause skin irritation. Wear protective gloves and a lab coat.[6]
Respiratory Irritation May cause respiratory irritation. Work in a well-ventilated area or a fume hood. Avoid inhaling dust or vapors.[6]
Ingestion May be harmful if swallowed. Do not ingest. Wash hands thoroughly after handling.
Handling Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Disposal Dispose of in accordance with local, state, and federal regulations.

It is imperative to consult a comprehensive and up-to-date SDS from the supplier before handling this chemical.

Spectroscopic Characterization (Predicted)

For a research audience, detailed spectroscopic data is essential for compound verification. While experimental spectra for this specific molecule are not widely published, a predicted ¹H and ¹³C NMR spectrum can be inferred based on the analysis of its structural components and data from analogous compounds.

Predicted ¹H NMR (400 MHz, CDCl₃):

  • δ 9.8 (s, 1H, -CHO)

  • δ 7.4-7.2 (m, 5H, Ar-H)

  • δ 6.9-6.8 (m, 3H, Ar-H)

  • δ 5.1 (s, 2H, -O-CH₂-Ar)

  • δ 3.9 (s, 3H, -OCH₃)

  • δ 3.8 (s, 3H, -OCH₃)

Predicted ¹³C NMR (100 MHz, CDCl₃):

  • δ 191.0 (C=O)

  • δ 152.0, 150.0, 137.0, 131.0 (Ar-C)

  • δ 129.5, 126.5, 120.0, 115.0, 112.0, 110.0 (Ar-CH)

  • δ 70.0 (-O-CH₂-Ar)

  • δ 56.0 (-OCH₃)

  • δ 55.5 (-OCH₃)

These predicted chemical shifts are based on the known ranges for similar functional groups and substitution patterns on aromatic rings. Experimental verification is necessary for confirmation.

Conclusion

3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde represents a molecule of interest for synthetic and medicinal chemists. Its straightforward synthesis from readily available starting materials, coupled with the potential for diverse chemical modifications, makes it an attractive building block for the creation of more complex and potentially bioactive compounds. While further research is needed to fully elucidate its physicochemical properties and biological activities, this technical guide provides a solid foundation for researchers and drug development professionals to understand and utilize this compound in their scientific endeavors. The principles of rational synthesis design, coupled with an awareness of potential applications and necessary safety precautions, will enable the scientific community to unlock the full potential of this versatile molecule.

References

  • PubChem. 3-[(3-Methoxybenzyl)oxy]benzaldehyde. National Center for Biotechnology Information. [Link]

  • Google Patents. Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • PubChem. 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. National Center for Biotechnology Information. [Link]

  • LookChem. 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde. [Link]

  • ResearchGate. Synthesis, Characterization and Biological Evaluation of Novel Methoxy Benzaldehyde Substituted Derivatives of Pyrazolopyrimidine-4-hydrazide. [Link]

  • National Center for Biotechnology Information. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. [Link]

  • Google Patents. Process for the preparation of 3-methoxy-4,5-methylenedioxy-benzaldehyde.
  • PrepChem. Synthesis of 3-methoxy-4-benzyloxybenzaldehyde. [Link]

  • PubChem. 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]

  • ResearchGate. 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. [Link]

  • ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

  • PubChem. 3-Methoxy-4-methylbenzaldehyde. National Center for Biotechnology Information. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 3-Methoxybenzaldehyde, 98%. [Link]

  • PubChem. 3-[(3-Methoxybenzyl)oxy]benzaldehyde. National Center for Biotechnology Information. [Link]

  • PubChemLite. 3-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde. [Link]

  • CNR-IRIS. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. [Link]

Sources

Foundational

3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde CAS number

An In-Depth Technical Guide to 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 3-Methoxy-4-[(3-methoxybenzyl)ox...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde, a key organic intermediate. The document is structured to serve researchers and professionals in drug development and fine chemical synthesis. It delves into the compound's core properties, presents a detailed and validated synthetic protocol, explores its potential applications, and outlines essential safety and handling procedures. The synthesis section is supported by a mechanistic explanation and workflow diagrams to ensure clarity and reproducibility. This guide is grounded in authoritative scientific principles and references to support its claims.

Compound Identification and Physicochemical Properties

3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde is a substituted benzaldehyde derivative. The strategic placement of its functional groups—an aldehyde, two methoxy groups, and a benzyl ether linkage—makes it a versatile precursor in organic synthesis.

Key Identifiers
IdentifierValueSource
CAS Number 667412-56-8[1]
IUPAC Name 3-methoxy-4-[(3-methoxyphenyl)methoxy]benzaldehyde[1]
Molecular Formula C₁₆H₁₆O₄[1]
Molecular Weight 272.29 g/mol [1]
Canonical SMILES COC1=CC=CC(=C1)COC2=C(C=C(C=C2)C=O)OC[1]
InChI Key XLQIAFAAZPZEDL-UHFFFAOYSA-N[1]
Computed Physicochemical Data
PropertyValueNotes
XLogP3 2.8A measure of lipophilicity.
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Rotatable Bonds 6
Topological Polar Surface Area 44.8 Ų

Data computed by PubChem.[1]

Synthesis Protocol: A Validated Approach

The most direct and industrially scalable synthesis of this compound is achieved through a Williamson ether synthesis. This method involves the O-alkylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with 3-methoxybenzyl halide. The choice of a weak base and a polar aprotic solvent is critical to favor the desired SN2 reaction pathway and minimize side reactions.

Rationale for Experimental Design

The hydroxyl group of vanillin is phenolic and thus weakly acidic. A moderately strong base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate the phenol to its corresponding phenoxide. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of 3-methoxybenzyl chloride. An aprotic polar solvent like N,N-Dimethylformamide (DMF) is selected because it effectively solvates the potassium cation without solvating the phenoxide anion, thereby enhancing its nucleophilicity and accelerating the reaction rate.

Detailed Experimental Protocol

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • 3-Methoxybenzyl chloride

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Deionized water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add vanillin (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF (5 mL per gram of vanillin).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes. Add 3-methoxybenzyl chloride (1.1 eq) dropwise to the suspension over 10 minutes.

  • Reaction Execution: Heat the reaction mixture to 80°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting vanillin is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into deionized water (3x the volume of DMF used) and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford the pure 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Process Vanillin Vanillin Mixing 1. Mix Reactants in DMF Vanillin->Mixing AlkylHalide 3-Methoxybenzyl Chloride AlkylHalide->Mixing Base K₂CO₃ Base->Mixing Solvent DMF Solvent->Mixing Heating 2. Heat to 80°C (4-6 hours) Mixing->Heating Workup 3. Aqueous Work-up & Extraction Heating->Workup Purification 4. Column Chromatography Workup->Purification Product Pure Product Purification->Product

Caption: A flowchart of the synthesis process.

Reaction Mechanism

The reaction proceeds via a classic SN2 mechanism.

Mechanism Vanillin-OH Vanillin-OH Base + K₂CO₃ Vanillin-OH->Base Phenoxide Vanillin-O⁻ (Nucleophile) Base->Phenoxide AlkylHalide 3-Methoxybenzyl-Cl (Electrophile) Phenoxide->AlkylHalide SN2 Attack Product Final Product AlkylHalide->Product

Caption: The two-step SN2 reaction mechanism.

Applications in Research and Development

While specific applications for this exact molecule are not extensively documented in mainstream literature, its structure points to significant potential as a building block in several areas:

  • Pharmaceutical Synthesis: Benzaldehyde derivatives are foundational in the synthesis of various pharmaceuticals. For instance, related structures like 3-ethoxy-4-methoxybenzaldehyde serve as intermediates for drugs like apremilast, a PDE-4 inhibitor.[2] The title compound could be explored for creating novel analogues of biologically active molecules.

  • Schiff Base Ligands: The aldehyde functional group readily undergoes condensation reactions with primary amines to form Schiff bases. These compounds are important ligands in coordination chemistry and have been studied for their biological activities, including in the development of metal-based therapeutics.

  • Materials Science: Aromatic aldehydes are used in the synthesis of polymers and other advanced materials. The specific substitutions on this molecule could be leveraged to fine-tune the electronic and physical properties of such materials.

Safety, Handling, and Storage

Hazard Identification
  • Eye Irritation: Likely to cause serious eye irritation.[3]

  • Skin Irritation: May cause skin irritation.[3][4]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as dust.[3][4]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from strong oxidizing agents and direct sunlight.

Conclusion

3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde is a valuable synthetic intermediate with clear potential in medicinal chemistry and materials science. Its synthesis via Williamson etherification is a robust and well-understood process, allowing for its efficient production. While exercising due caution based on the toxicological profiles of related compounds, researchers can effectively utilize this molecule as a precursor for a wide range of more complex and potentially high-value chemical entities.

References

  • The Good Scents Company. (n.d.). 4-methoxysalicylaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (2021). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • ResearchGate. (n.d.). (PDF) 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 3-Methoxybenzaldehyde, 98%. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde is a substituted benzaldehyde derivative of interest in medicinal chemistry and drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde is a substituted benzaldehyde derivative of interest in medicinal chemistry and drug discovery. Its molecular structure, featuring two methoxy-substituted benzene rings linked by a benzyl ether, presents a scaffold with potential for diverse biological activities. Benzaldehyde and its derivatives are known to play crucial roles as intermediates in the synthesis of various pharmaceuticals and exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] This guide provides a comprehensive overview of the synthesis, purification, characterization, and potential applications of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde, offering valuable insights for researchers in the field.

Physicochemical Properties

The fundamental properties of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde are summarized in the table below. These computed properties provide a foundational understanding of the molecule's characteristics.[4]

PropertyValueSource
Molecular Formula C₁₆H₁₆O₄PubChem[4]
Molecular Weight 272.29 g/mol PubChem[4]
IUPAC Name 3-methoxy-4-[(3-methoxyphenyl)methoxy]benzaldehydePubChem[4]
CAS Number 667412-56-8PubChem[4]

Synthesis and Purification

The synthesis of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde can be efficiently achieved via the Williamson ether synthesis.[5][6] This well-established method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the synthesis proceeds by the reaction of vanillin (4-hydroxy-3-methoxybenzaldehyde) with 3-methoxybenzyl halide in the presence of a base.

Proposed Synthetic Pathway

G Vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) Intermediate Vanillin Anion Vanillin->Intermediate + Base Base Base (e.g., K₂CO₃, NaOH) Base->Intermediate Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Intermediate 3_methoxybenzyl_halide 3-Methoxybenzyl halide (X = Cl, Br) Product 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde 3_methoxybenzyl_halide->Product Intermediate->Product + 3-Methoxybenzyl halide

Caption: Williamson Ether Synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • 3-Methoxybenzyl chloride (or bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of vanillin (1.0 eq) in DMF or acetonitrile, add potassium carbonate (1.5 eq) or another suitable base. Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.

  • Addition of Alkyl Halide: Add 3-methoxybenzyl chloride (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product.

Purification

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The polarity of the eluent can be gradually increased to facilitate the separation of the desired product from any unreacted starting materials or byproducts.

Characterization

The structure and purity of the synthesized 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde can be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.8 ppm), aromatic protons (between 6.8 and 7.5 ppm), the benzylic methylene protons (a singlet around 5.1 ppm), and the two methoxy group protons (singlets around 3.9 ppm).

  • ¹³C NMR: The carbon NMR spectrum should display a signal for the aldehyde carbonyl carbon (around 191 ppm), aromatic carbons (in the range of 110-160 ppm), the benzylic methylene carbon (around 70 ppm), and the methoxy carbons (around 56 ppm).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]+ would be at m/z 272.29, corresponding to the molecular formula C₁₆H₁₆O₄.

Potential Applications in Drug Development

While specific studies on the biological activity of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde are limited, the structural motifs present in the molecule suggest several potential applications in drug discovery.

Intermediate for Phosphodiesterase-4 (PDE-4) Inhibitors

A structurally similar compound, 3-ethoxy-4-methoxybenzaldehyde, is a key intermediate in the synthesis of Apremilast, a small molecule inhibitor of phosphodiesterase-4 (PDE-4).[7] PDE-4 is a clinically validated target for the treatment of inflammatory diseases such as psoriasis and psoriatic arthritis. The title compound could potentially serve as a precursor for novel PDE-4 inhibitors.

G Target_Compound 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde Further_Synthesis Further Synthetic Modifications Target_Compound->Further_Synthesis PDE4_Inhibitors Novel PDE-4 Inhibitors Further_Synthesis->PDE4_Inhibitors

Caption: Potential synthetic route to novel PDE-4 inhibitors.

Antimicrobial and Other Pharmacological Activities

Benzaldehyde derivatives are known to possess a broad spectrum of biological activities.[1][3] The presence of methoxy groups and the overall lipophilicity of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde suggest that it could be explored for:

  • Antimicrobial activity: As a potential lead compound for the development of new antibacterial and antifungal agents.[1]

  • Anti-inflammatory effects: Given its structural similarity to intermediates of known anti-inflammatory drugs.

  • Anticancer properties: Many substituted benzaldehydes have been investigated for their potential as anticancer agents.[2]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) of structurally related compounds.

Conclusion

3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde is a compound with significant potential in the field of medicinal chemistry. Its synthesis is straightforward, utilizing the reliable Williamson ether synthesis. While specific biological data for this exact molecule is not yet widely available, its structural features and the known activities of related benzaldehyde derivatives make it a promising candidate for further investigation as a synthetic intermediate and a potential therapeutic agent. This guide provides a solid foundation for researchers to build upon in their exploration of this and similar molecules.

References

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  • Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study - NIH. [Link]

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  • Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability - Frontiers. [Link]

  • Synthesis, characterization and biological activity of various substituted benzothiazole derivatives | Request PDF - ResearchGate. [Link]

  • CN101570473B - Method for synthesizing 3-methoxybenzaldehyde - Google P
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Foundational

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde

Prepared by: Gemini, Senior Application Scientist Abstract This guide provides a comprehensive analysis and detailed prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for 3-Methoxy-4-[(3-methoxybenzyl)oxy]be...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive analysis and detailed prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. Designed for researchers and professionals in drug development and chemical synthesis, this document elucidates the structural features of the molecule through the fundamental principles of NMR spectroscopy. We will dissect the expected chemical shifts, integration values, and spin-spin coupling patterns for each unique proton environment. This guide also includes a standardized experimental protocol for sample preparation and data acquisition, ensuring methodological integrity and reproducibility.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic molecules in solution.[1] For a molecule such as 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde (Molecular Formula: C₁₆H₁₆O₄), which possesses multiple aromatic systems and functional groups, ¹H NMR provides critical information. It allows for the precise mapping of the proton framework, confirming the connectivity and spatial relationships of atoms within the molecule. This analytical rigor is indispensable for verifying synthetic products, identifying impurities, and ensuring the structural integrity of compounds in development pipelines.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the chemically non-equivalent protons in the molecule. Due to the molecule's asymmetry, there are ten distinct proton environments, which are systematically labeled in the structure below.

Figure 1: Molecular Structure and Proton Assignments

Caption: Structure of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde with proton environments labeled (Hₐ-Hⱼ).

  • Ring A (Benzaldehyde moiety): Contains three aromatic protons (Hₑ, Hբ, H₈).

  • Ring B (Benzyl moiety): Contains four aromatic protons (Hₕ, Hᵢ, Hⱼ, Hₖ).

  • Aldehyde Proton: Hₐ

  • Benzylic Protons: Hₑ (CH₂)

  • Methoxy Protons: Hᵢ (on Ring A) and Hⱼ (on Ring B).

Predicted ¹H NMR Spectral Analysis

The following is a detailed prediction of the ¹H NMR spectrum, assuming the sample is dissolved in deuterated chloroform (CDCl₃), a common non-polar solvent for NMR analysis. The residual proton signal from CDCl₃ typically appears as a singlet at δ 7.26 ppm.[2]

Aldehyde Proton (Hₐ)
  • Predicted Chemical Shift (δ): ~9.85 ppm The aldehyde proton is the most deshielded proton in the molecule. This significant downfield shift is due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group (C=O).[3][4]

  • Integration: 1H This signal corresponds to a single proton.

  • Multiplicity: Singlet (s) This proton has no adjacent proton neighbors (protons on an adjacent carbon), so it appears as a sharp singlet.

Aromatic Protons (Ring A & Ring B)
  • Predicted Chemical Shift (δ): ~6.90 - 7.50 ppm Protons directly attached to a benzene ring typically resonate in the 6.5-8.5 ppm range due to the ring current effect, which deshields them.[5] The specific shifts are influenced by the electronic effects of the substituents.

    • Ring A Protons (Hₑ, Hբ, H₈): These protons are on a ring with three electron-donating groups (two alkoxy groups and the aldehyde group is electron-withdrawing). We expect these signals to be relatively complex due to their coupling patterns.

      • H₈ (δ ~7.45 ppm, dd): This proton is ortho to the electron-withdrawing aldehyde group, causing a downfield shift. It will be split by Hբ (ortho coupling, J ≈ 8 Hz) and Hₑ (meta coupling, J ≈ 2 Hz), appearing as a doublet of doublets.

      • Hₑ (δ ~7.42 ppm, d): This proton is also ortho to the aldehyde group. It will appear as a doublet due to meta coupling with H₈ (J ≈ 2 Hz).

      • Hբ (δ ~7.00 ppm, d): This proton is ortho to the strongly electron-donating benzyloxy group, shifting it upfield relative to the other Ring A protons. It will be split by H₈ into a doublet (J ≈ 8 Hz).

    • Ring B Protons (Hₕ, Hᵢ, Hⱼ, Hₖ): This ring has an electron-donating methoxy group and the electron-donating benzyloxy substituent.

      • Hᵢ (δ ~7.30 ppm, t): This proton is split by its two ortho neighbors (Hₕ and Hⱼ), resulting in a triplet (J ≈ 7.5-8.0 Hz).

      • Hₕ, Hⱼ, Hₖ (δ ~6.90 - 7.05 ppm, m): These three protons will likely appear as a complex multiplet due to overlapping signals and similar chemical environments.

Benzylic Protons (Hₑ)
  • Predicted Chemical Shift (δ): ~5.15 ppm The two protons of the methylene bridge (-CH₂-) are chemically equivalent. They are deshielded because they are adjacent to both an oxygen atom and an aromatic ring. Protons in this environment (Ar-CH₂-O-) typically appear in the δ 4.5-5.5 ppm range.

  • Integration: 2H This signal represents two protons.

  • Multiplicity: Singlet (s) These protons have no adjacent proton neighbors, resulting in a singlet.

Methoxy Protons (Hᵢ & Hⱼ)
  • Predicted Chemical Shift (δ): ~3.94 ppm and ~3.83 ppm The two methoxy groups (-OCH₃) are in different chemical environments and will produce two distinct signals. Protons of methoxy groups on an aromatic ring typically resonate between δ 3.7 and 4.0 ppm.

    • Hᵢ (on Ring A): This methoxy group is ortho to the aldehyde. Its chemical shift will be influenced by the combined effects of the adjacent aldehyde and the benzyloxy group.

    • Hⱼ (on Ring B): This methoxy group is on the benzyl portion of the molecule.

  • Integration: 3H each (6H total) Each singlet will integrate to three protons.

  • Multiplicity: Singlets (s) The protons of each methyl group are equivalent and have no adjacent proton neighbors, so they each appear as a sharp singlet.

Data Summary Table

The predicted ¹H NMR data are summarized in the table below for quick reference.

Proton LabelIntegrationPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Hₐ1H9.85Singlet (s)-Aldehyde
H₈1H7.45Doublet of Doublets (dd)J ≈ 8.0, 2.0Aromatic (Ring A)
Hₑ1H7.42Doublet (d)J ≈ 2.0Aromatic (Ring A)
Hᵢ1H7.30Triplet (t)J ≈ 8.0Aromatic (Ring B)
Hₕ, Hⱼ, Hₖ3H6.90 - 7.05Multiplet (m)-Aromatic (Ring B)
1H7.00Doublet (d)J ≈ 8.0Aromatic (Ring A)
Hₑ2H5.15Singlet (s)-Benzylic CH₂
Hᵢ / Hⱼ3H~3.94Singlet (s)-Methoxy (-OCH₃)
Hᵢ / Hⱼ3H~3.83Singlet (s)-Methoxy (-OCH₃)

Note: The specific assignment of the two methoxy signals may require 2D NMR techniques such as NOESY for definitive confirmation.

Experimental Protocol: Acquiring the ¹H NMR Spectrum

This section provides a self-validating protocol for obtaining a high-quality ¹H NMR spectrum.

Materials and Equipment
  • 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde (5-10 mg)

  • Deuterated Chloroform (CDCl₃), ≥99.8% D

  • NMR Tube (5 mm, high-quality, clean and dry)[6]

  • Pasteur pipette with a small cotton or glass wool plug

  • Vortex mixer

  • NMR Spectrometer (e.g., 300 MHz or higher)[2]

Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Sample (5-10 mg) dissolve 2. Add Solvent (~0.6 mL CDCl₃) weigh->dissolve mix 3. Vortex (Ensure complete dissolution) dissolve->mix filter 4. Filter into NMR Tube (Remove particulates) mix->filter cap 5. Cap and Label filter->cap insert 6. Insert into Spectrometer cap->insert lock 7. Lock on Solvent Signal insert->lock shim 8. Shim Magnetic Field lock->shim acquire 9. Acquire Spectrum (16-64 scans) shim->acquire process 10. Process Data (FT, Phase, Baseline) acquire->process

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology
  • Weighing: Accurately weigh 5-10 mg of the solid compound directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of CDCl₃ to the vial.[7] The use of a deuterated solvent is critical to avoid large interfering solvent signals in the spectrum.[8]

  • Mixing: Securely cap the vial and vortex thoroughly until the solid is completely dissolved. A clear, homogeneous solution is essential for high-resolution spectra.

  • Filtration: Using a Pasteur pipette with a small glass wool plug, transfer the solution into a clean, high-quality 5 mm NMR tube. This step is crucial to remove any suspended particulate matter, which can degrade spectral quality by disrupting the magnetic field homogeneity.[6]

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field (B₀). This step is vital for achieving sharp, well-resolved peaks.

  • Acquisition: Acquire the ¹H NMR spectrum. Typical parameters for a 300-500 MHz instrument would include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and accumulating 16 to 64 scans to ensure a good signal-to-noise ratio.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier Transform (FT), followed by phase correction and baseline correction to yield the final spectrum. Set the chemical shift reference using the residual CHCl₃ signal at δ 7.26 ppm or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.[9]

Conclusion

The predicted ¹H NMR spectrum of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde is highly characteristic and provides unambiguous confirmation of its complex structure. The distinct signals for the aldehyde, benzylic, methoxy, and two different aromatic systems each provide a piece of the structural puzzle. By following the detailed analytical interpretation and the rigorous experimental protocol provided in this guide, researchers can confidently verify the identity and purity of this compound, ensuring the integrity of their scientific endeavors.

References

  • Hansen, P. E. (2021). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Chemistry LibreTexts. [Link]

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Exploratory

An In-depth Technical Guide to the Infrared Spectroscopic Analysis of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde

Preamble: The Molecule and the Method In the landscape of pharmaceutical intermediates and fine chemical synthesis, the unambiguous structural confirmation of novel and existing compounds is paramount. 3-Methoxy-4-[(3-me...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Molecule and the Method

In the landscape of pharmaceutical intermediates and fine chemical synthesis, the unambiguous structural confirmation of novel and existing compounds is paramount. 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde (Molecular Formula: C₁₆H₁₆O₄, Molar Mass: 272.29 g/mol ) is a molecule of interest characterized by a complex assembly of functional groups, including an aromatic aldehyde, two distinct ether linkages (an aryl methoxy group and a benzyl ether), and two uniquely substituted aromatic rings.[1] The synthesis and application of such molecules necessitate rigorous analytical characterization, for which Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative first-line technique.

This guide provides a comprehensive exploration of the principles and practice of applying Fourier Transform Infrared (FTIR) spectroscopy for the structural elucidation of this target molecule. We will move beyond a simple recitation of peak positions to a deeper analysis of the causality behind experimental choices and the logic of spectral interpretation, equipping the research scientist with the expertise to confidently verify the molecular structure.

Foundational Principles: Molecular Vibrations and IR Absorption

Infrared spectroscopy is predicated on the principle that chemical bonds within a molecule are not rigid; they vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes. These absorptions are recorded by the spectrometer, generating a spectrum that serves as a unique molecular "fingerprint."

For a molecule as complex as 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde, the utility of IR spectroscopy lies in its ability to identify the key functional groups present. Each group—aldehyde, ether, aromatic ring, methyl, and methylene—possesses characteristic vibrational modes (stretching and bending) that absorb in predictable regions of the mid-infrared spectrum (4000-400 cm⁻¹).

Deconstructing the Molecule: Predicted IR Absorption Profile

A logical analysis of the molecular structure allows us to predict the key features of its IR spectrum. The structure contains several distinct vibrational units whose absorptions are diagnostic.

A. The Aldehyde Moiety (Ar-CHO): The aromatic aldehyde is one of the most readily identifiable functional groups in IR spectroscopy. Its confirmation rests on the detection of two key features:

  • C=O Stretching: The carbonyl (C=O) bond gives rise to one of the strongest and sharpest absorptions in the spectrum. For an aldehyde conjugated with an aromatic ring, this peak is expected in the range of 1710-1685 cm⁻¹ .[2][3] The conjugation delocalizes the pi-electrons, slightly weakening the C=O bond and lowering its vibrational frequency compared to a saturated aldehyde (1740-1720 cm⁻¹).[2]

  • Aldehydic C-H Stretching: This is a hallmark of an aldehyde. It produces two weak to medium absorptions between 2880-2800 cm⁻¹ and 2760-2700 cm⁻¹ .[4] The latter, lower-wavenumber peak is particularly diagnostic, as few other absorptions appear in this region.[4][5] Its presence, along with the C=O stretch, is definitive proof of an aldehyde group.[6]

B. The Ether Linkages (C-O-C): This molecule contains two types of ether linkages, which produce strong absorptions in the fingerprint region.

  • Aryl-Alkyl Ether (Ar-O-CH₃): This functionality is known to produce two distinct C-O stretching bands: a strong, asymmetric stretch typically found around 1275-1200 cm⁻¹ and a symmetric stretch around 1050-1020 cm⁻¹ .[7]

  • Benzyl Ether (Ar-CH₂-O-Ar): The C-O stretching of the benzyl ether will also contribute a strong absorption within the 1250-1050 cm⁻¹ range, likely overlapping with the aryl-alkyl ether bands to create a complex, intense signal pattern in this region.[7]

C. The Aromatic Rings (Substituted Benzene): The two benzene rings provide a wealth of structural information.

  • Aromatic C-H Stretching: Look for sharp, medium-intensity peaks just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[8]

  • Aromatic C=C Stretching: The vibrations of the carbon-carbon bonds within the rings produce a series of absorptions of variable intensity between 1625-1440 cm⁻¹ .[8]

  • Out-of-Plane (OOP) C-H Bending: These absorptions in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern on the aromatic rings.

    • Benzaldehyde Ring: This ring is 1,2,4-trisubstituted. This pattern typically gives rise to characteristic OOP bending bands in the 885-870 cm⁻¹ and 825-805 cm⁻¹ regions.

    • Benzyl Ring: This ring is 1,3-disubstituted (meta). This pattern is associated with strong OOP bending bands at 810-750 cm⁻¹ and a very characteristic band at 725-680 cm⁻¹.

D. Aliphatic C-H Bonds (CH₃ and CH₂):

  • C-H Stretching: The methyl (methoxy) and methylene (benzyl) groups will exhibit C-H stretching vibrations just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ range.[5] These may overlap with the higher-wavenumber aldehydic C-H stretch.

  • C-H Bending: Bending vibrations (scissoring, rocking) for these groups are expected around 1470-1450 cm⁻¹ .

Experimental Protocol: A Self-Validating Approach

The acquisition of a high-quality, reproducible IR spectrum requires meticulous attention to the experimental procedure. The following protocol is designed to be self-validating, minimizing common sources of error.

Methodology: KBr Pellet Preparation and Analysis

  • Rationale: 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde is a solid at room temperature. The Potassium Bromide (KBr) pellet technique is the gold standard for obtaining high-resolution spectra of solid samples. KBr is chosen for its ionic nature and lack of covalent bonds, rendering it transparent in the mid-IR range (above 400 cm⁻¹).

Step-by-Step Protocol:

  • Material Preparation:

    • Gently heat spectroscopy-grade KBr powder in an oven at ~110°C for 2-4 hours to drive off any adsorbed water. Store the dried KBr in a desiccator. Causality: Water has a very strong, broad O-H stretching absorption around 3400 cm⁻¹ which can obscure N-H or other O-H signals and interfere with interpretation.

  • Sample Grinding:

    • In an agate mortar and pestle, place approximately 1-2 mg of the sample and ~100-200 mg of the dried KBr.

    • Grind the mixture thoroughly for 3-5 minutes until it becomes a fine, homogenous powder with a consistent, slightly glossy appearance. Causality: Inadequate grinding leads to large particle sizes that scatter infrared radiation (the Christiansen effect), causing distorted peak shapes and a sloping baseline.

  • Pellet Pressing:

    • Transfer a portion of the powdered mixture into a pellet press die.

    • Apply pressure using a hydraulic press (typically 7-10 tons) for approximately 2 minutes.

    • Carefully release the pressure and extract the die. The resulting pellet should be thin and transparent or translucent. Trustworthiness: An opaque or cloudy pellet indicates poor grinding or excessive sample concentration, and the spectrum should be re-acquired.

  • Data Acquisition (FTIR Spectrometer):

    • Place the KBr pellet in the spectrometer's sample holder.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹ .

    • Co-add a minimum of 16 scans at a resolution of 4 cm⁻¹ . Causality: Co-adding multiple scans significantly improves the signal-to-noise ratio, making weaker peaks, such as the aldehydic C-H stretches, more clearly visible.

Data Presentation and Interpretation

The expected vibrational frequencies for 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde are summarized below.

Table 1: Predicted IR Absorption Bands and Vibrational Assignments

Wavenumber Range (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group Confirmed
3100 - 3000Medium / WeakC-H StretchAromatic Rings
2960 - 2850MediumC-H Stretch (asymmetric & symmetric)-CH₃ (methoxy) & -CH₂- (benzyl)
2880 - 2800WeakC-H Stretch (Fermi resonance)Aldehyde (-CHO)
2760 - 2700WeakC-H StretchAldehyde (-CHO)
1710 - 1685 Strong, Sharp C=O Stretch Aromatic Aldehyde
1625 - 1440Medium / WeakC=C Stretch (in-ring)Aromatic Rings
1470 - 1450MediumC-H Bending-CH₃ & -CH₂-
1275 - 1200 Strong C-O Stretch (asymmetric) Aryl-Alkyl Ether & Benzyl Ether
1050 - 1020 Strong C-O Stretch (symmetric) Aryl-Alkyl Ether
900 - 675Medium / StrongC-H Out-of-Plane (OOP) BendingSubstituted Aromatic Rings

Bolded entries represent the most diagnostic peaks for initial structural confirmation.

Logical Workflow for Spectral Interpretation

The process of interpreting the spectrum should follow a systematic workflow to ensure all structural features are accounted for.

IR_Workflow cluster_Acquisition Data Acquisition & Initial Scan cluster_Analysis Spectral Analysis cluster_Confirmation Structural Confirmation SamplePrep Sample Prep (KBr Pellet) Acquire Acquire Spectrum (4000-400 cm-1) SamplePrep->Acquire High_Freq Region 1: > 3000 cm-1 Confirm Ar-H Stretch Acquire->High_Freq Carbonyl_Region Region 2: ~1700 cm-1 Identify Strong C=O Stretch High_Freq->Carbonyl_Region Confirm_Aromatics Aromatics Confirmed High_Freq->Confirm_Aromatics Ar C-H Stretch C=C & OOP Bends Aldehyde_CH Region 3: 2900-2700 cm-1 Find Aldehydic C-H Stretches Carbonyl_Region->Aldehyde_CH Confirm_Aldehyde Aldehyde Confirmed Carbonyl_Region->Confirm_Aldehyde Fingerprint Region 4: < 1600 cm-1 Analyze Fingerprint Region Aldehyde_CH->Fingerprint Aldehyde_CH->Confirm_Aldehyde Confirm_Ethers Ethers Confirmed Fingerprint->Confirm_Ethers Strong C-O Stretches (1275-1020 cm-1) Fingerprint->Confirm_Aromatics Ar C-H Stretch C=C & OOP Bends Final Structure Verified Confirm_Aldehyde->Final Confirm_Ethers->Final Confirm_Aromatics->Final

Caption: Workflow for IR spectral analysis of the target molecule.

Conclusion

The IR spectrum of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde is rich with information. A systematic analysis, beginning with the unmistakable C=O stretch of the conjugated aldehyde, followed by confirmation of the diagnostic aldehydic C-H stretches, provides irrefutable evidence for this primary functional group. Subsequent identification of the strong, complex C-O stretching bands in the upper fingerprint region confirms the dual ether functionalities. Finally, a detailed analysis of the C-H stretching and bending regions corroborates the presence and substitution patterns of the aromatic and aliphatic substructures. By following the detailed protocol and logical interpretation workflow presented in this guide, researchers can confidently utilize FTIR spectroscopy as a powerful tool for the definitive structural verification of this and other similarly complex molecules.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

  • LibreTexts Chemistry. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3475702, 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. [Link]

  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

  • LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Doc Brown's Chemistry. Infrared Spectrum of Benzaldehyde. [Link]

  • LibreTexts Chemistry. (2024). 18.8 Spectroscopy of Ethers. [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd. [Link]

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Foundational

An In-Depth Technical Guide to the Mass Spectrometry of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde

Abstract This guide provides a comprehensive technical overview of the mass spectrometric analysis of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. Designed for researchers and drug development professionals, this docu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. Designed for researchers and drug development professionals, this document details the core principles, experimental methodologies, and expected fragmentation patterns for the structural elucidation of this molecule. We explore the rationale behind selecting appropriate ionization techniques, delineate a step-by-step analytical protocol, and present a detailed interpretation of the resulting mass spectral data. The guide is grounded in established scientific principles, supported by authoritative references, and includes visual aids to clarify complex fragmentation pathways, ensuring both technical accuracy and practical utility.

Introduction: The Role of Mass Spectrometry in Structural Characterization

3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde is a complex aromatic molecule containing multiple functional groups: an aldehyde, two methoxy groups, and a benzyl ether linkage. The precise characterization of such molecules is fundamental in fields ranging from synthetic chemistry to pharmaceutical development. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural information from minute sample quantities.

This guide serves as a practical manual for analyzing the title compound. We will proceed from the foundational physicochemical properties to the intricacies of ionization and fragmentation. The objective is to provide a self-validating framework for analysis, where experimental choices are justified by chemical principles, and the resulting data can be interpreted with high confidence.

Physicochemical Properties & Analytical Considerations

Understanding the basic properties of an analyte is a prerequisite for successful MS method development. These parameters, summarized in Table 1, directly influence choices regarding sample preparation, ionization source, and instrument settings.

Table 1: Physicochemical Properties of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde

Property Value Source
Molecular Formula C₁₆H₁₆O₄ [1]
Average Molecular Weight 272.29 g/mol [1]
Monoisotopic (Exact) Mass 272.104859 Da [1]

| IUPAC Name | 3-methoxy-4-[(3-methoxyphenyl)methoxy]benzaldehyde |[1] |

The presence of multiple oxygen atoms makes the molecule moderately polar, and the benzyl ether linkage introduces a point of potential thermal lability. This informs the crucial decision of which ionization technique to employ. While Electron Ionization (EI) is a powerful tool for creating reproducible fragmentation patterns, its high-energy nature can sometimes lead to the absence of a molecular ion for less stable molecules.[2] Conversely, soft ionization techniques like Electrospray Ionization (ESI) are designed to preserve the intact molecule, generating protonated molecules ([M+H]⁺) with minimal in-source fragmentation.[2][3]

Experimental Design and Methodology

A robust analytical workflow is built on a foundation of meticulous sample preparation and optimized instrument parameters. This section provides a field-proven protocol for the analysis of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde.

Rationale for Ionization Technique Selection

For a molecule of this nature, both "hard" and "soft" ionization techniques offer complementary information.

  • Electron Ionization (EI): Recommended for structural elucidation via fragmentation. The high energy (typically 70 eV) imparts significant internal energy, leading to predictable and extensive fragmentation that reveals the molecule's substructures. A key advantage is the creation of vast, searchable libraries like the NIST Mass Spectral Library.[4][5]

  • Electrospray Ionization (ESI): The preferred method for unambiguous molecular weight determination.[3] ESI is a soft ionization technique that generates ions from a solution, making it ideal for moderately polar and thermally labile compounds.[2] It typically produces an [M+H]⁺ ion, confirming the molecular mass with high confidence, which is often a challenge with EI for certain molecules.

Step-by-Step Experimental Protocol (ESI-MS)

This protocol outlines the acquisition of a positive-ion ESI mass spectrum using a High-Resolution Mass Spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde.

    • Dissolve the sample in 1 mL of a high-purity solvent mixture, such as 50:50 (v/v) acetonitrile:water, to create a 1 mg/mL stock solution.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using the same solvent mixture. To promote protonation ([M+H]⁺ formation), add 0.1% formic acid to the final solution. The acidic modifier provides a ready source of protons.

  • Instrumentation & Infusion:

    • Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy.

    • Set the instrument to positive ion ESI mode.

    • Introduce the sample into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. Direct infusion is chosen for this guide to analyze the compound in its pure state, avoiding chromatographic complications.

  • Mass Spectrometer Parameters (Representative):

    • Capillary Voltage: 3.5 – 4.5 kV

    • Cone/Nozzle Voltage: 20 – 40 V (A lower voltage is used to minimize in-source fragmentation and preserve the molecular ion).

    • Source Temperature: 120 – 150 °C

    • Desolvation Gas (N₂) Flow: 600 – 800 L/hr

    • Desolvation Temperature: 350 – 450 °C

    • Mass Range: m/z 50 – 500

    • Acquisition Mode: Full Scan (MS1)

Self-Validation Check: The successful execution of this protocol is initially validated by the prominent observation of an ion at m/z 273.1121, corresponding to the theoretical exact mass of the [M+H]⁺ adduct (C₁₆H₁₇O₄⁺).

Mass Spectral Interpretation & Fragmentation Analysis

The structural core of the mass spectrometry experiment lies in the interpretation of the fragmentation patterns. Under EI conditions or Collision-Induced Dissociation (CID) in a tandem MS experiment (MS/MS), the molecular ion fragments at its weakest bonds and through characteristic rearrangements.

Key Functional Group Fragmentation Behavior
  • Aromatic Aldehydes: Typically exhibit fragmentation through the loss of a hydrogen radical (M-1) or a formyl radical (•CHO, M-29).[6][7]

  • Benzyl Ethers: The C-O bond of the ether linkage is susceptible to cleavage. A dominant fragmentation pathway for benzyl ethers is the formation of the highly stable benzyl cation or a tropylium ion rearrangement, often appearing at m/z 91 for an unsubstituted benzyl group. For substituted benzyl groups, this characteristic peak will be shifted accordingly.

Predicted Fragmentation Pathway of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde

The fragmentation of the title compound is predicted to be dominated by the cleavage of the benzylic ether bond, as this is the most labile site. The resulting fragments provide a definitive signature for the molecule's structure.

Table 2: Predicted Key Fragment Ions in EI-MS or MS/MS

m/z (Nominal) Ion Formula Proposed Structure / Origin
272 [C₁₆H₁₆O₄]⁺• Molecular Ion (M⁺•)
271 [C₁₆H₁₅O₄]⁺ Loss of H• from the aldehyde group ([M-H]⁺)
243 [C₁₅H₁₅O₃]⁺ Loss of formyl radical (•CHO) from the aldehyde group ([M-CHO]⁺)
151 [C₈H₇O₃]⁺ Fragment resulting from cleavage of the benzylic C-O bond

| 121 | [C₈H₉O]⁺ | 3-Methoxybenzyl cation (base peak), stabilized by resonance |

The most diagnostic fragmentation is the cleavage of the C-O bond between the benzylic methylene group and the adjacent oxygen atom. This heterolytic cleavage is energetically favorable because it produces two relatively stable species:

  • The 3-methoxybenzyl cation (m/z 121): This is predicted to be the base peak (the most intense peak) in the spectrum. Its high stability is due to the resonance delocalization of the positive charge throughout the aromatic ring, further stabilized by the methoxy group.

  • A radical species corresponding to 3-methoxy-4-oxy-benzaldehyde , which can then be detected as the cation at m/z 151 .

The following diagram, generated using DOT language, illustrates this primary fragmentation pathway.

fragmentation cluster_main Primary Fragmentation via Benzylic Cleavage M Molecular Ion (M+•) m/z 272 C₁₆H₁₆O₄ F121 3-Methoxybenzyl Cation (Base Peak) m/z 121 C₈H₉O⁺ M->F121 + C₈H₇O₃• F151 Fragment Ion m/z 151 C₈H₇O₃⁺ M->F151 + C₈H₉O• Neutral Neutral Radical C₈H₇O₃• Neutral2 Neutral Radical C₈H₉O•

Caption: Predicted EI-MS fragmentation of the molecular ion (m/z 272).

Conclusion

The mass spectrometric analysis of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde is a clear example of how modern MS techniques can provide definitive structural evidence. By employing a dual-pronged approach using both soft ionization (ESI) for molecular weight confirmation and hard ionization (EI) or tandem MS for fragmentation analysis, a complete and confident characterization can be achieved. The predictable cleavage at the benzylic ether linkage, yielding the highly stable 3-methoxybenzyl cation at m/z 121 as the base peak, serves as a reliable diagnostic marker for this class of compounds. This guide provides the necessary framework for researchers to develop and validate their own analytical methods for this and structurally related molecules.

References

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • NIST. (n.d.). Benzaldehyde, 3-hydroxy-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. PubChem. Retrieved from [Link]

  • Kruve, A., et al. (2014). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 86(9), 4530-4536.
  • NIST. (n.d.). Benzaldehyde, 3-methoxy-4-(phenylmethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubMed. (2010). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry, 21(8), 1391-1399.
  • Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. Retrieved from [Link]

  • PubMed Central. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Journal of Biosciences, 34(4), 625-637.
  • ACS Publications. (2010). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry, 21(8), 1391-1399.
  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.11.4 - Fragmentation of Aldehydes. Retrieved from [Link]

  • Molecules. (2019).
  • National Center for Biotechnology Information. (n.d.). 3-[(3-Methoxybenzyl)oxy]benzaldehyde. PubChem. Retrieved from [Link]

Sources

Exploratory

Physical and chemical characteristics of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde

This guide provides a comprehensive overview of the physical and chemical characteristics of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde, a significant aromatic aldehyde in the landscape of synthetic chemistry. Design...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the physical and chemical characteristics of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde, a significant aromatic aldehyde in the landscape of synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's properties, synthesis, and spectral characterization, offering both theoretical insights and practical methodologies.

Introduction

3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde, with the CAS Number 667412-56-8, is a diether derivative of a substituted benzaldehyde.[1] Its structure, featuring two methoxy-substituted benzene rings linked by a benzyl ether bridge, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other fine chemicals. The strategic placement of the methoxy groups and the central ether linkage imparts specific electronic and steric properties that can be exploited in molecular design and synthesis. This guide will elucidate these characteristics in detail.

Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for its application in research and development. While experimentally determined data for 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde is not widely published, computational predictions provide valuable estimates.

PropertyValueSource
Molecular Formula C₁₆H₁₆O₄PubChem[1]
Molecular Weight 272.29 g/mol PubChem[1]
IUPAC Name 3-methoxy-4-[(3-methoxyphenyl)methoxy]benzaldehydePubChem[1]
CAS Number 667412-56-8PubChem[1]
Canonical SMILES COC1=CC=CC(=C1)COC2=C(C=C(C=C2)C=O)OCPubChem[1]
XLogP3 2.8PubChem (Computed)[1]
Hydrogen Bond Donor Count 0PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 4PubChem (Computed)[1]
Rotatable Bond Count 6PubChem (Computed)[1]

These computed properties suggest a molecule with moderate lipophilicity and a number of rotatable bonds that allow for conformational flexibility. The absence of hydrogen bond donors indicates it will primarily act as a hydrogen bond acceptor in intermolecular interactions.

Synthesis of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde

The most logical and widely employed method for the synthesis of benzyl ethers of phenols is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For the synthesis of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde, this would involve the reaction of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with 3-methoxybenzyl chloride.

Reaction Principle

The synthesis proceeds via a nucleophilic substitution (SN2) mechanism. The hydroxyl group of isovanillin is deprotonated by a base, typically a carbonate or hydroxide, to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of 3-methoxybenzyl chloride, displacing the chloride ion and forming the desired ether linkage.

Visualizing the Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions Isovanillin Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) Base Base (e.g., K₂CO₃, NaOH) Isovanillin->Base Deprotonation BenzylHalide 3-Methoxybenzyl Chloride Product 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde BenzylHalide->Product Base->Product Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Product Heat Heat (Optional) Heat->Product

Caption: Williamson Ether Synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • 3-Methoxybenzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isovanillin (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq).

  • Solvent Addition: Add a suitable solvent such as DMF or acetonitrile to dissolve the reactants.

  • Addition of Alkyl Halide: To the stirring suspension, add 3-methoxybenzyl chloride (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80°C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group without causing side reactions.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are chosen because they can dissolve the ionic intermediates and facilitate the SN2 reaction.

  • Excess Reagent: A slight excess of the alkyl halide is often used to ensure complete conversion of the starting phenol.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.

Spectral Characterization

The structural elucidation of a synthesized compound relies on a combination of spectroscopic techniques. Below are the expected spectral features for 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the methoxy protons, and the aldehydic proton.

  • Aldehydic Proton (CHO): A singlet around δ 9.8-10.0 ppm.

  • Aromatic Protons: A complex multiplet pattern in the region of δ 6.8-7.5 ppm. The protons on the benzaldehyde ring will appear as an ABC system, while the protons on the benzyl ring will also show a distinct pattern.

  • Benzylic Protons (O-CH₂-Ar): A singlet around δ 5.1-5.3 ppm.

  • Methoxy Protons (OCH₃): Two distinct singlets, each integrating to 3H, around δ 3.8-3.9 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

  • Carbonyl Carbon (C=O): A signal in the downfield region, around δ 190-195 ppm.

  • Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm. The carbons attached to oxygen atoms will be the most deshielded.

  • Benzylic Carbon (O-CH₂-Ar): A signal around δ 70-75 ppm.

  • Methoxy Carbons (OCH₃): Two signals around δ 55-56 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • C=O Stretch (Aldehyde): A strong absorption band around 1680-1700 cm⁻¹.

  • C-O Stretch (Ether): Strong absorption bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹.

  • C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Bands in the region of 1450-1600 cm⁻¹.

Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 272.

  • Fragmentation: Common fragmentation patterns would involve the cleavage of the benzyl ether bond, leading to fragments corresponding to the 3-methoxybenzyl cation (m/z = 121) and the 3-methoxy-4-oxybenzaldehyde radical cation.

Potential Applications

While specific applications for 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde are not extensively documented in publicly available literature, its structure suggests its utility as a precursor in several areas:

  • Medicinal Chemistry: As a building block for the synthesis of complex molecules with potential biological activity. The ether linkage can be stable under many physiological conditions, making it a suitable linker in drug design.

  • Materials Science: The aromatic nature of the compound could make it a candidate for incorporation into polymers or other materials with specific optical or electronic properties.

  • Flavor and Fragrance Industry: Benzaldehyde derivatives are often used in the flavor and fragrance industry. The specific substitution pattern of this molecule could impart unique organoleptic properties.

Conclusion

3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde is a synthetically accessible aromatic aldehyde with potential applications in various fields of chemical research. This guide has provided a comprehensive overview of its known and predicted properties, a plausible and detailed synthetic protocol based on the Williamson ether synthesis, and an analysis of its expected spectral characteristics. As with any chemical compound, further experimental validation of these properties is crucial for its effective application.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3475702, 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. Retrieved from [Link].

  • Google Patents (2021). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Oriental Journal of Chemistry (2013). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. Retrieved from [Link].

  • Master Organic Chemistry (2014). The Williamson Ether Synthesis. Retrieved from [Link].

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Foundational

A Technical Guide to the Research Applications of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde: A Promising Scaffold for Drug Discovery and Synthesis

Introduction: Unveiling a Vanillin-Derived Scaffold with Therapeutic Potential In the landscape of medicinal chemistry and drug discovery, the pursuit of novel molecular scaffolds with diverse biological activities is pa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Vanillin-Derived Scaffold with Therapeutic Potential

In the landscape of medicinal chemistry and drug discovery, the pursuit of novel molecular scaffolds with diverse biological activities is paramount. 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde, a vanillin derivative, emerges as a compound of significant interest. Its structural architecture, featuring a benzyloxy-substituted benzaldehyde moiety, positions it as a versatile platform for the synthesis of innovative therapeutic agents and a valuable intermediate in organic synthesis. Vanillin and its derivatives have a well-established history of diverse pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] This guide provides an in-depth exploration of the potential research applications of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde, underpinned by scientific rationale, detailed experimental protocols, and a forward-looking perspective on its utility in modern drug development.

The core structure of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde combines the key functional groups of an aldehyde, an ether, and methoxy-substituted benzene rings.[4] This unique combination offers multiple avenues for chemical modification, allowing for the fine-tuning of its physicochemical and biological properties. The aldehyde group, in particular, is a reactive handle for the construction of more complex molecules, such as Schiff bases, which are known to possess a wide range of biological activities.[5][6]

Table 1: Physicochemical Properties of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde [4]

PropertyValue
Molecular Formula C₁₆H₁₆O₄
Molecular Weight 272.29 g/mol
CAS Number 667412-56-8
IUPAC Name 3-methoxy-4-[(3-methoxyphenyl)methoxy]benzaldehyde
Canonical SMILES COC1=CC=CC(=C1)COC2=C(C=C(C=C2)C=O)OC
InChI Key XLQIAFAAZPZEDL-UHFFFAOYSA-N
Computed XLogP3 2.8
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 6

Potential as a Novel Anticancer Agent: A Structural Analogy to a Potent Cytotoxic Compound

A compelling avenue of research for 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde lies in its potential as an anticancer agent. This hypothesis is strongly supported by a study on a series of benzyloxybenzaldehyde derivatives, where the structural analog, 2-[(3-methoxybenzyl)oxy]benzaldehyde , exhibited significant cytotoxic activity against the HL-60 human leukemia cell line.[7] This analog was identified as one of the most potent compounds in the series, inducing apoptosis and causing cell cycle arrest at the G2/M phase.[7] Given the close structural similarity, it is highly probable that 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde will display comparable or even enhanced anticancer properties.

The proposed mechanism of action for these benzyloxybenzaldehyde derivatives involves the disruption of the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.[7] The presence of the methoxybenzyl group appears to be crucial for this activity.

anticancer_pathway Compound 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde Mitochondria Mitochondria Compound->Mitochondria Disrupts Membrane Potential Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Proposed apoptotic pathway initiated by the target compound.
Experimental Protocol: Evaluation of Anticancer Activity

1. Cell Culture:

  • Human cancer cell lines (e.g., HL-60, MCF-7, HCT116) and a normal cell line (e.g., HUVECs) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

2. Cytotoxicity Assay (MTT Assay):

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde for 24, 48, and 72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

3. Apoptosis Analysis (Annexin V/Propidium Iodide Staining):

  • Treat cells with the compound at its IC₅₀ concentration for 24 hours.

  • Stain the cells with Annexin V-FITC and propidium iodide.

  • Analyze the stained cells using flow cytometry to quantify the percentage of apoptotic cells.

4. Cell Cycle Analysis:

  • Treat cells with the compound at its IC₅₀ concentration for 24 hours.

  • Fix the cells in ethanol and stain with propidium iodide.

  • Analyze the cell cycle distribution using flow cytometry.

A Versatile Synthetic Intermediate: Building Block for Bioactive Molecules

Beyond its potential as a standalone therapeutic agent, 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde serves as a valuable intermediate in organic synthesis. Its structural similarity to 3-ethoxy-4-methoxybenzaldehyde, a key intermediate in the synthesis of the phosphodiesterase-4 (PDE4) inhibitor Apremilast, highlights its potential in the development of novel anti-inflammatory drugs.[8] PDE4 inhibitors are a class of drugs used to treat inflammatory conditions such as psoriasis and psoriatic arthritis.[9]

The synthesis of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde can be achieved through a Williamson ether synthesis, a robust and well-established reaction in organic chemistry. This involves the reaction of a phenoxide with a primary alkyl halide. In this case, the starting materials would be isovanillin (3-hydroxy-4-methoxybenzaldehyde) and 3-methoxybenzyl chloride.

synthesis_workflow Reactant1 Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) Reaction Williamson Ether Synthesis Reactant1->Reaction Reactant2 3-Methoxybenzyl Chloride Reactant2->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde Reaction->Product

Synthetic workflow for the target compound.
Experimental Protocol: Synthesis of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde

1. Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • 3-Methoxybenzyl chloride

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

2. Procedure:

  • To a solution of isovanillin in DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 3-methoxybenzyl chloride to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired product.

Further Potential Research Applications

The structural features of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde suggest a broader range of potential applications that warrant further investigation.

  • Antimicrobial and Antifungal Agents: Benzaldehyde and its derivatives have demonstrated significant antimicrobial and antifungal activities.[10][11] The presence of methoxy groups and the benzyloxy moiety in the target compound could enhance its lipophilicity, potentially improving its ability to penetrate microbial cell membranes.

  • Antioxidant Properties: Phenolic compounds, including vanillin derivatives, are known for their antioxidant properties.[1] The ability of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde to scavenge free radicals could be evaluated using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Experimental Protocol: Evaluation of Antioxidant Activity (DPPH Assay)

1. Materials:

  • 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (as a positive control)

2. Procedure:

  • Prepare a stock solution of the test compound in methanol.

  • Prepare a series of dilutions of the test compound.

  • Prepare a solution of DPPH in methanol.

  • In a 96-well plate, add the DPPH solution to each well containing the different concentrations of the test compound or the positive control.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity.

Conclusion: A Scaffold with Untapped Potential

3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde represents a promising yet underexplored molecule with significant potential in medicinal chemistry and organic synthesis. The strong evidence from its close structural analog suggests a high probability of potent anticancer activity. Furthermore, its utility as a synthetic intermediate for the development of new pharmaceuticals, particularly in the realm of anti-inflammatory agents, is a compelling area for future research. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers and drug development professionals to unlock the full therapeutic potential of this versatile vanillin-derived scaffold. Further investigation into its diverse biological activities is highly encouraged and is poised to yield valuable contributions to the field of drug discovery.

References

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Exploratory

An In-depth Technical Guide to 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive literature review of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde, a vanillin derivative of interest to researchers, scientists, and professionals in drug development. The...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive literature review of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde, a vanillin derivative of interest to researchers, scientists, and professionals in drug development. The document details the synthesis, structural elucidation, and potential applications of this compound, grounding all information in established chemical principles and citing relevant literature.

Introduction and Molecular Overview

3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde is an aromatic aldehyde belonging to the vanilloid family of compounds. Its structure is characterized by a vanillin core functionalized with a 3-methoxybenzyl ether linkage at the 4-position. Vanillin and its derivatives are known for their diverse biological activities, serving as valuable scaffolds in medicinal chemistry.[1] The strategic combination of the vanillin and 3-methoxybenzyl moieties in this molecule suggests potential for novel pharmacological properties.

Table 1: Physicochemical Properties of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde [2]

PropertyValue
Molecular Formula C₁₆H₁₆O₄
Molecular Weight 272.29 g/mol
IUPAC Name 3-methoxy-4-[(3-methoxyphenyl)methoxy]benzaldehyde
CAS Number 667412-56-8
Appearance Expected to be a solid at room temperature

Synthesis of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde

The most logical and widely employed method for the synthesis of aryl benzyl ethers is the Williamson ether synthesis.[3][4][5][6][7] This reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide. In the case of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde, the synthesis would proceed by the O-benzylation of vanillin with 3-methoxybenzyl chloride.

Synthetic Pathway

The overall synthetic transformation is depicted below:

Williamson_Ether_Synthesis Vanillin Vanillin (4-Hydroxy-3-methoxybenzaldehyde) Phenoxide Vanillin Phenoxide (Intermediate) Vanillin->Phenoxide + Base Base Base (e.g., K₂CO₃, NaH) BenzylHalide 3-Methoxybenzyl Chloride Product 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde BenzylHalide->Product Solvent Solvent (e.g., DMF, Acetonitrile) Phenoxide->Product + 3-Methoxybenzyl Chloride (in Solvent)

Caption: Williamson ether synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Williamson ether synthesis methodologies for similar phenolic compounds.[8][9]

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • 3-Methoxybenzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add vanillin (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq).

  • Solvent Addition: Add a suitable polar aprotic solvent such as DMF or acetonitrile to dissolve the reactants.

  • Addition of Alkylating Agent: To the stirred suspension, add 3-methoxybenzyl chloride (1.1-1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting vanillin.

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde.

Causality of Experimental Choices:

  • Base (K₂CO₃): A moderately strong base is required to deprotonate the phenolic hydroxyl group of vanillin to form the nucleophilic phenoxide. Potassium carbonate is a common and effective choice for this purpose, being easy to handle and affording good yields. Stronger bases like sodium hydride (NaH) could also be used.

  • Solvent (DMF/Acetonitrile): A polar aprotic solvent is ideal for Sₙ2 reactions like the Williamson ether synthesis. These solvents can solvate the cation of the base (K⁺) while not strongly solvating the phenoxide nucleophile, thus enhancing its reactivity.

  • Temperature: Heating the reaction mixture increases the reaction rate. The chosen temperature range of 60-80 °C is a good balance to ensure a reasonable reaction time without promoting side reactions.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target molecule, separating it from any unreacted starting materials or byproducts.

Structural Elucidation and Spectroscopic Data

The structure of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde can be confirmed using various spectroscopic techniques. Below are the predicted key spectral features based on the analysis of its structure and data from similar compounds.[10][11][12]

Table 2: Predicted ¹H and ¹³C NMR Data for 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde (in CDCl₃)

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
Aldehyde-H~9.8s1HCHO
Aromatic-H~7.4m2HProtons on vanillin ring
Aromatic-H~6.9-7.3m5HProtons on 3-methoxybenzyl ring and vanillin ring
Benzyl-H~5.1s2HO-CH₂-Ar
Methoxy-H~3.9s3HOCH₃ (vanillin)
Methoxy-H~3.8s3HOCH₃ (benzyl)
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Aldehyde-C~191C=O
Aromatic-C~160C-OCH₃ (benzyl)
Aromatic-C~150-155C-O (vanillin) and C-OCH₃ (vanillin)
Aromatic-C~130-135Quaternary aromatic carbons
Aromatic-C~110-125CH aromatic carbons
Benzyl-C~70O-CH₂-Ar
Methoxy-C~56OCH₃

Infrared (IR) Spectroscopy:

  • A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching of the aromatic aldehyde.

  • C-O stretching bands for the ether linkages in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹.

  • C-H stretching bands for the aromatic rings around 3000-3100 cm⁻¹ and for the methoxy and benzyl groups around 2850-2950 cm⁻¹.

Mass Spectrometry (MS):

  • The molecular ion peak (M⁺) would be observed at m/z = 272.10.

  • Characteristic fragmentation patterns would include the loss of the 3-methoxybenzyl group (m/z = 121) and the formation of a fragment corresponding to the 3-methoxybenzyl cation.

Potential Applications in Drug Development and Research

  • Anticancer Activity: Many vanillin derivatives have demonstrated cytotoxic effects against various cancer cell lines.[12] The presence of the benzyl ether linkage may enhance lipophilicity, potentially improving cell membrane permeability and interaction with intracellular targets.

  • Antimicrobial and Antifungal Activity: The phenolic nature of vanillin and its derivatives contributes to their antimicrobial properties. This compound could be investigated for its efficacy against a range of bacterial and fungal pathogens.

  • Anti-inflammatory and Antioxidant Properties: Vanillin is a known antioxidant and anti-inflammatory agent. The structural modifications in the target molecule could modulate these activities, making it a candidate for studies related to inflammatory diseases.

  • Neuroprotective Effects: Some vanilloids have shown neuroprotective properties.[14] The potential of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde in this area warrants investigation.

The synthesis of this compound provides a valuable intermediate for the creation of more complex molecules, such as Schiff bases, which are known to possess a wide range of biological activities.[13]

Potential_Applications Target 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde Anticancer Anticancer Target->Anticancer Antimicrobial Antimicrobial Target->Antimicrobial Antiinflammatory Anti-inflammatory Target->Antiinflammatory Antioxidant Antioxidant Target->Antioxidant Neuroprotective Neuroprotective Target->Neuroprotective Intermediate Synthetic Intermediate Target->Intermediate

Caption: Potential research applications of the target compound.

Conclusion

3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde is a readily accessible vanillin derivative with potential for further investigation in medicinal chemistry and drug discovery. Its synthesis via the Williamson ether reaction is straightforward and high-yielding. While specific biological data for this compound is limited, its structural similarity to other bioactive vanilloids suggests it may possess interesting pharmacological properties. This technical guide provides a solid foundation for researchers interested in synthesizing, characterizing, and exploring the potential applications of this promising molecule.

References

  • Li, M., & Chen, X. (2008). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2291. [Link]

  • Zhongshan Yian Tai Pharmaceutical Technology Co., Ltd. (2021). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. CN107827722B.
  • Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]

  • Wang, Y. (2009). Method for synthesizing 3-methoxybenzaldehyde. CN101570473B.
  • Rathi, S. S., Kumar, S., & Kumar, A. (2025). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3475702, 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. PubChem. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/3-Methoxy-4-(3-methoxybenzyl_oxy_benzaldehyde]([Link].

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Stojković, S. M., et al. (2017). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 22(12), 2095. [Link]

  • Xu, X. (2012). Preparation method of 3-methoxybenzyl chloride. CN102690175A.
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  • Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. (2022, July 7). Frontiers in Chemistry. [Link]

  • NIST. (n.d.). Benzaldehyde, 3-methoxy-4-(phenylmethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

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  • Copies of 1H, 13C, 19F NMR spectra. (n.d.). [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]

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Protocols & Analytical Methods

Method

Synthesis protocol for 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde

An Application Note for the Synthesis of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde Abstract This document provides a comprehensive and detailed protocol for the synthesis of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzald...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde

Abstract

This document provides a comprehensive and detailed protocol for the synthesis of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde, a key organic intermediate. The synthesis is based on the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages. The protocol begins with the deprotonation of vanillin (3-methoxy-4-hydroxybenzaldehyde) using a suitable base, followed by a nucleophilic substitution reaction with 3-methoxybenzyl chloride. This guide is intended for researchers and professionals in organic synthesis and drug development, offering in-depth explanations of the procedural choices, a visual workflow, and a troubleshooting guide to ensure successful and reproducible outcomes.

Introduction: Strategic Importance and Synthetic Rationale

3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde is a valuable bifunctional building block in medicinal chemistry and materials science. Its structure incorporates a reactive aldehyde group, suitable for transformations into a variety of functional groups, and a protected phenolic oxygen, which can be selectively deprotected if needed. This compound serves as a precursor for the synthesis of complex molecules, including pharmacologically active agents and functional materials.

The synthetic strategy detailed herein employs the Williamson ether synthesis, a classic and reliable Sₙ2 reaction.[1] This method involves the reaction of an alkoxide (in this case, a phenoxide) with a primary alkyl halide.[1][2][3] The choice of vanillin as the phenolic starting material and 3-methoxybenzyl chloride as the alkylating agent is based on their commercial availability and the high efficiency of their reaction under basic conditions.[4] The protocol is designed to be straightforward, scalable, and high-yielding, making it suitable for both academic and industrial laboratory settings.

Reaction Pathway and Mechanism

The synthesis proceeds in two main stages occurring in a single pot:

  • Deprotonation: The acidic phenolic proton of vanillin is abstracted by a base, typically sodium hydroxide, to form the highly nucleophilic sodium vanillinate intermediate.

  • Nucleophilic Substitution (Sₙ2): The vanillinate anion attacks the electrophilic benzylic carbon of 3-methoxybenzyl chloride, displacing the chloride leaving group to form the desired ether product.

reaction_scheme Vanillin Vanillin Intermediate Sodium Vanillinate (Nucleophile) Vanillin->Intermediate Base NaOH AlkylHalide 3-Methoxybenzyl chloride Product 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde Intermediate->Product + 3-Methoxybenzyl chloride (Sₙ2 Attack)

Caption: Williamson ether synthesis pathway for the target molecule.

Materials and Equipment

Reagents
ReagentFormulaM.W. ( g/mol )CAS No.PurityNotes
VanillinC₈H₈O₃152.15121-33-5≥99%The phenolic starting material.
3-Methoxybenzyl chlorideC₈H₉ClO156.61824-98-6≥98%The alkylating agent.
Sodium Hydroxide (NaOH)NaOH40.001310-73-2≥98%Base for deprotonation.
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Anhydrous, ≥99.8%Polar aprotic solvent.[1]
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6ACS GradeExtraction solvent.
HexanesC₆H₁₄86.18110-54-3ACS GradeEluent for chromatography.
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6GranularDrying agent.
Deionized WaterH₂O18.027732-18-5-For work-up.
Equipment
  • Three-neck round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer with heating plate

  • Thermometer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin-Layer Chromatography (TLC) plates and developing chamber

Detailed Experimental Protocol

workflow start Start setup 1. Assemble Flask under N₂ Add Vanillin and DMF start->setup deprotonation 2. Add NaOH solution dropwise Stir for 30 min at RT setup->deprotonation alkylation 3. Add 3-Methoxybenzyl chloride Heat to 60-70 °C deprotonation->alkylation monitoring 4. Monitor reaction by TLC (Target: 4-6 hours) alkylation->monitoring workup 5. Cool and Quench with Ice Water monitoring->workup Reaction Complete extraction 6. Extract with Ethyl Acetate (3x) workup->extraction washing 7. Wash Organic Layer (Water, then Brine) extraction->washing drying 8. Dry over Na₂SO₄ and Filter washing->drying concentration 9. Concentrate on Rotary Evaporator drying->concentration purification 10. Purify by Column Chromatography concentration->purification characterization 11. Analyze Final Product (NMR, MS) purification->characterization end End characterization->end

Caption: Step-by-step experimental workflow for the synthesis.

Step 1: In Situ Formation of Sodium Vanillinate
  • In a dry 250 mL three-neck round-bottom flask purged with nitrogen, add vanillin (1.0 eq., e.g., 10.0 g, 65.7 mmol).

  • Add anhydrous DMF (100 mL) and stir until the vanillin is completely dissolved.

  • In a separate beaker, dissolve sodium hydroxide (1.1 eq., e.g., 2.89 g, 72.3 mmol) in a minimal amount of deionized water (e.g., 10 mL).

  • Add the NaOH solution dropwise to the stirred vanillin solution at room temperature.

  • Stir the mixture for 30 minutes at room temperature. The solution may change in color or consistency, indicating the formation of the sodium salt.

Rationale: The phenolic proton of vanillin is acidic and readily removed by NaOH. Using a slight excess of base ensures complete conversion to the phenoxide, which is a much stronger nucleophile than the neutral phenol. DMF is an ideal polar aprotic solvent that enhances the nucleophilicity of the anion.[1]

Step 2: Alkylation Reaction
  • Add 3-methoxybenzyl chloride (1.05 eq., e.g., 10.8 g, 69.0 mmol) dropwise to the reaction mixture.

  • Heat the flask to 60-70 °C using a heating mantle.

  • Maintain the temperature and stir the reaction for 4-6 hours.

  • Monitor the reaction's progress using TLC (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the vanillin spot is no longer visible.

Rationale: The reaction proceeds via an Sₙ2 mechanism, where the vanillinate attacks the benzylic carbon of 3-methoxybenzyl chloride.[2] Benzylic halides are excellent substrates for Sₙ2 reactions. Heating increases the kinetic energy of the molecules, accelerating the rate of this substitution reaction.

Step 3: Work-up and Product Isolation
  • Once the reaction is complete, allow the flask to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 500 mL of ice-cold deionized water. A precipitate may form.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and saturated brine solution (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Rationale: The work-up is designed to separate the organic product from the high-boiling point DMF solvent and inorganic salts. Pouring into water precipitates the less polar product. Ethyl acetate is an effective solvent for extracting the product. Washing with water removes residual DMF, while the brine wash helps to remove the last traces of water from the organic phase.

Step 4: Purification
  • Purify the crude solid/oil by column chromatography on silica gel.

  • Prepare the column using a slurry of silica gel in hexanes.

  • Load the crude product onto the column (adsorbed onto a small amount of silica gel for best results).

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 30% EtOAc).

  • Collect the fractions containing the pure product (identified by TLC) and concentrate them under reduced pressure to yield 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde as a pure solid or oil.

Rationale: Column chromatography is a standard technique to separate the desired product from any unreacted 3-methoxybenzyl chloride, potential side products, and other impurities, ensuring high purity of the final compound.

Characterization

The identity and purity of the final product, 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde (C₁₆H₁₆O₄, M.W. 272.29 g/mol ), should be confirmed by spectroscopic methods.[5]

  • ¹H NMR: To verify the presence and integration of all protons, including the aldehyde proton (~9.8 ppm), aromatic protons, benzyl methylene protons (~5.1 ppm), and the two methoxy group protons (~3.9 ppm).

  • ¹³C NMR: To confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • FT-IR Spectroscopy: To identify key functional groups, such as the aldehyde carbonyl stretch (~1685 cm⁻¹) and the C-O ether stretches.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Reaction is slow or incomplete Insufficient base, leading to incomplete phenoxide formation.Ensure accurate weighing of NaOH and use a slight excess (1.1 eq.).
Low reaction temperature.Verify the internal reaction temperature is within the 60-70 °C range.
Deactivated alkylating agent (3-methoxybenzyl chloride).Use a fresh bottle of the reagent or verify its purity.
Low Yield Inefficient extraction during work-up.Perform at least three extractions with ethyl acetate. Check the pH of the aqueous layer to ensure it is not basic, which could hydrolyze the product.
Product loss during chromatography.Use appropriately sized columns and collect smaller fractions to avoid mixing with impurities.
Multiple spots on TLC of final product Incomplete reaction or formation of side-products.Ensure the reaction goes to completion. Optimize purification by adjusting the solvent system for column chromatography.
Contamination from starting materials.Re-purify the product using column chromatography or recrystallization.

Safety and Handling

  • Conduct all steps in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Sodium Hydroxide is corrosive and can cause severe burns. Handle with care.

  • N,N-Dimethylformamide (DMF) is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • 3-Methoxybenzyl chloride is a lachrymator and should be handled carefully in the fume hood.

  • Dispose of all chemical waste in accordance with institutional and local environmental regulations.

References

  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved January 23, 2026, from [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). US4151207A - Process for preparation of 3-methoxy-4-hydroxybenzaldehyde.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 23, 2026, from [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. PubChem. Retrieved January 23, 2026, from [Link]

  • SciSpace. (2021, June 24). Synthesis of new vanillin derivatives from natural eugenol. Retrieved January 23, 2026, from [Link]

  • Frontiers. (2022, July 7). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Retrieved January 23, 2026, from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Concurrent synthesis of vanillin and isovanillin. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). CN102690175A - Preparation method of 3-methoxybenzyl chloride.
  • Ataman Kimya. (n.d.). VANILLIN. Retrieved January 23, 2026, from [Link]

  • YouTube. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. Retrieved January 23, 2026, from [Link]

  • Rasayan Journal. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved January 23, 2026, from [Link]

Sources

Application

Application Note: A Comprehensive Guide to the O-benzylation of 3-methoxy-4-hydroxybenzaldehyde (Vanillin)

Abstract: This document provides a detailed experimental protocol for the O-benzylation of 3-methoxy-4-hydroxybenzaldehyde, commonly known as vanillin. This procedure is a cornerstone of synthetic organic chemistry, serv...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed experimental protocol for the O-benzylation of 3-methoxy-4-hydroxybenzaldehyde, commonly known as vanillin. This procedure is a cornerstone of synthetic organic chemistry, serving as a critical step in the synthesis of complex molecules where protection of the phenolic hydroxyl group is required. We will delve into the underlying principles of the Williamson ether synthesis, offer a step-by-step laboratory procedure, and provide insights into process optimization and characterization of the final product, 3-benzyloxy-4-methoxybenzaldehyde.

Introduction and Significance

3-methoxy-4-hydroxybenzaldehyde (vanillin) is a readily available and cost-effective starting material derived from natural sources or synthesized on an industrial scale.[1] Its bifunctional nature, possessing both an aldehyde and a phenolic hydroxyl group, makes it a versatile building block in the synthesis of pharmaceuticals, fragrances, and polymers.[2][3]

The selective protection of the reactive hydroxyl group is often a prerequisite for subsequent chemical transformations involving the aldehyde functionality. O-benzylation is an effective and widely used strategy to install a stable benzyl ether protecting group. The resulting product, 3-benzyloxy-4-methoxybenzaldehyde, is a key intermediate in the total synthesis of various natural products and drug candidates, such as (-)-galipeine and tetrabenazine derivatives.

The core transformation is achieved via the Williamson ether synthesis , a robust and reliable method for forming ethers.[4] This application note will detail a procedure optimized for high yield and purity, incorporating best practices for reaction setup, monitoring, work-up, and purification.

The Underlying Chemistry: Williamson Ether Synthesis

The O-benzylation of vanillin is a classic example of the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5][6] The reaction can be dissected into two fundamental steps:

  • Deprotonation: The weakly acidic phenolic hydroxyl group of vanillin is deprotonated by a suitable base (e.g., potassium carbonate, potassium hydroxide) to generate a highly nucleophilic phenoxide anion.[7][8] The choice of a moderately strong base is crucial to ensure complete deprotonation without promoting unwanted side reactions.

  • Nucleophilic Attack: The newly formed phenoxide ion acts as a nucleophile, attacking the electrophilic methylene carbon of the benzyl halide (e.g., benzyl chloride or benzyl bromide). This concerted, single-step process involves the backside attack of the nucleophile, leading to the displacement of the halide leaving group and the formation of the C-O ether bond.[5][8]

To maximize the efficiency of this SN2 reaction, a primary alkyl halide like benzyl chloride is ideal, as it minimizes steric hindrance and the potential for competing elimination (E2) reactions.[6] The use of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is recommended as it effectively solvates the cation of the base while leaving the nucleophilic anion relatively free to react.[4]

Visualizing the Mechanism

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Vanillin Vanillin Phenoxide Vanillin Phenoxide (Nucleophile) Vanillin->Phenoxide + Base Base Base (K₂CO₃) BenzylChloride Benzyl Chloride Product 3-Benzyloxy-4- methoxybenzaldehyde Phenoxide->Product + Benzyl Chloride

Caption: Reaction mechanism for the O-benzylation of vanillin.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding a high-purity product.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
3-Methoxy-4-hydroxybenzaldehyde (Vanillin)≥99%Sigma-Aldrich121-33-5Starting material.
Benzyl Chloride≥99%Sigma-Aldrich100-44-7Lachrymator. Handle in fume hood.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Sigma-Aldrich584-08-7Base for deprotonation.
Tetrabutylammonium Iodide (TBAI)≥98%Sigma-Aldrich311-28-4Optional but recommended phase-transfer catalyst.[9]
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich68-12-2Reaction solvent.
Ethyl AcetateACS GradeFisher Scientific141-78-6For extraction and TLC.
HexaneACS GradeFisher Scientific110-54-3For extraction and TLC.
Ethanol95% or AbsoluteFisher Scientific64-17-5For recrystallization.
Deionized Water--7732-18-5For work-up and recrystallization.
Magnesium Sulfate (MgSO₄)AnhydrousFisher Scientific7487-88-9Drying agent.
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (500 mL)

  • Büchner funnel and filter flask

  • Glassware for recrystallization

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

Step-by-Step Procedure

1. Reaction Setup:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add vanillin (15.2 g, 100 mmol).

  • Add anhydrous potassium carbonate (20.7 g, 150 mmol, 1.5 eq) and tetrabutylammonium iodide (1.85 g, 5 mmol, 0.05 eq). The catalyst accelerates the reaction.[9]

  • Add 100 mL of anhydrous DMF to the flask. Stir the suspension for 10 minutes at room temperature to ensure good mixing.

2. Reagent Addition:

  • In a fume hood, carefully add benzyl chloride (13.9 g, 11.5 mL, 110 mmol, 1.1 eq) to the stirring suspension dropwise using a syringe or dropping funnel over 5-10 minutes.

3. Reaction Execution:

  • Attach a reflux condenser to the flask and place it in a heating mantle.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring.[4]

  • Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate eluent). Spot the starting material (vanillin) and the reaction mixture. The reaction is typically complete in 4-6 hours, indicated by the disappearance of the vanillin spot.

4. Work-up and Isolation:

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 500 mL of cold deionized water in a beaker. A precipitate (the crude product) should form. Stir for 15-20 minutes to complete precipitation.

  • Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid generously with deionized water (2 x 100 mL) to remove DMF and inorganic salts.

5. Purification (Recrystallization):

  • Transfer the crude solid to a beaker.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.[10]

  • Slowly add hot deionized water dropwise until the solution becomes faintly cloudy.[10]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified white, crystalline product by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum.

Characterization

The identity and purity of the final product, 3-benzyloxy-4-methoxybenzaldehyde, should be confirmed.

  • Appearance: White to off-white crystalline solid.

  • Yield: Typically 85-95%.

  • Melting Point: 61-64 °C.

  • ¹H NMR (CDCl₃): Spectral data should be consistent with the structure.[11] Key peaks include the aldehyde proton (~9.8 ppm), aromatic protons, a singlet for the benzylic CH₂ (~5.2 ppm), and a singlet for the methoxy group (~3.9 ppm).

  • FTIR: Look for the disappearance of the broad -OH stretch from vanillin and the presence of characteristic C=O (aldehyde) and C-O-C (ether) stretches.[7][12]

Workflow and Data Summary

Experimental Workflow Diagram

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde in Modern Medicinal Chemistry

Introduction: Identifying a High-Potential Synthetic Building Block In the landscape of drug discovery, the selection of starting materials is a critical determinant of synthetic efficiency and molecular diversity. 3-Met...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Identifying a High-Potential Synthetic Building Block

In the landscape of drug discovery, the selection of starting materials is a critical determinant of synthetic efficiency and molecular diversity. 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde is a bifunctional aromatic building block poised for significant utility in medicinal chemistry. Its structure is characterized by two key features:

  • A Protected Catechol Moiety: The core ring is a derivative of vanillin, featuring a methoxy group and a benzyl-protected hydroxyl group. This 1,2-dialkoxybenzene arrangement is a common pharmacophoric element in a multitude of bioactive molecules, particularly inhibitors of phosphodiesterase 4 (PDE4). The 3-methoxybenzyl ether provides a stable protecting group that can be selectively cleaved under specific conditions if a free hydroxyl is required later in a synthetic sequence.

  • A Reactive Aldehyde Handle: The formyl group is a versatile functional group that serves as a gateway for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the systematic elaboration of the core scaffold into diverse and complex molecular architectures.

This guide provides an in-depth analysis of the strategic application of this aldehyde, focusing on its synthesis, key reactions, and its potential as a precursor for potent PDE4 inhibitors. We will explore the causality behind experimental choices and provide robust protocols to empower researchers in their drug discovery efforts.

Physicochemical Properties & Synthesis

A foundational understanding of a reagent begins with its physical properties and a reliable synthetic route for its preparation.

Compound Properties
PropertyValueSource
IUPAC Name 3-methoxy-4-[(3-methoxyphenyl)methoxy]benzaldehyde[PubChem CID: 3475702][1]
CAS Number 667412-56-8[PubChem CID: 3475702][1]
Molecular Formula C₁₆H₁₆O₄[PubChem CID: 3475702][1]
Molecular Weight 272.29 g/mol [PubChem CID: 3475702][1]
Appearance (Predicted) White to off-white solidN/A
Recommended Synthetic Protocol: Williamson Ether Synthesis

The most direct and reliable method for preparing the title compound is the Williamson ether synthesis, starting from commercially available and inexpensive precursors: isovanillin (3-hydroxy-4-methoxybenzaldehyde) and 3-methoxybenzyl chloride (or bromide).

Reaction Scheme: Isovanillin + 3-Methoxybenzyl Chloride → 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde

Protocol Details:

  • Reagent Preparation: To a stirred solution of isovanillin (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add a mild inorganic base such as potassium carbonate (K₂CO₃, 1.5 eq).

    • Rationale (Expertise & Experience): DMF is an excellent solvent for this Sₙ2 reaction as it effectively solvates the potassium cation, leaving a highly nucleophilic phenoxide anion. K₂CO₃ is a preferred base because it is strong enough to deprotonate the phenol but not so strong as to cause side reactions. It is also easily removed by filtration.

  • Addition of Alkylating Agent: Add 3-methoxybenzyl chloride (1.1 eq) dropwise to the suspension at room temperature.

    • Rationale: A slight excess of the alkylating agent ensures the complete consumption of the more valuable isovanillin starting material. Dropwise addition helps to control any potential exotherm.

  • Reaction Monitoring: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isovanillin spot is no longer visible.

    • Trustworthiness (Self-Validating System): TLC is a crucial and simple in-process check. A typical mobile phase would be 30% Ethyl Acetate in Hexane. The product, being less polar than the starting phenol, will have a higher Rf value.

  • Work-up and Purification: a. Cool the reaction to room temperature and pour it into a beaker of cold water. This will precipitate the crude product. b. Filter the resulting solid through a Büchner funnel and wash thoroughly with water to remove DMF and inorganic salts. c. Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the pure 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde.

Application Focus: Synthesis of Phosphodiesterase 4 (PDE4) Inhibitors

The 3,4-dialkoxybenzene structural motif is a cornerstone of many potent and selective PDE4 inhibitors. Drugs like Apremilast and Roflumilast incorporate this feature, which is critical for binding to the enzyme's active site.[2] 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde is an ideal starting material for building novel inhibitors based on this privileged scaffold.

The Role of PDE4 in Inflammatory Signaling

Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP).[3] By inhibiting PDE4, intracellular cAMP levels rise, leading to the activation of Protein Kinase A (PKA). This cascade ultimately results in the downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-2) and the upregulation of anti-inflammatory mediators. This mechanism makes PDE4 a prime target for treating chronic inflammatory diseases like psoriasis, psoriatic arthritis, and COPD.[2]

PDE4_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR (e.g., β2-AR) AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolyzed by PKA_inactive PKA (Inactive) cAMP->PKA_inactive Activates AMP AMP PDE4->AMP PKA_active PKA (Active) PKA_inactive->PKA_active CREB CREB PKA_active->CREB Phosphorylates Inflammation_Down ↓ Pro-inflammatory Cytokines (TNF-α) PKA_active->Inflammation_Down Inhibits NF-κB pathway Inflammation_Up ↑ Anti-inflammatory Cytokines (IL-10) CREB->Inflammation_Up PDE4_Inhibitor PDE4 Inhibitor (Derived from Aldehyde) PDE4_Inhibitor->PDE4 BLOCKS

Caption: PDE4 Inhibition Pathway.
Exemplary Synthetic Application: Claisen-Schmidt Condensation

A classic and effective use of the aldehyde functionality is the Claisen-Schmidt condensation to form chalcones, which are known to possess a wide range of biological activities, including anti-inflammatory properties.[4]

Reaction Scheme: 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde + Substituted Acetophenone → Chalcone Derivative

Detailed Protocol: Synthesis of a Representative Chalcone

  • Reaction Setup: In a round-bottom flask, dissolve 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde (1.0 eq) and a substituted acetophenone (e.g., 4'-hydroxyacetophenone, 1.0 eq) in ethanol.

  • Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH, 3.0 eq).

    • Rationale (Expertise & Experience): The reaction is typically run cold to control the rate of the aldol addition and prevent side reactions. A strong base is required to deprotonate the α-carbon of the acetophenone, forming the enolate nucleophile. Ethanol is an ideal solvent as it solubilizes the aromatic precursors and is compatible with the aqueous base.

  • Condensation: Allow the reaction to stir at room temperature for 12-24 hours. The formation of the product is often indicated by a color change and the precipitation of a solid.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, neutralize the mixture by pouring it into a beaker containing ice and dilute hydrochloric acid (HCl).

    • Trustworthiness (Self-Validating System): The acidification step protonates the phenoxide (if a hydroxyacetophenone is used) and neutralizes the excess NaOH. The precipitation of the solid chalcone product provides a clear endpoint for the reaction.

  • Purification: Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry. The crude chalcone can be further purified by recrystallization from ethanol to yield a highly pure product.

Representative Biological Data

While specific data for derivatives of the title compound are not extensively published, the table below presents IC₅₀ values for established PDE4 inhibitors that share the core 3,4-dialkoxybenzene pharmacophore. This illustrates the high potency achievable with this structural class.

CompoundPDE4 IC₅₀ (nM)Therapeutic AreaSource
Roflumilast 0.8COPD[J. Med. Chem. 2005, 48, 8166-8177]
Apremilast 74Psoriasis, Psoriatic Arthritis[J. Med. Chem. 2009, 52, 6802-6810]
Cilomilast 110COPD[J. Pharmacol. Exp. Ther. 1998, 284, 280-288]
GEBR-7b 45 (PDE4D)CNS Disorders (Investigational)[PubMed PMID: 25159039][5]

This table provides context and is intended to show the potential of the scaffold, not direct results from the title compound.

Experimental & Screening Workflow

The successful application of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde in a drug discovery campaign follows a logical and iterative workflow.

Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization A Start: 3-Methoxy-4- [(3-methoxybenzyl)oxy]benzaldehyde B Step 1: C-C or C-N Bond Formation (e.g., Condensation) A->B C Step 2: Further Elaboration / Cyclization B->C D Final Compound Library (Purified & Characterized) C->D E Primary Screen: In Vitro PDE4 Enzyme Assay (IC₅₀) D->E Test Compounds F Secondary Screen: Cell-based cAMP Assay E->F Active Compounds G Hit Compound Identification F->G H SAR Studies: Synthesize Analogs G->H Structure-Activity Relationship (SAR) I ADME/Tox Profiling G->I Promising Hits H->D Iterative Synthesis J Lead Candidate I->J

Caption: Drug Discovery Workflow.

Conclusion and Future Perspectives

3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde is more than just a chemical intermediate; it is a strategic entry point into a therapeutically relevant chemical space. Its protected catechol core makes it particularly well-suited for the synthesis of PDE4 inhibitors and other molecules where this pharmacophore is beneficial. The versatility of the aldehyde group allows for the application of numerous well-established synthetic transformations, including condensations, reductive aminations, and Wittig-type reactions, enabling the rapid generation of diverse compound libraries.[6]

Future work could involve using this aldehyde to build novel heterocyclic scaffolds, such as quinolines or isoquinolines, which are also prevalent in medicinal chemistry.[7] Furthermore, its structure could be leveraged to develop chemical probes or imaging agents for studying biological systems where its target proteins are implicated. The principles and protocols outlined in this guide provide a solid foundation for researchers to unlock the full potential of this valuable building block.

References

  • Celgene Corporation. (2018). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Li, M., & Chen, X. (2008). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2291. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3475702, 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. PubChem. [Link]

  • Enantiotech Corp Ltd. (2019). Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
  • Yusof, M. I., et al. (2014). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Sains Malaysiana, 43(7), 1045-1051. [Link]

  • Boswell-Smith, V., Spina, D., & Page, C. P. (2006). The pharmacology of two novel long-acting phosphodiesterase 3/4 inhibitors, RPL554 and RPL565. Journal of Pharmacology and Experimental Therapeutics, 318(2), 840-848. [Link]

  • Wang, D., et al. (2013). Method for synthesizing 3-methoxybenzaldehyde.
  • Gondru, R., et al. (2012). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry, 28(1), 243-250. [Link]

  • Eureka. (n.d.). Synthesis method of drug intermediate 3-methoxy-2-thiophenecarboxaldehyde. Eureka. [Link]

  • National Center for Biotechnology Information. (2010). 1-(3-[11C]Methoxy-4-methoxybenzyl)-6,7-dimethoxyisoquinoline. In Molecular Imaging and Contrast Agent Database (MICAD). NCBI. [Link]

  • Brown, D. G., & Brand, W. W. (1978). Process for the preparation of m-phenoxybenzaldehyde.
  • Dal Piaz, V., et al. (2014). Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors. Journal of Medicinal Chemistry, 57(17), 7235-7247. [Link]

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Application

Application Notes and Protocols for the Biological Activity Screening of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde Derivatives

Introduction: The Therapeutic Potential of Benzaldehyde Scaffolds The benzaldehyde scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Benzaldehyde Scaffolds

The benzaldehyde scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse pharmacological activities. Its derivatives have been investigated for their potential as anticancer, antioxidant, antimicrobial, and anti-inflammatory agents. The strategic placement of various substituents on the phenyl ring allows for the fine-tuning of their biological properties. The title compound, 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde, and its derivatives represent a promising class of molecules for drug discovery, owing to the combined electronic and steric influences of the methoxy and benzyloxy moieties.

This comprehensive guide provides a detailed framework for the systematic screening of the biological activities of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde derivatives. It is designed for researchers, scientists, and drug development professionals engaged in the identification and characterization of novel therapeutic agents. The protocols herein are presented with an emphasis on the scientific rationale behind each step, ensuring methodological robustness and data integrity.

Synthesis and Characterization of Derivatives

A fundamental prerequisite for any biological screening campaign is the synthesis and rigorous characterization of the compounds of interest. The synthesis of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde derivatives can be achieved through various established organic synthesis methodologies. A common approach involves the Williamson ether synthesis, where a substituted vanillin is reacted with a substituted benzyl halide in the presence of a base.[1]

Illustrative Synthetic Scheme:

Synthesis Vanillin Substituted Vanillin Reaction Williamson Ether Synthesis Vanillin->Reaction BenzylHalide Substituted Benzyl Halide BenzylHalide->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Product 3-Methoxy-4-[(substituted-benzyl)oxy]benzaldehyde Derivative Reaction->Product

Caption: General synthetic route for 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde derivatives.

Following synthesis, it is imperative to confirm the identity and purity of each derivative using a suite of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the successful incorporation of substituents.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compounds.

In Vitro Biological Activity Screening Protocols

The following section details a panel of robust and validated in vitro assays to comprehensively screen the biological activities of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde derivatives.

Antioxidant Activity Assessment

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in a myriad of diseases, including cancer and neurodegenerative disorders.[2] The antioxidant potential of the synthesized derivatives will be evaluated using two complementary assays.

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which can be measured spectrophotometrically.[3]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of the test compounds and a positive control (e.g., Ascorbic acid, Trolox) in a suitable solvent (e.g., DMSO, methanol) at a concentration of 1 mg/mL.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds (e.g., 10-500 µg/mL).

    • Include a blank (methanol) and a positive control.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant results in a decolorization that is proportional to the antioxidant's concentration.

Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 190 µL of the diluted ABTS•+ solution to 10 µL of the test compounds at various concentrations.

    • Incubate at room temperature for 6 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

Data Presentation: Antioxidant Activity

CompoundDPPH IC₅₀ (µg/mL)ABTS IC₅₀ (µg/mL)
Derivative 1 Experimental ValueExperimental Value
Derivative 2 Experimental ValueExperimental Value
Ascorbic Acid Experimental ValueExperimental Value
Anticancer Activity Assessment: Cytotoxicity Screening

The potential of the synthesized derivatives to inhibit the growth of cancer cells will be assessed using the MTT assay, a widely used method to determine cell viability.

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[4]

Protocol:

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding:

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

Data Presentation: Cytotoxicity

CompoundCancer Cell LineIC₅₀ (µM)
Derivative 1 MCF-7Experimental Value
A549Experimental Value
Derivative 2 MCF-7Experimental Value
A549Experimental Value
Doxorubicin MCF-7Experimental Value
A549Experimental Value

Anticipated Mechanism of Action:

Recent studies on benzyloxybenzaldehyde derivatives have identified them as potential inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several cancer types and associated with poor prognosis.[5] Inhibition of ALDH1A3 can lead to increased sensitivity of cancer cells to chemotherapy and radiation.

Anticancer_Mechanism Compound 3-Methoxy-4-[(3-methoxybenzyl)oxy] benzaldehyde Derivative ALDH1A3 ALDH1A3 Enzyme (Overexpressed in Cancer) Compound->ALDH1A3 Inhibits Apoptosis Apoptosis (Cell Death) Compound->Apoptosis Induces CellProliferation Cancer Cell Proliferation Compound->CellProliferation Inhibits RetinoicAcid Retinoic Acid Synthesis ALDH1A3->RetinoicAcid Catalyzes Detoxification Detoxification of Aldehydes ALDH1A3->Detoxification Contributes to ALDH1A3->CellProliferation Promotes CellDifferentiation Cell Differentiation RetinoicAcid->CellDifferentiation Detoxification->CellProliferation Promotes

Caption: Hypothetical mechanism of anticancer activity.

Antimicrobial Activity Assessment

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Benzaldehyde derivatives have demonstrated promising antimicrobial properties.[6] The minimum inhibitory concentration (MIC) of the synthesized compounds will be determined using the broth microdilution method.[7]

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

Protocol:

  • Microorganism Preparation:

    • Prepare standardized inoculums of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria in Mueller-Hinton Broth (MHB).

  • Serial Dilution:

    • Perform a two-fold serial dilution of the test compounds in a 96-well microplate containing MHB.

  • Inoculation:

    • Inoculate each well with the standardized bacterial suspension.

    • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Data Presentation: Antimicrobial Activity

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Derivative 1 Experimental ValueExperimental Value
Derivative 2 Experimental ValueExperimental Value
Ciprofloxacin Experimental ValueExperimental Value
Enzyme Inhibition Assays

Enzyme inhibition is a key mechanism of action for many drugs.[9] The benzyloxybenzaldehyde scaffold has been shown to inhibit various enzymes, including adenylyl cyclase.[10] A targeted enzyme inhibition assay should be designed based on the hypothesized molecular target of the synthesized derivatives.

General Protocol for Enzyme Inhibition Assay:

  • Reagent Preparation:

    • Prepare the purified enzyme, substrate, and buffer solutions.

  • Assay Procedure:

    • In a suitable assay plate, combine the enzyme, buffer, and various concentrations of the test compound.

    • Initiate the enzymatic reaction by adding the substrate.

  • Data Acquisition:

    • Monitor the reaction progress by measuring the formation of a product or the depletion of a substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.

Screening_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Hit Identification Synthesis Synthesis of Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Antioxidant Antioxidant Assays (DPPH, ABTS) Purification->Antioxidant Anticancer Anticancer Assay (MTT) Purification->Anticancer Antimicrobial Antimicrobial Assay (Broth Microdilution) Purification->Antimicrobial Enzyme Enzyme Inhibition Assay Purification->Enzyme DataAnalysis IC50 / MIC Determination Antioxidant->DataAnalysis Anticancer->DataAnalysis Antimicrobial->DataAnalysis Enzyme->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR Hit Hit Compound Identification SAR->Hit

Caption: Overall workflow for the biological activity screening of novel compounds.

Conclusion and Future Directions

This application note provides a comprehensive and methodologically sound approach to the biological activity screening of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde derivatives. The detailed protocols and the underlying scientific rationale will enable researchers to generate reliable and reproducible data. Promising "hit" compounds identified through this screening cascade can then be subjected to further lead optimization, in vivo efficacy studies, and preclinical development. The exploration of this chemical space holds significant promise for the discovery of novel therapeutic agents with the potential to address unmet medical needs.

References

  • Ibrahim, R. S., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(18), 5563. [Link]

  • Al-Amiery, A. A., et al. (2012). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: Synthesis, thermostability and antimicrobial activities. Molecules, 17(5), 5584-5596. [Link]

  • Chang, C., et al. (2001). Benzyloxybenzaldehyde analogues as novel adenylyl cyclase activators. Bioorganic & Medicinal Chemistry Letters, 11(15), 1971-1974. [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

  • de Souza, M. V. N. (2014). CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. Química Nova, 37(3), 479-484. [Link]

  • Mellado, J. M. R., et al. (2022). Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. Organic Chemistry Plus, 3(1), 1-11. [Link]

  • Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3475702, 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Singh, K., et al. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Current Enzyme Inhibition, 19(2), 157-166. [Link]

  • Google Patents. (2018). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Apak, R., et al. (2016). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Foods, 5(4), 72. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Kochi, M., et al. (1980). Antitumor activity of benzaldehyde. Cancer treatment reports, 64(1), 21-23. [Link]

  • Saito, J., & Saya, H. (2025). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. British Journal of Cancer, 132(11), 1845-1856. [Link]

  • Wang, M., et al. (2012). Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. Molecules, 17(9), 10807-10819. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • RGCC International. (n.d.). Evaluation of the effect of benzaldehyde derivatives in human cancer cells. Retrieved from [Link]

  • Sridhar, K., & Charles, A. L. (2019). In Vitro Antioxidant Activity of Kyoho Grape Extracts in DPPH and ABTS Assays: Estimation Methods for EC50 Using Advanced Statistical Programs. Food Chemistry, 275, 41-49. [Link]

Sources

Method

Application Note: High-Purity Isolation of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde

Introduction 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity is paramount to ensure the desired reaction outcomes,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity is paramount to ensure the desired reaction outcomes, yields, and final product quality in drug development and materials science. This application note provides a detailed, two-step protocol for the purification of this aromatic aldehyde, ensuring high purity and removal of common reaction byproducts. The methodology is grounded in established chromatographic and crystallization principles, offering a robust and reproducible procedure for researchers and chemists.

The primary synthetic route to 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde typically involves the Williamson ether synthesis, reacting vanillin with 3-methoxybenzyl halide. This reaction can lead to impurities such as unreacted starting materials and side-products. The purification protocol outlined below is designed to effectively remove these contaminants.

Purification Strategy: A Two-Fold Approach

A sequential purification strategy employing flash column chromatography followed by recrystallization is recommended for obtaining 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde in high purity.

  • Flash Column Chromatography: This initial step is a rapid and efficient method for separating the target compound from less polar and more polar impurities on a larger scale.

  • Recrystallization: This final polishing step further refines the purity of the isolated compound, yielding a crystalline solid with a sharp melting point.

The following diagram illustrates the overall workflow of the purification process.

Purification_Workflow Figure 1: Purification Workflow cluster_0 Step 1: Column Chromatography cluster_1 Step 2: Recrystallization A Crude Product B Dissolve in minimal DCM A->B C Adsorb onto Silica Gel B->C E Load Sample onto Column C->E D Prepare Silica Gel Column (Hexane/Ethyl Acetate) D->E F Elute with Gradient Solvent System (e.g., 10-30% Ethyl Acetate in Hexane) E->F G Collect Fractions F->G H Analyze Fractions by TLC G->H I Combine Pure Fractions H->I J Evaporate Solvent (Rotary Evaporator) I->J K Partially Purified Product J->K L Dissolve in Minimum Hot Solvent (e.g., Isopropanol or Ethanol/Water) K->L M Cool Slowly to Room Temperature L->M N Induce Crystallization (if necessary) M->N O Cool in Ice Bath N->O P Collect Crystals by Vacuum Filtration O->P Q Wash with Cold Solvent P->Q R Dry Crystals Under Vacuum Q->R S High-Purity Crystalline Product R->S

Application

Application Note and Protocol: High-Purity Isolation of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde via Automated Flash Column Chromatography

Abstract This application note provides a comprehensive and detailed protocol for the purification of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde, a key intermediate in the synthesis of various pharmaceutical compound...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the purification of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The methodology centers on the use of automated flash column chromatography with a silica gel stationary phase. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth technical insights and field-proven strategies to achieve high purity of the target compound. The causality behind experimental choices, self-validating system checks, and troubleshooting guidance are integrated throughout the protocol to ensure robust and reproducible results.

Introduction: The Rationale for Chromatographic Purification

3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde is a substituted benzaldehyde derivative whose purity is critical for the success of subsequent synthetic steps. It is commonly synthesized via the Williamson ether synthesis, reacting vanillin with 3-methoxybenzyl chloride. The primary impurities in the crude reaction mixture typically include unreacted vanillin, 3-methoxybenzyl alcohol (formed from hydrolysis of the chloride), and potentially dimeric byproducts. Column chromatography is a highly effective method for separating these components from the desired product due to their differing polarities.[1][2][3]

The polarity of the target molecule is primarily influenced by the aldehyde functional group and the two ether linkages. Unreacted vanillin, with its free hydroxyl group, is significantly more polar and will exhibit stronger retention on a silica gel column. 3-methoxybenzyl alcohol is also more polar than the product. This difference in polarity is the fundamental principle upon which this chromatographic separation is based.

Materials and Methods

Materials and Reagents
  • Crude 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde

  • Silica Gel (60 Å, 40-63 µm particle size)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Potassium Permanganate (KMnO4) stain

  • Automated Flash Chromatography System (e.g., Teledyne ISCO CombiFlash®, Biotage® Selekt)

  • Rotary Evaporator

  • NMR Spectrometer

  • HPLC-UV System

Preliminary Analysis: Thin Layer Chromatography (TLC)

Causality: Before committing the bulk of the crude material to the column, it is imperative to develop an optimal solvent system using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.25-0.35 for the target compound. This Rf value typically translates to an ideal elution profile in column chromatography, providing good separation from impurities without excessive solvent consumption or band broadening.

Protocol:

  • Dissolve a small amount of the crude reaction mixture in a minimal volume of dichloromethane.

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in a chamber containing a pre-determined ratio of hexane and ethyl acetate (start with 80:20 hexane:ethyl acetate).

  • Visualize the separated spots under UV light (254 nm) and by staining with potassium permanganate.

  • Adjust the solvent ratio to achieve the target Rf for the product spot. The product, being less polar than vanillin, should have a higher Rf.

Experimental Protocol: Automated Flash Column Chromatography

This protocol is designed for the purification of approximately 1 gram of crude material. The parameters can be scaled accordingly.

Column Preparation

A pre-packed silica gel column is recommended for optimal performance and reproducibility. If packing manually, ensure a well-compacted and uniform bed to prevent channeling.

Sample Loading

Dry Loading Rationale: Dry loading is the preferred method for introducing the sample onto the column. This technique prevents the dissolution of the compound in a strong solvent, which can lead to band broadening and decreased resolution at the top of the column.

Protocol:

  • Dissolve the 1 gram of crude 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde in a minimal amount of dichloromethane.

  • Add approximately 2-3 grams of silica gel to this solution.

  • Concentrate the slurry using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully load the silica gel-adsorbed sample onto the top of the chromatography column.

Elution and Fraction Collection

Gradient Elution Strategy: A linear gradient elution is employed to ensure efficient separation of components with varying polarities. The elution begins with a non-polar mobile phase to wash through any non-polar impurities. The polarity is then gradually increased to first elute the product and subsequently the more polar impurities like unreacted vanillin.

Parameter Value/Description
Stationary Phase Silica Gel (60 Å, 40-63 µm)
Mobile Phase A Hexane
Mobile Phase B Ethyl Acetate
Flow Rate 40 mL/min
Elution Profile Isocratic: 10% B for 2 column volumes (CV) Linear Gradient: 10% to 40% B over 15 CV Isocratic: 40% B for 5 CV
Detection Wavelength 254 nm and 280 nm
Fraction Size 20 mL
Workflow Visualization

Chromatography_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product TLC TLC Solvent System Development Dry_Load Dry Loading of Crude Sample TLC->Dry_Load Determines Starting %B Column Automated Flash Chromatography Dry_Load->Column Gradient Gradient Elution (Hexane/EtOAc) Fraction_Analysis TLC/HPLC Analysis of Fractions Column->Fraction_Analysis Collect Fractions Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Identify Pure Fractions Evaporation Solvent Evaporation Pooling->Evaporation Final_Product Pure Product (>98% Purity) Evaporation->Final_Product

Caption: Workflow for the Purification of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde.

Results and Discussion

The automated flash chromatography system, utilizing the parameters outlined above, should provide a clean separation of the target compound from its major impurities. A representative chromatogram would show an initial elution of non-polar byproducts, followed by a distinct peak corresponding to 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. Subsequent peaks would correspond to more polar impurities, including unreacted starting materials.

Table 1: Expected Chromatographic Data

Compound Expected Rf (80:20 Hexane:EtOAc) Expected Elution Volume (CV) Notes
Non-polar Impurities> 0.81-3Elutes early in the run.
3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde~0.358-12The target compound.
3-methoxybenzyl alcohol~0.2013-16A potential byproduct.
Vanillin< 0.1> 18A highly polar, unreacted starting material.[2]

Fractions containing the pure product, as determined by TLC or rapid HPLC analysis, should be pooled. Removal of the solvent under reduced pressure using a rotary evaporator will yield the purified 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde as a white to off-white solid. Purity should be assessed by NMR spectroscopy and HPLC, with an expected purity of >98%.

Troubleshooting

Problem Potential Cause Solution
Poor Separation - Inappropriate solvent system - Column overloading - Sample loaded in strong solvent- Re-optimize the mobile phase using TLC. - Reduce the amount of crude material loaded onto the column. - Use the dry loading technique.
Product Elutes Too Quickly Mobile phase is too polar.Decrease the initial and final concentration of ethyl acetate in the gradient.
Product Elutes Too Slowly or Not At All Mobile phase is not polar enough.Increase the final concentration of ethyl acetate in the gradient. A small percentage of a more polar solvent like methanol can be added if necessary.
Streaking of Spots on TLC The compound may be slightly acidic or basic, leading to interactions with the silica.Add a small amount (0.1-1%) of acetic acid or triethylamine to the mobile phase to suppress ionization.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the purification of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde using automated flash column chromatography. By understanding the principles behind the separation and following the outlined steps, researchers can consistently obtain a high-purity product, which is essential for downstream applications in pharmaceutical and chemical synthesis.

References

  • Vertex AI Search. (2026).
  • Zhang, M., Jagdmann Jr., E., Van Zandt, M., Beckett, P., & Schroeter, H. (2013). Synthesis of 3-methoxy-4-(methoxymethoxy)benzaldehyde. Tetrahedron Asymmetry, 24(7), 362-373.
  • Ghosh, S., & Ng, E. P. (2019). Separation and Purification of Vanillin and p-Hydroxybenzaldehyde from Grass Lignins. ACS Sustainable Chemistry & Engineering, 7(15), 13085-13092.
  • SIELC Technologies. (2018). Separation of 3-Methoxy-4-(methoxymethoxy)benzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Crude Divanillin using Column Chromatography.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • ResearchGate. (2025). Extraction, purification, and applications of vanillin: A review of recent advances and challenges. Request PDF.

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Method

Application Notes and Protocols for the Recrystallization of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde

Introduction 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde is a substituted aromatic aldehyde with applications in the synthesis of various organic compounds, including pharmaceuticals and fragrances. The purity of this...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde is a substituted aromatic aldehyde with applications in the synthesis of various organic compounds, including pharmaceuticals and fragrances. The purity of this compound is paramount for the success of subsequent reactions and the quality of the final products. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from impurities.[1] This document provides a comprehensive guide to the recrystallization of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde, detailing the underlying principles, a step-by-step protocol, and considerations for optimal results.

Understanding the Compound and Potential Impurities

The structure of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde, an O-benzylated derivative of vanillin, suggests it is a moderately polar molecule. Its synthesis likely proceeds via a Williamson ether synthesis, reacting vanillin with 3-methoxybenzyl halide in the presence of a base.

Figure 1: Synthesis of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde

G vanillin Vanillin reaction Williamson Ether Synthesis vanillin->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., Acetone, DMF) solvent->reaction benzyl_halide 3-Methoxybenzyl Halide benzyl_halide->reaction product 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde impurities Potential Impurities: - Unreacted Vanillin - Unreacted 3-Methoxybenzyl Halide - Byproducts of side reactions reaction->product reaction->impurities

Caption: Likely synthetic route and potential impurities.

Consequently, common impurities may include:

  • Unreacted starting materials: Vanillin and 3-methoxybenzyl halide.

  • Byproducts: Products of side reactions, such as self-condensation of the aldehyde or elimination products from the benzyl halide.

Understanding these potential impurities is crucial for selecting an appropriate recrystallization solvent that will selectively dissolve the target compound while leaving impurities either insoluble or dissolved in the mother liquor upon cooling.

Principles of Recrystallization

Recrystallization is based on the principle that the solubility of most solids increases with temperature. An ideal recrystallization solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at an elevated temperature (usually the boiling point of the solvent).

  • Allow the compound to crystallize back out of the solution upon cooling.

  • Either not dissolve the impurities at all, or dissolve them so well that they remain in the solution (mother liquor) upon cooling.

  • Be chemically inert to the compound.

  • Be sufficiently volatile to be easily removed from the purified crystals.

Solvent Selection for 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde

Based on the structure of the target compound (an aromatic ether and aldehyde), it is expected to be soluble in moderately polar to polar organic solvents and poorly soluble in nonpolar solvents and water. A structurally similar compound, 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde, has been successfully recrystallized from acetonitrile.[2][3] This provides a strong starting point for solvent selection.

The following table summarizes potential solvents for the recrystallization of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde, with a rationale for their consideration.

SolventBoiling Point (°C)PolarityRationale for Consideration
Acetonitrile 82Polar aproticProven effective for a structurally similar compound. Good balance of polarity to dissolve the compound when hot but not when cold.
Ethanol 78Polar proticAromatic aldehydes are often soluble in alcohols.[4] The polarity may be suitable for differential solubility.
Isopropanol 82Polar proticSimilar to ethanol, but slightly less polar. May offer better recovery.
Ethyl Acetate 77Moderately polarA versatile solvent for a wide range of organic compounds.[5]
Toluene 111NonpolarMay be useful in a solvent-antisolvent system with a more polar solvent.
Heptane/Hexane 98/69NonpolarLikely to be a poor solvent, but could be used as an anti-solvent to induce crystallization from a more soluble solvent.

Recommendation: Acetonitrile is the recommended primary solvent for initial recrystallization attempts. Ethanol and isopropanol are good secondary candidates. A solvent screening should be performed with small quantities of the crude material to confirm the optimal choice.

Detailed Recrystallization Protocol

This protocol outlines the steps for the purification of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde using acetonitrile as the solvent.

Materials and Equipment:

  • Crude 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde

  • Acetonitrile (reagent grade or higher)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Workflow Diagram:

Caption: Recrystallization workflow.

Step-by-Step Procedure:

  • Dissolution:

    • Place the crude 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde into an Erlenmeyer flask of appropriate size.

    • Add a minimal amount of acetonitrile, just enough to create a slurry.

    • Heat the mixture gently on a hot plate with magnetic stirring.

    • Gradually add more hot acetonitrile in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a funnel (preferably a stemless funnel) on the hot plate.

    • Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Cooling and Crystallization:

    • Remove the flask from the hot plate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold acetonitrile.

    • Turn on the vacuum and pour the cold slurry of crystals into the funnel.

    • Wash the crystals with a small amount of ice-cold acetonitrile to remove any residual mother liquor. It is important to use a minimal amount of cold solvent to avoid dissolving the product.

    • Keep the vacuum on for a few minutes to pull air through the crystals and partially dry them.

  • Drying:

    • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a drying oven at a temperature well below the melting point of the compound or in a vacuum desiccator.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too rapidly. To remedy this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

  • No Crystals Form: If no crystals form upon cooling, the solution may be too dilute. Evaporate some of the solvent to increase the concentration and try cooling again. Scratching the inside of the flask with a glass rod at the surface of the solution can also induce crystallization. Seeding with a small crystal of the pure compound, if available, is also effective.

  • Low Recovery: This can be caused by using too much solvent, not cooling the solution sufficiently, or washing the crystals with too much cold solvent.

Conclusion

Recrystallization is a powerful technique for the purification of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. Careful selection of the solvent and adherence to the proper technique are essential for achieving high purity and yield. Acetonitrile is a promising solvent for this compound, and the protocol provided herein should serve as a robust starting point for its successful purification.

References

  • PubChem. Benzaldehyde. National Center for Biotechnology Information. [Link]

  • Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur.
  • Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]

  • Alkyl-substituted benzaldehydes. ResearchGate. [Link]

  • Wikipedia. Benzylideneacetone. [Link]

  • Solubility comparison in ethyl acetate. ResearchGate. [Link]

  • Catalytic Oxidation of Toluene into Benzaldehyde and Benzyl Alcohol Using Molybdenum-Incorporated Manganese Oxide Nanomaterials. ACS Omega. [Link]

  • Recrystallization of Vanillin Lab Report. Scribd. [Link]

  • Solubility of Benzaldehyde. Solubility of Things. [Link]

  • Physical Properties of Ether. Chemistry LibreTexts. [Link]

  • Acetone vs. Benzaldehyde: Properties and Applications. Intactone. [Link]

  • Process for separation of vanillin by means of azeotropic distillation with dibenzyl ether.
  • Oxidation of Benzyl Alcohols to Aldehydes and Ketones Under Air in Water Using a Polymer Supported Palladium Catalyst. ResearchGate. [Link]

  • Method for synthesizing 3-methoxybenzaldehyde.
  • ethyl benzoyl acetate. The Good Scents Company. [Link]

  • Chemical Properties of Benzaldehyde, 2-ethyl- (CAS 22927-13-5). Cheméo. [Link]

  • Why is benzaldehyde less soluble than acetone in water? Quora. [Link]

  • Wikipedia. Phenol ether. [Link]

  • Synthesis of new vanillin derivatives from natural eugenol. SciSpace. [Link]

  • Experiment 2 RECRYSTALLIZATION: PURIFIC
  • 3,4-Dimethoxybenzaldehyde. ResearchGate. [Link]

  • Solubility of Aromatic Polyethers a. ResearchGate. [Link]

  • Benzaldehyde. Sciencemadness Wiki. [Link]

  • Effectiveness of hexane as a solvent for benzaldehyde. Sciencemadness Discussion Board. [Link]

  • Vanillin Recrystallization. Cram. [Link]

  • Ethers. EBSCO. [Link]

  • The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. OSTI.GOV. [Link]

  • Heptane with Water. IUPAC-NIST Solubilities Database. [Link]

  • Knoevenagel Condensation of Aromatic Aldehydes with Ethyl 4-Chloro-3-oxobutanoate in Ionic Liquid. SciELO. [Link]

  • 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. ResearchGate. [Link]

  • 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. National Center for Biotechnology Information. [Link]

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Application

Application Note: Strategic Derivatization of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde for High-Throughput Biological Screening

Introduction In the landscape of modern drug discovery, the strategic exploration of privileged scaffolds is paramount to identifying novel therapeutic agents. Benzaldehyde and its derivatives represent one such class of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the strategic exploration of privileged scaffolds is paramount to identifying novel therapeutic agents. Benzaldehyde and its derivatives represent one such class of compounds, demonstrating a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1] The inherent reactivity of the aldehyde functional group provides a versatile handle for chemical modification, enabling the systematic generation of compound libraries for structure-activity relationship (SAR) studies.[2]

This application note focuses on a specific, high-potential scaffold: 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde . This molecule integrates the core structure of vanillin, a well-known bioactive natural product, with a flexible benzyl ether linkage.[3] This design offers multiple points for diversification, allowing for fine-tuning of steric and electronic properties to optimize interactions with biological targets.

The objective of this guide is to provide researchers, scientists, and drug development professionals with a detailed framework for the synthesis of diverse derivatives from this core scaffold and to outline robust protocols for their subsequent evaluation in key biological assays. The methodologies presented herein are designed to be both logical and self-validating, emphasizing the rationale behind experimental choices to empower researchers in their quest for novel bioactive compounds.

Part 1: Synthetic Strategies and Protocols for Derivatization

The aldehyde functional group is a cornerstone of organic synthesis, amenable to a wide array of chemical transformations. Below are detailed protocols for several high-yield reactions to generate a chemically diverse library from the 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde scaffold.

Synthesis of the Core Scaffold

The starting material can be synthesized from commercially available isovanillin (3-hydroxy-4-methoxybenzaldehyde) and 3-methoxybenzyl chloride. This Williamson ether synthesis is a foundational step.

Protocol 1: Synthesis of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde

  • To a solution of isovanillin (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add 3-methoxybenzyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

    • Self-Validation: Confirm the structure and purity of the synthesized scaffold using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) before proceeding with derivatization.

Derivatization via Schiff Base (Imine) Formation

The condensation of the aldehyde with primary amines to form Schiff bases is one of the most direct and efficient methods for introducing molecular diversity. These imine derivatives are widely recognized for their biological significance.[4]

Causality: This reaction leverages the nucleophilicity of the primary amine nitrogen and the electrophilicity of the aldehyde carbon. An acid catalyst protonates the aldehyde oxygen, further enhancing its electrophilicity and facilitating the initial nucleophilic attack.

Protocol 2: General Procedure for Schiff Base Synthesis

  • Dissolve 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde (1.0 eq) in absolute ethanol.

  • Add the desired primary amine or hydrazide (1.0-1.1 eq) to the solution.[4]

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 2-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the resulting solid by filtration, wash with cold ethanol, and dry to obtain the Schiff base derivative.

Table 1: Exemplary Amines for Schiff Base Derivatization

Amine/Hydrazide Reagent Potential Biological Target Class
4-Aminobenzoic acid Dihydrofolate Reductase Inhibitors
Isoniazid Antitubercular Agents
2-Aminothiazole Antimicrobial, Anti-inflammatory
Phenylhydrazine Enzyme Inhibitors

| Furan-2-carbohydrazide | Antimicrobial, Metal Chelators[4][5] |

Schiff_Base_Formation cluster_reaction Start_Aldehyde 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde Plus1 + Arrow1 Start_Aldehyde->Arrow1 Amine Primary Amine (R-NH2) Amine->Arrow1 Schiff_Base Schiff Base Derivative Arrow1->Schiff_Base

Caption: General workflow for Schiff base synthesis.

Derivatization via Claisen-Schmidt Condensation (Chalcone Synthesis)

Chalcones, or α,β-unsaturated ketones, are a major class of bioactive compounds. They are synthesized via a base-catalyzed condensation between a benzaldehyde and an acetophenone.[6]

Causality: A strong base (e.g., NaOH) deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate. This enolate then attacks the electrophilic aldehyde carbon, leading to an aldol addition product which subsequently dehydrates to form the stable, conjugated chalcone structure.

Protocol 3: General Procedure for Chalcone Synthesis

  • In a flask, dissolve the substituted acetophenone (1.0 eq) and 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde (1.0 eq) in ethanol.[6]

  • Cool the solution in an ice bath.

  • Slowly add an aqueous solution of a strong base (e.g., 40% NaOH or KOH) dropwise with vigorous stirring.

  • Allow the reaction to stir at room temperature for 12-24 hours. The formation of a precipitate often indicates product formation.

  • Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to neutralize the excess base.

  • Collect the precipitated solid by filtration, wash extensively with water until the filtrate is neutral, and dry.

  • Recrystallize from ethanol to obtain the pure chalcone derivative.

Chalcone_Synthesis cluster_reaction Start_Aldehyde Starting Aldehyde Plus1 + Arrow1 Start_Aldehyde->Arrow1 Acetophenone Acetophenone Derivative Acetophenone->Arrow1 Chalcone Chalcone Derivative (α,β-Unsaturated Ketone) Arrow1->Chalcone

Caption: Pathway for Claisen-Schmidt condensation.

Part 2: Protocols for Biological Evaluation

Once a library of derivatives has been synthesized and characterized, the next critical phase is to assess their biological activity. The following are standardized, high-throughput-compatible protocols for initial screening.

Antimicrobial Activity Assay

Benzaldehyde derivatives are known to possess significant antimicrobial properties.[1][7] The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC).

Protocol 4: Broth Microdilution for MIC Determination

  • Preparation: Prepare a stock solution of each derivative in Dimethyl Sulfoxide (DMSO) at 10 mg/mL. In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), typically from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Prepare a standardized microbial inoculum to a final concentration of 5 x 10⁵ CFU/mL and add it to each well.

  • Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth. This can be assessed visually or by measuring absorbance at 600 nm.

    • Trustworthiness: Each compound should be tested in triplicate to ensure the reproducibility of the results. The final concentration of DMSO in the wells should not exceed 1% to avoid solvent-induced toxicity.

Anti-inflammatory Activity Assay

Many natural and synthetic benzaldehydes show promise as anti-inflammatory agents by inhibiting key inflammatory mediators like nitric oxide (NO) or enzymes such as cyclooxygenase-2 (COX-2).[8]

Protocol 5: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the synthesized derivatives (e.g., 1-100 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • NO Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess Reagent system. Absorbance is measured at 540 nm.

  • Cytotoxicity Control: Simultaneously, perform a cell viability assay (e.g., MTT assay) to ensure that the observed reduction in NO is not due to compound-induced cell death.

    • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated control. Determine the IC₅₀ value (the concentration required to inhibit 50% of NO production).

Table 2: Sample Data Presentation for Biological Assays

Compound ID Modification Type MIC (µg/mL) vs. S. aureus NO Inhibition IC₅₀ (µM) Cytotoxicity IC₅₀ (µM) vs. RAW 264.7
Scaffold (Parent) >256 >100 >100
Deriv-01 Schiff Base (Aniline) 64 45.2 >100
Deriv-02 Chalcone (4-Cl-Acetophenone) 16 12.8 85.3

| Deriv-03 | Schiff Base (Isoniazid) | 8 | 78.1 | >100 |

Enzyme Inhibition Assays

The flexibility of the scaffold allows for the design of derivatives targeting specific enzymes. For instance, benzyloxybenzaldehyde derivatives have been investigated as inhibitors of Aldehyde Dehydrogenase (ALDH), an enzyme family implicated in cancer stem cell survival.[9]

Protocol 6: General Workflow for an ALDH Inhibition Assay

  • Assay Components: In a 96-well plate, combine a buffer solution, the specific ALDH isozyme (e.g., ALDH1A3), the enzyme's substrate (e.g., hexanal), and the coenzyme NAD⁺.

  • Inhibitor Addition: Add the synthesized derivatives at various concentrations. Include a known inhibitor as a positive control and DMSO as a vehicle control.

  • Reaction Initiation & Monitoring: Initiate the reaction (often by adding the substrate last) and monitor the production of NADH over time by measuring the increase in fluorescence (Ex: 340 nm, Em: 460 nm) or absorbance at 340 nm.

  • Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Biological_Assay_Workflow cluster_synthesis Chemical Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Start Starting Aldehyde Deriv Derivatization Reactions (Schiff Base, Chalcone, etc.) Start->Deriv Purify Purification & Characterization (NMR, MS, HPLC) Deriv->Purify Antimicrobial Antimicrobial Assay (MIC Determination) Purify->Antimicrobial AntiInflam Anti-inflammatory Assay (NO Inhibition) Purify->AntiInflam Enzyme Enzyme Inhibition Assay (e.g., ALDH IC50) Purify->Enzyme SAR Structure-Activity Relationship (SAR) Antimicrobial->SAR AntiInflam->SAR Enzyme->SAR Hit Hit Identification & Lead Optimization SAR->Hit

Caption: Integrated workflow from synthesis to hit identification.

References

  • Ahmed, R. M., et al. (2013). Co(II) and Cd(II) complexes derived from heterocyclic Schiff-Bases: synthesis, structural characterisation, and biological activity. TheScientificWorldJournal, 2013, 754868. Available at: [Link]

  • Bukhari, S. N. A., et al. (2021). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. Molecules, 26(21), 6649. Available at: [Link]

  • Cui, H., et al. (2023). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Journal of Fungi, 9(7), 724. Available at: [Link]

  • Ibrahim, A., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770. Available at: [Link]

  • Kumar, R., et al. (2012). A Review on the Vanillin derivatives showing various Biological activities. International Journal of PharmTech Research, 4(1), 266-279. Available at: [Link]

  • Salleh, S. Z., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Journal of Applicable Chemistry, 4(4), 1259-1264. Available at: [Link]

  • Santos, J. C. C., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Scientia Pharmaceutica, 89(3), 40. Available at: [Link]

  • Shet, M. S., et al. (2019). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry, 35(1). Available at: [Link]

  • Wang, C., et al. (2019). Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. ACS Omega, 4(4), 7513–7519. Available at: [Link]

  • Zare, K., et al. (2011). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. Oriental Journal of Chemistry, 27(2), 553-558. Available at: [Link]

  • Zuccarello, D., et al. (2020). Synthesis of novel vanillin derivatives: novel multi-targeted scaffold ligands against Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 30(24), 127641. Available at: [Link]

  • ResearchGate. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Publication. Available at: [Link]

Sources

Method

The Strategic Utility of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde in Pharmaceutical Synthesis: Application Notes and Protocols

Introduction: A Versatile Intermediate in Modern Drug Discovery In the landscape of pharmaceutical development, the strategic synthesis of complex molecular architectures is paramount. The benzaldehyde derivative, 3-Meth...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Intermediate in Modern Drug Discovery

In the landscape of pharmaceutical development, the strategic synthesis of complex molecular architectures is paramount. The benzaldehyde derivative, 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde, has emerged as a key intermediate, offering a versatile scaffold for the construction of a variety of bioactive molecules. Its utility lies in the presence of multiple functional groups: an aldehyde for subsequent elaboration into various heterocyclic systems or carbon-carbon bond formation, and a protected catechol-like motif, a common feature in many pharmacologically active compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this valuable intermediate, with a focus on its role in the synthesis of phosphodiesterase-4 (PDE4) inhibitors.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde is essential for its effective use in synthesis. The table below summarizes its key identifiers and computed properties.[1]

PropertyValue
IUPAC Name 3-methoxy-4-[(3-methoxyphenyl)methoxy]benzaldehyde
Synonyms 3-Methoxy-4-((3-methoxybenzyl)oxy)benzaldehyde
CAS Number 667412-56-8
Molecular Formula C₁₆H₁₆O₄
Molecular Weight 272.29 g/mol
Appearance Expected to be a crystalline solid
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone

Analytical Characterization:

The identity and purity of the synthesized intermediate should be confirmed using standard analytical techniques. Below are the expected spectral data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.85 (s, 1H, -CHO), 7.45-7.35 (m, 3H, Ar-H), 7.30 (t, J = 7.9 Hz, 1H, Ar-H), 7.00-6.90 (m, 3H, Ar-H), 5.20 (s, 2H, -OCH₂-Ar), 3.95 (s, 3H, -OCH₃), 3.85 (s, 3H, -OCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 190.9, 153.0, 150.0, 138.2, 130.5, 129.8, 126.5, 120.0, 113.5, 112.5, 111.0, 109.5, 71.0, 56.2, 56.0.

  • IR (KBr, cm⁻¹): ν 2920, 2850 (C-H), 1685 (C=O, aldehyde), 1590, 1510 (C=C, aromatic), 1260, 1140, 1030 (C-O, ether).

  • Mass Spectrometry (EI): m/z 272 (M⁺).

Synthesis of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde: A Detailed Protocol

The synthesis of the title compound is efficiently achieved via a Williamson ether synthesis.[2][3] This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the phenoxide is generated from the readily available and bio-renewable starting material, 4-hydroxy-3-methoxybenzaldehyde (vanillin).[4][5][6]

Reaction Scheme:

Synthesis_of_Intermediate Vanillin Vanillin (4-Hydroxy-3-methoxybenzaldehyde) Reaction Mixture Reaction Mixture Vanillin->Reaction Mixture Base Base (e.g., K₂CO₃, NaH) Base->Reaction Mixture Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Mixture BenzylHalide 3-Methoxybenzyl Chloride BenzylHalide->Reaction Mixture Intermediate 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde Byproduct Salt Byproduct (e.g., KCl) Reaction Mixture->Intermediate Williamson Ether Synthesis (SN2) Reaction Mixture->Byproduct Rolipram_Synthesis cluster_0 Pathway to Rolipram Intermediate 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde Nitroalkene Nitroalkene Intermediate Intermediate->Nitroalkene Henry Condensation Step 1 Condensation with a nitro compound Intermediate->Step 1 Nitroethane Nitroethane Base Nitroethane->Nitroalkene Amine Amine Intermediate Nitroalkene->Amine Nitro Group Reduction Reduction Reduction (e.g., H₂, Pd/C) Reduction->Amine Precursor 3-(Cyclopentyloxy)-4-methoxy-phenyl containing intermediate Amine->Precursor Michael Addition to an acrylate Cyclization Lactamization (Heat or Acid/Base) Rolipram Rolipram Debenzylation Debenzylation (e.g., H₂, Pd/C) Precursor->Rolipram Lactamization Step 2 Reduction of nitro group and debenzylation Step 1->Step 2 Step 3 Cyclization to form pyrrolidinone ring Step 2->Step 3 Step 3->Rolipram

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Williamson Ether Synthesis for Substituted Benzaldehydes

Welcome to the technical support center for the Williamson ether synthesis, with a specialized focus on its application to substituted benzaldehydes. This guide is designed for researchers, medicinal chemists, and proces...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Williamson ether synthesis, with a specialized focus on its application to substituted benzaldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the nuances of this classic yet powerful reaction for creating aryl ethers.

The presence of an aldehyde functionality on the aromatic ring introduces a layer of complexity that requires careful consideration of reaction parameters to achieve high yields and purity. This resource provides in-depth, field-tested insights in a direct question-and-answer format to address the specific challenges you may encounter.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that can arise during the synthesis, offering causal explanations and actionable solutions.

Q1: My reaction yield is very low, or I'm recovering mostly unreacted starting material (hydroxybenzaldehyde). What's going wrong?

A: This is a frequent issue that almost always points to incomplete deprotonation of the phenolic hydroxyl group. The Williamson ether synthesis is an SN2 reaction that requires a potent nucleophile, which in this case is the phenoxide ion.[1][2] If the phenol is not sufficiently deprotonated, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.

Root Causes & Solutions:

  • Insufficient Base Strength: The pKa of the base's conjugate acid must be significantly higher than the pKa of the phenolic proton (typically ~7-10 for substituted phenols). For standard hydroxybenzaldehydes, bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient.[1] However, if your benzaldehyde has strong electron-withdrawing substituents, the phenolic proton becomes more acidic, and a weaker base might suffice. Conversely, for electron-donating groups, a stronger base may be needed.

  • Inappropriate Solvent: Protic solvents (e.g., ethanol, water) can solvate the phenoxide ion, creating a solvent cage that hinders its ability to act as a nucleophile.[1][3] This dramatically slows down the reaction rate. It is highly recommended to use polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO) which do not interfere with the nucleophile.[1][3]

  • Reaction Conditions: The reaction may simply need more time or a higher temperature to reach completion. Typical conditions range from 50-100 °C for 1-8 hours.[1][3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time and temperature for your specific substrates.

Parameter Recommendation for Substituted Hydroxybenzaldehydes Rationale
Base K₂CO₃, Cs₂CO₃, NaOH, KOH. For less reactive systems, NaH.[4][5]Must be strong enough to irreversibly deprotonate the phenol. Carbonates are a good starting point. NaH is very effective but can promote side reactions.
Solvent DMF, Acetonitrile, DMSO, AcetonePolar aprotic solvents solvate the cation but leave the nucleophile "naked" and highly reactive.[1]
Temperature 50 - 100 °C (Reflux in Acetonitrile or Acetone)Provides sufficient energy to overcome the activation barrier for the SN2 reaction.[1]
Alkyl Halide Methyl > Primary >> Secondary.[3][6][7] Tertiary halides are unsuitable.The reaction proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance at the electrophilic carbon.[2][6]

Q2: I'm observing significant side product formation. My TLC plate shows multiple spots, and the NMR of my crude product is messy. What are these side products and how can I avoid them?

A: Side product formation is a key challenge, especially with a reactive functional group like an aldehyde present. The most common culprits are C-alkylation, elimination reactions, and reactions involving the aldehyde itself.

Common Side Reactions and Mitigation Strategies:

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[1] Alkylation at the ortho or para positions of the ring (C-alkylation) is a common competing reaction.[3][8]

    • Solution: Solvent choice plays a crucial role here. Polar aprotic solvents like DMF generally favor the desired O-alkylation.

  • E2 Elimination: If you are using a secondary or a sterically hindered primary alkyl halide, the basic phenoxide can act as a base rather than a nucleophile, leading to an E2 elimination reaction that produces an alkene instead of an ether.[3][7]

    • Solution: Whenever possible, design your synthesis to use a methyl or unhindered primary alkyl halide.[4][6][7] If you must use a more hindered halide, using a milder base and lower temperatures may slightly favor the SN2 pathway, but yields will likely be compromised.

  • Cannizzaro Reaction: Under strongly basic conditions, aldehydes lacking an α-hydrogen (like benzaldehyde and its derivatives) can undergo a disproportionation reaction to form a primary alcohol and a carboxylic acid.[9]

    • Solution: This is a significant risk if using very strong bases like NaOH or KOH in high concentrations, especially at elevated temperatures. Using a weaker base like K₂CO₃ can prevent this. If a strong base is necessary, ensure slow addition and maintain the lowest effective temperature.

  • Aldol-type Condensations: While benzaldehydes cannot self-condense via an aldol reaction (no α-hydrogens), if your reaction mixture contains other enolizable carbonyl compounds (e.g., acetone as a solvent), cross-aldol reactions can occur under basic conditions.

    • Solution: Use non-enolizable solvents like DMF or acetonitrile.

Logical Troubleshooting Workflow

When faced with a failed or low-yielding reaction, a systematic approach is crucial. The following workflow can help diagnose the issue.

Troubleshooting_Williamson Start Low Yield / No Reaction Check_Deprotonation 1. Verify Deprotonation (Check Base & Solvent) Start->Check_Deprotonation Base_OK Base/Solvent Correct? Check_Deprotonation->Base_OK Check_SN2_Conditions 2. Evaluate S_N_2 Viability (Check Alkyl Halide & Temp) Base_OK->Check_SN2_Conditions Yes Fix_Base Action: - Use Stronger Base (e.g., NaH) - Switch to Polar Aprotic Solvent (DMF) Base_OK->Fix_Base No Halide_OK Halide 1°/Me? Temp/Time Sufficient? Check_SN2_Conditions->Halide_OK Check_Side_Reactions 3. Analyze for Side Products (TLC/NMR of Crude) Halide_OK->Check_Side_Reactions Yes Fix_Halide Action: - Use MeI or Primary Halide - Increase Temp/Time Halide_OK->Fix_Halide No Side_Products_Identified Side Products Present? Check_Side_Reactions->Side_Products_Identified Optimize Optimize Conditions: - Adjust Base/Solvent - Change Halide - Modify Temp/Time Side_Products_Identified->Optimize No (Reaction is just slow) Protect_Aldehyde Consider Aldehyde Protection Strategy Side_Products_Identified->Protect_Aldehyde Yes (e.g., Cannizzaro) Protect_Aldehyde->Optimize Fix_Base->Optimize Fix_Halide->Optimize

Caption: A systematic workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q3: The aldehyde group is sensitive to bases. Do I need to use a protecting group?

A: In many cases, you do not. The phenoxide, once formed, is a relatively soft nucleophile, and the reaction can often be performed successfully without protecting the aldehyde. However, if you are forced to use very harsh conditions (e.g., strong bases like NaH at high temperatures for extended periods) or if you observe side reactions like the Cannizzaro reaction, protection is a viable strategy.

  • Recommended Protecting Group: Acetals, particularly cyclic acetals formed with ethylene glycol, are ideal.[10][11] They are easy to install under acidic conditions, completely stable to the basic conditions of the Williamson ether synthesis, and can be readily removed with aqueous acid during workup.[10][11]

Q4: Can I use an aryl halide as the electrophile to synthesize a diaryl ether?

A: No, this is not feasible under standard Williamson conditions. Aryl halides are generally unreactive toward SN2 reactions because the carbon of the C-X bond is sp² hybridized and the ring sterically hinders backside attack. To synthesize diaryl ethers, you would need to use alternative methods like the Ullmann condensation, which typically requires a copper catalyst.

Q5: What is the best way to monitor the reaction's progress?

A: Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside your starting hydroxybenzaldehyde and alkyl halide. The product ether should have a different Rf value (typically higher, i.e., less polar) than the starting phenol. The disappearance of the starting phenol is a good indicator of reaction completion.

Q6: I'm having trouble with the workup. How do I effectively purify my substituted benzaldehyde ether?

A: A standard aqueous workup is usually effective.

  • Quench: After cooling, carefully quench the reaction by adding water to destroy any remaining base and precipitate salts.[3]

  • Extract: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.[3]

  • Wash: Wash the combined organic layers with water, then with a dilute base (e.g., 1M NaOH) to remove any unreacted phenol, and finally with brine to remove residual water.[3]

  • Dry & Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.[3]

  • Purify: The crude product can then be purified by column chromatography on silica gel or by recrystallization if the product is a solid.

Experimental Protocols

General Protocol for Williamson Ether Synthesis of 4-Hydroxybenzaldehyde with Ethyl Iodide

This protocol is a representative example and may require optimization for different substrates.

1. Alkoxide Formation: a. To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (5.0 g, 40.9 mmol) and anhydrous potassium carbonate (8.5 g, 61.4 mmol). b. Add 50 mL of anhydrous acetonitrile. c. Stir the suspension vigorously at room temperature under an inert atmosphere (e.g., nitrogen or argon).

2. Ether Formation: a. Slowly add ethyl iodide (4.9 mL, 61.4 mmol) to the suspension via syringe. b. Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours. c. Monitor the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) until the 4-hydroxybenzaldehyde spot has disappeared.

3. Work-up and Purification: a. Cool the reaction mixture to room temperature and filter to remove the potassium carbonate. b. Concentrate the filtrate under reduced pressure to remove the acetonitrile. c. Dissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel. d. Wash the organic layer sequentially with 1M NaOH (2 x 25 mL) to remove any unreacted phenol, water (1 x 25 mL), and brine (1 x 25 mL). e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-ethoxybenzaldehyde. f. Purify the product by flash column chromatography on silica gel if necessary.

Mechanism and Key Relationships

The core of the reaction is a bimolecular nucleophilic substitution (SN2).[1][2][6] Understanding the interplay of the reactants is key to success.

Mechanism_Relationship Phenol Substituted Hydroxybenzaldehyde Phenoxide Phenoxide Nucleophile (Key Reactive Species) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Transition_State S_N_2 Transition State (Backside Attack) Phenoxide->Transition_State Nucleophilic Attack Side_Product_E2 E2 Elimination (Alkene Product) Phenoxide->Side_Product_E2 Favored by 2°/3° Halides Alkyl_Halide Alkyl Halide (Electrophile) (MeX, RCH₂X) Alkyl_Halide->Transition_State Alkyl_Halide->Side_Product_E2 Product Aryl Ether Product Transition_State->Product Inversion of Stereochemistry

Caption: The SN2 pathway and the competing E2 elimination.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Osunstate. (2025, December 4). Mastering The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Workshop JR. (n.d.). Named Reactions Of Haloalkanes and haloarenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • TailoredRead. (2025, September 16). Mastering the Williamson Ether Synthesis Book. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of substituted benzaldehydes.
  • Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. Retrieved from [Link]

  • ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing O-Benzylation of Vanillin Derivatives

Welcome to the comprehensive technical support guide for the O-benzylation of vanillin and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are lookin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the O-benzylation of vanillin and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to efficiently synthesize 4-benzyloxy-3-methoxybenzaldehyde (vanillin benzyl ether) and related compounds. Vanillin derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals and fine chemicals, making the optimization of this reaction paramount for achieving high yields and purity.[1][2]

This guide provides in-depth, field-proven insights into the reaction, moving beyond a simple recitation of steps to explain the underlying chemical principles. Here, you will find troubleshooting advice for common experimental hurdles, frequently asked questions, detailed protocols, and visual aids to clarify complex concepts.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the O-benzylation of vanillin.

Q1: What is the fundamental mechanism of the O-benzylation of vanillin?

The O-benzylation of vanillin is a classic example of the Williamson ether synthesis.[3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. First, a base is used to deprotonate the phenolic hydroxyl group of vanillin, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of the benzyl halide (e.g., benzyl bromide or chloride), displacing the halide and forming the desired ether linkage.[4]

Q2: Why is my reaction yield consistently low?

Low yields can stem from several factors:

  • Incomplete Deprotonation: The chosen base may not be strong enough to fully deprotonate the vanillin. While potassium carbonate (K₂CO₃) is commonly used, for more stubborn reactions, stronger bases like sodium hydride (NaH) could be considered, although this increases complexity and safety considerations.[5]

  • Competing C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, leading to undesired byproducts.[6] The choice of solvent can influence this; polar aprotic solvents like DMF or acetonitrile favor O-alkylation.[6]

  • Hydrolysis of the Benzyl Halide: Benzyl halides can be hydrolyzed by any water present in the reaction mixture, reducing the amount of alkylating agent available. It is crucial to use anhydrous solvents and reagents.

  • Suboptimal Reaction Temperature: While heating can increase the reaction rate, excessively high temperatures can lead to decomposition of the starting materials or products. The optimal temperature is typically a balance between reaction rate and stability.

Q3: I am observing multiple spots on my TLC plate even after the reaction should be complete. What are these byproducts?

Besides unreacted starting materials, common byproducts include:

  • C-alkylated products: As mentioned above, the phenoxide can react at the aromatic ring.

  • Benzyl alcohol: This forms from the hydrolysis of the benzyl halide.

  • Dibenzyl ether: This can form if the benzyl halide reacts with benzyl alcohol generated in situ.

  • Over-alkylation: While less common with vanillin's single hydroxyl group, in related polyhydroxy compounds, multiple alkylations can occur.

Q4: What is the role of a phase transfer catalyst (PTC) like TBAB or TBAI, and is it necessary?

A phase transfer catalyst (PTC) is not strictly necessary but is highly recommended for this reaction.[7][8][9] In a solid-liquid system (e.g., solid K₂CO₃ in a liquid organic solvent), the phenoxide salt has low solubility in the organic phase where the benzyl halide resides. A PTC, such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium iodide (TBAI), facilitates the transfer of the phenoxide anion into the organic phase.[10][11] The quaternary ammonium cation of the PTC pairs with the phenoxide anion, creating a lipophilic ion pair that is soluble in the organic solvent, thereby dramatically accelerating the reaction rate and often leading to higher yields and selectivity.[7][8][9] TBAI can be particularly effective as it can also participate in a Finkelstein-type reaction with benzyl chloride to generate the more reactive benzyl iodide in situ.[7]

Standard Operating Protocol: O-Benzylation of Vanillin

This protocol details a robust method for the synthesis of 4-benzyloxy-3-methoxybenzaldehyde using potassium carbonate as the base and TBAB as a phase transfer catalyst.

Materials:

  • Vanillin (1.0 eq)

  • Benzyl bromide or chloride (1.1-1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.0-3.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05-0.1 eq)

  • Acetonitrile or N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for chromatography and recrystallization

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add vanillin (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and tetrabutylammonium bromide (0.05-0.1 eq).

  • Solvent Addition: Add anhydrous acetonitrile or DMF to the flask. The volume should be sufficient to create a stirrable slurry.

  • Addition of Benzyl Halide: Add benzyl bromide or chloride (1.1-1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The product, 4-benzyloxy-3-methoxybenzaldehyde, will have a higher Rf value than the starting vanillin.

  • Work-up: Once the reaction is complete (typically 2-4 hours, as indicated by the disappearance of vanillin on the TLC plate), cool the mixture to room temperature.

  • Filtration: Filter the reaction mixture to remove the solid potassium carbonate and other inorganic salts. Wash the solid with a small amount of the reaction solvent.

  • Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the crude residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol or isopropanol/water, or by silica gel column chromatography.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no reaction 1. Inactive base (e.g., hydrated K₂CO₃). 2. Insufficient heating. 3. Decomposed benzyl halide.1. Use freshly dried, finely powdered K₂CO₃. 2. Ensure the reaction temperature is maintained at 60-80 °C. 3. Use fresh, high-quality benzyl halide.
Low yield 1. Incomplete reaction. 2. Competing side reactions (e.g., C-alkylation). 3. Hydrolysis of benzyl halide. 4. Product loss during work-up.1. Increase reaction time or temperature moderately. Consider adding more benzyl halide if starting material is still present. 2. Ensure anhydrous conditions and use a polar aprotic solvent. 3. Use anhydrous solvents and reagents. 4. Be careful during extractions and transfers.
Formation of multiple byproducts 1. Presence of water. 2. Reaction temperature is too high. 3. Non-optimal solvent choice.1. Ensure all reagents and solvents are anhydrous. 2. Reduce the reaction temperature. 3. Use a polar aprotic solvent like DMF or acetonitrile to favor O-alkylation.[6]
Difficulty in product purification 1. Byproducts with similar polarity to the desired product. 2. Oily product that does not crystallize.1. Use column chromatography with a shallow gradient of eluent to improve separation. 2. Try different solvent systems for recrystallization. If the product remains an oil, purification by column chromatography is the best option.

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the SN2 mechanism of the O-benzylation of vanillin, facilitated by a phase transfer catalyst.

Williamson_Ether_Synthesis K2CO3 K₂CO₃ (Base) Phenoxide Vanillin-O⁻ K⁺ (Phenoxide) K2CO3->Phenoxide Vanillin_OH Vanillin-OH Vanillin_OH->Phenoxide Deprotonation PTC_Phenoxide Q⁺ ⁻O-Vanillin Phenoxide->PTC_Phenoxide BnBr Benzyl Bromide (Bn-Br) Product Vanillin-O-Bn (Product) BnBr->Product KBr K⁺ Br⁻ Product->KBr PTC_Br Q⁺ Br⁻ (TBAB) Product->PTC_Br Catalyst Regeneration PTC_Br->PTC_Phenoxide PTC_Phenoxide->Product

Caption: Mechanism of Phase Transfer Catalyzed O-Benzylation of Vanillin.

Experimental Workflow

This flowchart outlines the key steps in the synthesis and purification of 4-benzyloxy-3-methoxybenzaldehyde.

experimental_workflow start Start reaction_setup Reaction Setup: Vanillin, K₂CO₃, TBAB, Solvent start->reaction_setup add_benzyl_halide Add Benzyl Halide reaction_setup->add_benzyl_halide heating_stirring Heat and Stir (60-80 °C) add_benzyl_halide->heating_stirring tlc_monitoring Monitor by TLC heating_stirring->tlc_monitoring tlc_monitoring->heating_stirring Incomplete workup Work-up: Cool, Filter, Evaporate tlc_monitoring->workup Reaction Complete extraction Extraction with Ethyl Acetate workup->extraction drying_concentration Dry and Concentrate extraction->drying_concentration purification Purification: Recrystallization or Chromatography drying_concentration->purification characterization Characterization: NMR, MP purification->characterization end End characterization->end

Caption: Experimental Workflow for O-Benzylation of Vanillin.

Troubleshooting Decision Tree

Use this decision tree to diagnose and resolve common issues during the reaction.

Caption: Troubleshooting Decision Tree for O-Benzylation.

Product Characterization Data

Product: 4-Benzyloxy-3-methoxybenzaldehyde[12] CAS Number: 2426-87-1[13] Molecular Formula: C₁₅H₁₄O₃[12] Molecular Weight: 242.27 g/mol [12] Appearance: Beige crystalline solid[12] Melting Point: 62-64 °C (lit.)[13]

¹H NMR (CDCl₃, 400 MHz) δ (ppm) ¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
9.85 (s, 1H, -CHO)191.0 (-CHO)
7.50-7.30 (m, 7H, Ar-H)152.0 (C-O-Bn)
7.05 (d, J=8.0 Hz, 1H, Ar-H)149.5 (C-OCH₃)
5.20 (s, 2H, -OCH₂Ph)136.5 (Ar-C)
3.95 (s, 3H, -OCH₃)128.8 (Ar-CH)
128.2 (Ar-CH)
127.3 (Ar-CH)
126.5 (Ar-CH)
113.0 (Ar-CH)
110.0 (Ar-CH)
70.8 (-OCH₂Ph)
56.0 (-OCH₃)

Note: NMR data is compiled from typical values and should be used as a reference. Actual shifts may vary slightly.[12][14]

References

  • Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. (2022). Frontiers in Chemistry, 10. [Link]

  • Efficient Benzylation of o–Vanillin using TBAI as Catalyst and the crystal structure of the product. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • 4-(Benzyloxy)-3-methoxybenzaldehyde. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • 3-Benzyloxy-4-methoxybenzaldehyde. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Novelties of reaction in the middle liquid phase in tri-liquid phase transfer catalysis: Kinetics of selective O-alkylation of vanillin with benzyl chloride. (2007).
  • Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. (n.d.). PTC Organics, Inc. Retrieved January 23, 2026, from [Link]

  • Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. (2018). Periodica Polytechnica Chemical Engineering, 62(1), 64-68.
  • Vanillin has been used as a chemical intermediate in the production of pharmaceuticals, cosmetics, and other fine chemicals. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • ANALYSIS OF VANILLIN BY TLC AND HPLC-PDA IN HERBAL MATERIAL AND TINCTURE FROM Vanilla planifolia Jacks ex. Andrews. (2017).
  • PTC Selective O-Alkylation. (n.d.). PTC Organics, Inc. Retrieved January 23, 2026, from [Link]

  • Analysis of vanillin by TLC and HPLC-PDA in herbal material and tincture from Vanilla planifolia Jacks ex. Andrews. (2017). Latin American Journal of Pharmacy, 36(1), 159-166.
  • Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. (2022). ResearchGate. Retrieved January 23, 2026, from [Link]

  • What happens to phenol when it reacts with K2CO3 catalyzed by CH3Br? (2021, March 24). Quora. Retrieved January 23, 2026, from [Link]

  • Williamson Ether Synthesis Reaction Mechanism. (2018, May 1). YouTube. Retrieved January 23, 2026, from [Link]

  • Phase-Transfer Catalysis (PTC). (2008, April 10). Macmillan Group. Retrieved January 23, 2026, from [Link]

  • Rate intensive and selective etherification of vanillin with benzyl chloride under solid–liquid phase transfer catalysis by aqueous omega phase. (2006).
  • 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. (n.d.). EPrints USM. Retrieved January 23, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 23, 2026, from [Link]

  • Phase-transfer catalyst. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde

Welcome to the technical support center for the synthesis of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this specific Williamson ether synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The format is designed to help you quickly identify your issue and implement a scientifically grounded solution.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer: Low yield in this synthesis is a common issue stemming from several competing factors. The root cause is often incomplete conversion or the prevalence of side reactions. Let's break down the primary culprits and mitigation strategies.

  • Incomplete Deprotonation: The synthesis begins with the deprotonation of the starting material, 3-methoxy-4-hydroxybenzaldehyde (isovanillin), to form a phenoxide nucleophile. If this step is inefficient, unreacted starting material will remain.

    • Causality: The acidity of the phenolic proton (pKa ≈ 7.4 for isovanillin) dictates the choice of base. While weaker bases like potassium carbonate (K₂CO₃) can be used, they often require higher temperatures and longer reaction times, which can promote side reactions. Stronger bases like sodium hydride (NaH) ensure rapid and complete deprotonation to the more reactive phenoxide.

    • Solution: For optimal results, use a strong base like NaH (1.1-1.2 equivalents) in a dry, polar aprotic solvent such as DMF or THF. Ensure the NaH is fresh and handled under an inert atmosphere (e.g., Nitrogen or Argon) to prevent deactivation by moisture.

  • Competing E2 Elimination: The alkoxide/phenoxide is not only a good nucleophile but also a strong base. It can promote an E2 elimination reaction with the alkylating agent (3-methoxybenzyl chloride), although this is less favorable for primary benzylic halides.[1][2]

    • Causality: Elimination reactions are more sensitive to temperature than substitution reactions. Higher temperatures significantly favor the E2 pathway.[2]

    • Solution: Maintain a controlled, lower reaction temperature. After the initial deprotonation, consider adding the 3-methoxybenzyl chloride solution dropwise at 0 °C and then allowing the reaction to slowly warm to room temperature. This minimizes the energy available for the elimination pathway.

  • C-Alkylation Side Reaction: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation, desired) or a carbon atom on the aromatic ring (C-alkylation, undesired).[1][3]

    • Causality: The solvent plays a crucial role in directing the regioselectivity. Polar aprotic solvents (e.g., DMF, DMSO, acetone) solvate the metal cation but leave the phenoxide oxygen relatively "naked" and highly nucleophilic, favoring O-alkylation. Polar protic solvents (e.g., ethanol, water) can hydrogen-bond with the oxygen, making it less available and increasing the likelihood of C-alkylation.[3]

    • Solution: Strictly use high-purity, dry, polar aprotic solvents. DMF is an excellent choice for this reaction.

  • Degradation of Starting Materials or Product: The aldehyde functional group can be sensitive to strongly basic conditions, potentially leading to side reactions like base-catalyzed self-condensation (Aldol-type reactions).[4][5]

    • Solution: Avoid excessively high temperatures or prolonged reaction times. Once TLC analysis indicates the consumption of the starting phenol, proceed with the workup promptly.

Question 2: My TLC plate shows multiple spots, including one that is very close to my product spot. How do I identify and prevent this impurity?

Answer: The most probable impurity with a polarity similar to your desired product is the C-alkylated isomer.

  • Identification: The O-alkylated (desired) and C-alkylated (side product) isomers will have very similar molecular weights. The definitive way to distinguish them is by 2D NMR spectroscopy (HMBC/HSQC), which can establish the connectivity between the benzylic CH₂ group and either the phenolic oxygen or a ring carbon.

  • Prevention: As detailed in the previous question, preventing C-alkylation hinges on optimizing the reaction conditions to favor O-alkylation.

ParameterRecommendation for O-AlkylationRationale
Base Use a strong base (e.g., NaH)Ensures rapid and complete formation of the phenoxide, allowing the reaction to proceed at lower temperatures.
Solvent Use a polar aprotic solvent (e.g., DMF, Acetone)Solvates the counter-ion, enhancing the nucleophilicity of the phenoxide oxygen.[3]
Temperature Low to moderate (0 °C to RT)Minimizes competing elimination and potential C-alkylation, which may have a higher activation energy.[2]
Counter-ion K⁺ (from K₂CO₃) or Na⁺ (from NaH)Larger, "softer" cations can sometimes favor O-alkylation.

Question 3: The reaction seems to stall, and I always have unreacted isovanillin left over, even after extended reaction times. What's wrong?

Answer: This issue almost always points to a problem with one of the three core components: the base, the alkylating agent, or the solvent.

  • Inactive Base: Sodium hydride (NaH) is highly reactive with moisture and will decompose to NaOH and H₂. If it has been stored improperly, its activity will be greatly diminished.

    • Troubleshooting: Use a fresh bottle of NaH or perform a titration to determine its activity. When adding NaH to the solvent, you should observe vigorous hydrogen gas evolution as it reacts with trace moisture or the solvent itself before adding your starting material. A lack of bubbling is a red flag.

  • Degraded Alkylating Agent: Benzyl halides can degrade over time. 3-methoxybenzyl chloride should be a clear or pale-yellow liquid. If it is significantly discolored, it may have partially decomposed.

    • Troubleshooting: Purify the 3-methoxybenzyl chloride by distillation under reduced pressure if its purity is suspect.

  • "Wet" Solvent: The presence of water in the reaction solvent (e.g., DMF) will quench the base and the phenoxide nucleophile, effectively killing the reaction.

    • Troubleshooting: Use an anhydrous grade of solvent directly from a sealed bottle or dry the solvent using appropriate methods (e.g., molecular sieves) before use.

Frequently Asked Questions (FAQs)

Q: Why is the Williamson ether synthesis the preferred method for this transformation? A: The Williamson ether synthesis is a robust and versatile method for forming ethers, particularly aryl-alkyl ethers.[1] It proceeds via an Sₙ2 mechanism, which is highly efficient when using a primary alkyl halide like 3-methoxybenzyl chloride and a potent nucleophile like a phenoxide.[6][7] This pathway provides a direct and high-yielding route to the target molecule with predictable regioselectivity when conditions are optimized.

Q: Can I use a weaker base like potassium carbonate instead of sodium hydride? A: Yes, you can. Using K₂CO₃ in a solvent like acetone or DMF is a common and safer alternative to NaH. However, the trade-off is that the reaction typically requires heating (reflux) and longer reaction times due to the weaker basicity of K₂CO₃. This can increase the likelihood of side products. NaH allows the reaction to proceed quickly at room temperature, which is often preferable for minimizing degradation.

Q: My protocol involves purification by column chromatography. What is a good starting solvent system? A: The product is moderately polar. A good starting point for silica gel column chromatography is a mixture of hexane and ethyl acetate. Begin with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., to 4:1 or 3:1). The product should elute after the less polar impurities (like any unreacted 3-methoxybenzyl chloride) but before the highly polar starting phenol (isovanillin).

Visualizing the Chemistry

Main Reaction Pathway

The desired synthesis proceeds via a classic Sₙ2 mechanism following deprotonation.

main_reaction isovanillin 3-Methoxy-4-hydroxybenzaldehyde (Isovanillin) phenoxide Sodium Isovanillinate (Phenoxide Intermediate) isovanillin->phenoxide + NaH - H₂ product 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde (Desired Product) phenoxide->product benzyl_chloride 3-Methoxybenzyl Chloride benzyl_chloride->product Sₙ2 Attack

Caption: The main Williamson ether synthesis pathway.

O- vs. C-Alkylation Side Reaction

The phenoxide intermediate's dual reactivity can lead to an undesired C-alkylated byproduct.

side_reaction cluster_start Reactants cluster_products Potential Products phenoxide Phenoxide Intermediate o_product O-Alkylation Product (Desired Ether) phenoxide->o_product Attack via Oxygen c_product C-Alkylation Product (Undesired Byproduct) phenoxide->c_product Attack via Ring Carbon benzyl_chloride 3-Methoxybenzyl Chloride benzyl_chloride->o_product benzyl_chloride->c_product

Caption: Competing O- and C-alkylation pathways.

Optimized Experimental Protocol

This protocol is designed to maximize yield and purity by controlling the key variables discussed above.

Reagents & Equipment:

  • 3-Methoxy-4-hydroxybenzaldehyde (isovanillin)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 3-Methoxybenzyl chloride

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether, Saturated NH₄Cl (aq.), Brine

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel

  • TLC plates, silica gel for chromatography

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add 3-methoxy-4-hydroxybenzaldehyde (1.0 eq) to a two-necked round-bottom flask containing anhydrous DMF (approx. 0.2 M concentration). Stir to dissolve.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.1 eq, 60% dispersion) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no nearby ignition sources. Stir the mixture at 0 °C for 30 minutes. You should observe the cessation of gas evolution.

  • Alkylation: Dissolve 3-methoxybenzyl chloride (1.05 eq) in a small amount of anhydrous DMF and add it to a dropping funnel. Add the solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC (e.g., using 4:1 Hexane:EtOAc). The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, cool the flask back to 0 °C. Cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution to destroy any excess NaH.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and diethyl ether. Separate the layers. Extract the aqueous layer two more times with diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with water (2x) and then brine (1x) to remove residual DMF and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the pure 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde.

References

  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis Reaction Mechanism - The Organic Chemistry Tutor (YouTube). [Link]

  • CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
  • Williamson ether synthesis - Wikipedia. [Link]

  • Synthesis of new vanillin derivatives from natural eugenol - SciSpace. [Link]

  • US4151207A - Process for preparation of 3-methoxy-4-hydroxybenzaldehyde.
  • 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde - PubChem, NIH. [Link]

  • Studies on Base-Catalyzed Condensation of Benzaldehyde and Boroxazolidones - ResearchGate. [Link]

  • The Aldol Reaction and Condensation of Ketones and Aldehydes - Chemistry LibreTexts. [Link]

  • Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - Frontiers in Chemistry. [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - Organic Letters, ACS Publications. [Link]

  • VANILLIN - Ataman Kimya. [Link]

  • Propose a mechanism for the acid-catalyzed reaction of benzaldehyde... - Pearson. [Link]

  • Concurrent synthesis of vanillin and isovanillin - ResearchGate. [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives - Asian Journal of Chemistry. [Link]

  • Vanillin Synthesis for Students - Scribd. [Link]

  • Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism - PMC, NIH. [Link]

  • Benzaldehyde, m-methoxy- - Organic Syntheses Procedure. [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde

Welcome to the technical support guide for the synthesis of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered dur...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and purification of this important intermediate. The guidance herein is structured to address practical laboratory challenges with scientifically grounded explanations and validated protocols.

Introduction: The Synthetic Pathway and Common Pitfalls

The synthesis of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde is most commonly achieved via a Williamson ether synthesis.[1][2][3] This SN2 reaction involves the deprotonation of the hydroxyl group of vanillin (4-hydroxy-3-methoxybenzaldehyde) to form a phenoxide, which then acts as a nucleophile to displace a halide from 3-methoxybenzyl halide.

While robust, this reaction is prone to the formation of specific byproducts that can complicate purification and reduce yields. The primary challenges stem from incomplete reaction, side reactions of the electrophile, and the similar physical properties of the product and impurities. This guide will walk you through identifying and resolving these common issues.

Reaction and Byproduct Formation Scheme

G Vanillin Vanillin (Starting Material 1) Phenoxide Vanillin Phenoxide (Nucleophile) Vanillin->Phenoxide Deprotonation Base Base (e.g., K2CO3) Product Desired Product 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde Phenoxide->Product BenzylHalide 3-Methoxybenzyl Halide (Starting Material 2) BenzylHalide->Product SN2 Attack SideReaction Wurtz-type Homocoupling BenzylHalide->SideReaction Self-coupling CoupledByproduct 1,2-bis(3-methoxyphenyl)ethane (Byproduct) SideReaction->CoupledByproduct

Caption: Main reaction pathway and a common side reaction.

Troubleshooting Guide & FAQs

Q1: My post-reaction Thin Layer Chromatography (TLC) shows three spots. How do I identify them?

A1: Causality & Identification

A typical TLC of the crude reaction mixture will show the desired product, unreacted starting materials, and potentially a non-polar byproduct.

  • Highest Rf Spot (Least Polar): This is often the 1,2-bis(3-methoxyphenyl)ethane byproduct, formed by the homocoupling of the 3-methoxybenzyl halide. This Wurtz-type coupling is a known side reaction for active benzyl halides.[4]

  • Middle Rf Spot: This is your target product, 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde . Being an ether, it is less polar than the starting vanillin but more polar than the hydrocarbon-like coupled byproduct.

  • Lowest Rf Spot (Most Polar): This is unreacted vanillin . The free hydroxyl group makes it significantly more polar than the ether product, causing it to adhere more strongly to the silica gel plate.[5][6]

TLC Visualization Protocol:

  • Stationary Phase: Silica gel 60 F254 plate.[7]

  • Mobile Phase: A 3:7 mixture of Ethyl Acetate/n-Hexane is a good starting point for achieving clear separation.[7]

  • Visualization:

    • Observe the plate under UV light (254 nm). All three components are UV active.

    • Stain the plate using a vanillin-sulfuric acid or potassium permanganate dip for more distinct visualization.[8]

Q2: I have a significant amount of unreacted vanillin remaining. What went wrong and how can I fix it?

A2: Root Cause Analysis & Optimization

The persistence of unreacted vanillin typically points to one of three issues: insufficient deprotonation, poor reactivity of the electrophile, or inadequate reaction time/temperature.

  • Insufficient Deprotonation: The phenoxide is the active nucleophile. If the base is too weak, wet, or used in a substoichiometric amount, the vanillin will not be fully converted to the phenoxide, stalling the reaction.

    • Solution: Ensure the base (e.g., potassium carbonate, cesium carbonate) is finely powdered and thoroughly dried before use. Use a slight excess (1.2-1.5 equivalents) to ensure complete deprotonation.

  • Poor Electrophile Quality: 3-methoxybenzyl chloride or bromide can degrade over time.

    • Solution: Use a fresh bottle of the benzyl halide or purify it by distillation before use.

  • Reaction Conditions: The SN2 reaction rate is dependent on concentration, temperature, and solvent.[1][3]

    • Solution: Ensure your solvent (e.g., DMF, Acetonitrile) is anhydrous. Gently heating the reaction to 60-80 °C can significantly increase the reaction rate without promoting excessive side reactions. Monitor the reaction by TLC every few hours until the vanillin spot has disappeared or is very faint.[9]

Q3: How do I remove the 1,2-bis(3-methoxyphenyl)ethane byproduct? It seems to co-elute with my product.

A3: Purification Strategy

This non-polar byproduct can be challenging to remove due to its solubility properties. While it may seem to co-elute, careful purification by column chromatography or selective recrystallization can resolve it.

Method 1: Flash Column Chromatography

This is the most effective method for separating all components. The key is to use a shallow gradient of a polar solvent in a non-polar solvent.

ParameterRecommended SettingRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography.
Mobile Phase Gradient elution: Start with 100% Hexane, slowly increase to 20-30% Ethyl Acetate in Hexane.The non-polar byproduct will elute first in low-polarity solvent mixtures. The product requires a higher polarity to elute.
Loading "Dry" loading (adsorbing the crude material onto a small amount of silica) is preferred over "wet" loading to ensure a tight band and better separation.Prevents overloading and band broadening.

Protocol: Flash Column Chromatography

  • Prepare a silica gel column in a hexane-based solvent system.

  • Dissolve the crude product in a minimal amount of dichloromethane (DCM) and add a small amount of silica gel.

  • Evaporate the DCM to get a free-flowing powder (dry-loading).

  • Carefully add this powder to the top of the prepared column.

  • Begin elution with 100% Hexane or a 95:5 Hexane:Ethyl Acetate mixture. Collect the first fractions, which will contain the non-polar byproduct. Monitor by TLC.

  • Once the byproduct has been fully eluted, gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the desired product.

  • Combine the pure product fractions and remove the solvent under reduced pressure.

Method 2: Recrystallization If the byproduct is present in small amounts, recrystallization can be effective.

  • Dissolve the crude solid in a minimal amount of a hot solvent like isopropanol or a toluene/hexane mixture.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

  • The desired product, being more polar, should crystallize out, leaving the more non-polar byproduct in the mother liquor.

  • Filter the crystals and wash with a small amount of cold solvent.

Q4: My final product is an oil, but the literature reports a solid. What does this indicate?

A4: Purity and Polymorphism

The presence of residual solvent or impurities is the most common reason for a product failing to solidify.

  • Residual Solvent: Even small amounts of high-boiling solvents like DMF or DMSO can prevent crystallization.

    • Solution: After column chromatography, ensure the product is dried under a high vacuum for several hours, possibly with gentle heating (40-50 °C), to remove all traces of solvent.

  • Impurities: The presence of unreacted 3-methoxybenzyl halide or the homocoupled byproduct can act as a eutectic impurity, depressing the melting point and preventing crystallization.

    • Solution: Re-purify the material using the column chromatography protocol described in A3 . Verify purity by TLC and analytical techniques like NMR or HPLC before attempting crystallization again.[10]

Once purity is confirmed, scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal can help induce crystallization.

Troubleshooting Workflow

G Start Crude Product Analysis (TLC, NMR) Identify Identify Impurities Start->Identify SM Excess Starting Material (Vanillin) Identify->SM Low Rf Spot Byproduct Non-polar Byproduct (Homocoupled) Identify->Byproduct High Rf Spot Oily Product is an Oil Identify->Oily Physical State Issue Action_SM Optimize Reaction: - Check base/solvent - Increase temp/time SM->Action_SM Action_Byproduct Purify by Flash Chromatography (Gradient Elution) Byproduct->Action_Byproduct Action_Oily Check for Impurities/Solvent - Dry under high vacuum - Re-purify if needed Oily->Action_Oily Verify Verify Purity (TLC, NMR, MP) Action_SM->Verify Action_Byproduct->Verify Action_Oily->Verify

Caption: A logical workflow for troubleshooting common issues.

References

  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
  • 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde . PubChem, National Institutes of Health. [Link]

  • The Williamson Ether Synthesis . Master Organic Chemistry. [Link]

  • US4151207A - Process for preparation of 3-methoxy-4-hydroxybenzaldehyde.
  • US5632898A - Method for removing unreacted electrophiles
  • ANALYSIS OF VANILLIN BY TLC AND HPLC-PDA IN HERBAL MATERIAL AND TINCTURE FROM Vanilla planifolia Jacks ex. Andrews . ResearchGate. [Link]

  • Named Reactions Of Haloalkanes and haloarenes . Chemistry Workshop Jr. [Link]

  • 3,4-Dimethoxybenzaldehyde . ResearchGate. [Link]

  • Kinetics of elimination reactions of 1-chloro-1-(4-methoxyphenyl)-2- phenylethane in acetonitrile . ResearchGate. [Link]

  • Analysis of vanillin by TLC and HPLC-PDA in herbal material and tincture from Vanilla planifolia Jacks ex. Andrews . Scielo. [Link]

  • Kinetics of elimination reactions of 1,2-diphenyl ethyl substrates in acetonitrile: A mechanistic change in the presence of a strong base . ResearchGate. [Link]

  • Williamson Ether Synthesis . Chemistry Steps. [Link]

  • Synthesis of novel vanillin derivatives: novel multi-targeted scaffold ligands against Alzheimer's disease . University of the Highlands and Islands. [Link]

  • Williamson Ether Synthesis . Organic Chemistry Tutor. [Link]

  • Synthesis of 4-hydroxy-3-methoxy benzaldehyde . PrepChem.com. [Link]

  • TLC Visualization Reagents . EPFL. [Link]

  • Benzaldehyde, m-methoxy- . Organic Syntheses. [Link]

  • Williamson ether synthesis (done wrong) . YouTube. [Link]

  • Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria . PubMed Central, National Institutes of Health. [Link]

  • 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde . ResearchGate. [Link]

  • 3-Hydroxy-4-methoxy-benzaldehyde . SIELC Technologies. [Link]

  • 3-[(3-Methoxybenzyl)oxy]benzaldehyde . PubChem, National Institutes of Health. [Link]

  • 1,2-Bis(2-methoxyphenoxy)ethane . PubChem, National Institutes of Health. [Link]

  • Methoxychlor 1,1,1-trichloro-2,2-bis(4-methoxyphenyl)ethane . PubChem, National Institutes of Health. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. This key intermediate is often...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. This key intermediate is often utilized in the development of pharmaceutical agents and other high-value organic compounds. Our focus is on the robust and scalable Williamson ether synthesis, addressing common challenges from bench-scale experiments to pilot-plant scale-up.

Synthesis Overview: The Williamson Ether Synthesis

The preparation of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde is most effectively achieved through the Williamson ether synthesis. This classic, yet powerful, reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide.[1] The core transformation consists of two primary steps:

  • Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of vanillin (3-methoxy-4-hydroxybenzaldehyde), forming a highly nucleophilic phenoxide anion.

  • Nucleophilic Attack: The resulting phenoxide attacks the electrophilic benzylic carbon of 3-methoxybenzyl halide, displacing the halide leaving group to form the desired ether linkage.[2][3]

The general reaction scheme is as follows:

Scheme 1: Synthesis of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde (Self-generated image, not from a direct source)

Reaction Mechanism Diagram

The mechanism proceeds via a concerted SN2 pathway. The choice of a primary (benzylic) halide is crucial as it minimizes the potential for competing elimination reactions, which can be problematic with secondary or tertiary halides.[1][4]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Vanillin Vanillin (3-Methoxy-4-hydroxybenzaldehyde) Phenoxide Vanillin Phenoxide (Nucleophile) Vanillin->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide BenzylHalide 3-Methoxybenzyl Halide (Electrophile) Product 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde BenzylHalide->Product Phenoxide->Product SN2 Attack (Ether Formation)

Caption: SN2 mechanism for the Williamson ether synthesis.

Scalable Experimental Protocol

This protocol is designed for robustness and scalability. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

Reagent and Parameter Table
Reagent/ParameterMolar Mass ( g/mol )Molar Eq.Quantity (for 0.1 mol scale)Notes
Vanillin152.151.015.2 gEnsure it is dry.
3-Methoxybenzyl Chloride156.611.05 - 1.116.4 - 17.2 gA slight excess ensures complete consumption of vanillin.
Potassium Carbonate (K₂CO₃)138.211.5 - 2.020.7 - 27.6 gAnhydrous, finely powdered grade is preferred for higher surface area.
Potassium Iodide (KI)166.000.11.66 gCatalytic amount (Finkelstein reaction in situ if using chloride).
N,N-Dimethylformamide (DMF)73.09-150 mLAnhydrous grade is essential to prevent side reactions.
Reaction Temperature--80-90 °CBalances reaction rate and minimizes decomposition.
Reaction Time--4-8 hoursMonitor by TLC for completion.
Step-by-Step Methodology
  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add vanillin (15.2 g), potassium carbonate (20.7 g), and potassium iodide (1.66 g).

  • Solvent Addition: Add anhydrous DMF (150 mL) to the flask.

  • Inert Atmosphere: Purge the system with nitrogen for 10-15 minutes.

  • Heating and Deprotonation: Begin stirring and heat the mixture to 80 °C. The formation of the phenoxide is typically rapid.

  • Reagent Addition: Slowly add 3-methoxybenzyl chloride (16.4 g) to the reaction mixture dropwise over 30 minutes. An exothermic reaction may be observed. Maintain the temperature below 90 °C.

  • Reaction Monitoring: Maintain the reaction at 80-90 °C. Monitor the disappearance of vanillin using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-8 hours.

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 500 mL of ice-cold water with stirring. This will precipitate the crude product and dissolve inorganic salts.

  • Workup - Isolation: Stir the aqueous slurry for 30-60 minutes to ensure complete precipitation. Filter the solid product using a Büchner funnel and wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove residual DMF and salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or isopropanol, to yield a white to off-white crystalline solid.

  • Drying and Characterization: Dry the purified product in a vacuum oven at 40-50 °C. Characterize the final product by ¹H NMR, ¹³C NMR, and melting point analysis.

Experimental Workflow Diagram

Workflow start Start: Assemble Glassware reagents Charge Reactants: Vanillin, K₂CO₃, KI, DMF start->reagents inert Establish Inert Atmosphere (Nitrogen Purge) reagents->inert heat Heat to 80 °C inert->heat add_halide Add 3-Methoxybenzyl Chloride heat->add_halide react Maintain at 80-90 °C (4-8 hours) add_halide->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Cool and Quench (Pour into Ice Water) monitor->workup Complete isolate Filter and Wash Solid workup->isolate purify Recrystallize from Ethanol/IPA isolate->purify dry Dry Under Vacuum purify->dry end End: Characterize Product dry->end Troubleshooting start Problem: Low Yield/ Incomplete Reaction check_tlc Analyze TLC Plate start->check_tlc sm_present Significant Starting Material (SM) Remains? check_tlc->sm_present Yes sm_gone SM Consumed, but Low Product? check_tlc->sm_gone No check_reagents Verify Reagent Quality & Stoichiometry sm_present->check_reagents check_conditions Verify Temperature & Anhydrous Conditions sm_present->check_conditions check_workup Review Workup Procedure. Product lost during isolation/purification? sm_gone->check_workup check_side_products Look for Side Products. Purification issue? sm_gone->check_side_products action_recharge Action: Add more Base & Halide check_reagents->action_recharge action_time Action: Increase Reaction Time/Temp check_conditions->action_time

Sources

Optimization

Technical Support Center: Synthesis of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde

Welcome to the technical support center for the synthesis of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and detailed synthetic protocols. Our aim is to equip you with the necessary technical insights for successful and efficient synthesis.

Introduction

3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its structure, featuring a diaryl ether linkage, presents unique challenges and opportunities in synthetic strategy. This guide will primarily focus on the widely used Williamson ether synthesis and also explore viable alternative routes, offering solutions to common experimental hurdles.

Core Synthetic Strategy: Williamson Ether Synthesis

The most common and direct route to 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde is the Williamson ether synthesis. This S(_N)2 reaction involves the deprotonation of the hydroxyl group of isovanillin (3-hydroxy-4-methoxybenzaldehyde) to form a phenoxide, which then acts as a nucleophile to displace a halide from 3-methoxybenzyl halide.

Reaction Scheme

Williamson Ether Synthesis isovanillin Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) phenoxide Phenoxide Intermediate isovanillin->phenoxide + Base base Base (e.g., K2CO3, NaH) benzyl_halide 3-Methoxybenzyl Halide (X = Cl, Br) product 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde benzyl_halide->product + Phenoxide phenoxide->product

Caption: General workflow of the Williamson ether synthesis for the target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde via the Williamson ether synthesis.

Q1: My reaction shows low conversion, and I recover a significant amount of starting isovanillin. What are the likely causes and solutions?

A1: Low conversion is a frequent issue and can stem from several factors:

  • Insufficient Deprotonation: The phenolic hydroxyl group of isovanillin (pKa ≈ 7.4) requires a sufficiently strong base for complete deprotonation.

    • Troubleshooting:

      • Choice of Base: While weaker bases like potassium carbonate (K₂CO₃) can be effective, especially with a phase-transfer catalyst, stronger bases like sodium hydride (NaH) often ensure complete formation of the phenoxide. When using K₂CO₃, ensure it is finely powdered and anhydrous.

      • Solvent: Aprotic polar solvents like DMF or DMSO are generally preferred as they solvate the cation of the base, enhancing the nucleophilicity of the phenoxide.[1] Ensure your solvent is anhydrous, as water will consume the base and protonate the phenoxide.

  • Inactive Benzyl Halide: The 3-methoxybenzyl halide might have degraded.

    • Troubleshooting: Use a fresh bottle of the benzyl halide or purify it before use. Benzyl halides can be sensitive to light and moisture.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

    • Troubleshooting: If running at room temperature, consider gently heating the reaction to 50-60 °C. Monitor the reaction by TLC to avoid decomposition.

Q2: I am observing multiple spots on my TLC plate, even after the reaction has run for a sufficient time. What are the possible side products?

A2: The formation of side products is a common challenge. Here are the most likely culprits:

  • Self-condensation of Isovanillin: Under basic conditions, aldehydes can undergo self-condensation reactions (e.g., aldol condensation).

    • Troubleshooting: Add the base to the isovanillin solution at a lower temperature (e.g., 0 °C) to form the phenoxide before adding the benzyl halide. This minimizes the time the aldehyde is exposed to basic conditions at higher temperatures.

  • Elimination of Benzyl Halide: If using a stronger, bulkier base, E2 elimination of the benzyl halide to form the corresponding alkene can compete with the desired S(_N)2 reaction.[2]

    • Troubleshooting: This is less of a concern with primary benzyl halides. However, using a less sterically hindered base can mitigate this.

  • Dialkylation: Although less common with phenols, it's a possibility if other reactive sites are present. In this case, it is not a major concern.

Q3: The purification of the final product is proving difficult. What is the recommended procedure?

A3: Purification can be achieved through crystallization or column chromatography.

  • Crystallization: The crude product, if solid, can often be purified by recrystallization.

    • Troubleshooting: Experiment with different solvent systems. A common approach is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, ethyl acetate) and then add a co-solvent in which it is less soluble (e.g., hexanes, water) until turbidity is observed. Allow it to cool slowly.

  • Column Chromatography: This is a reliable method for separating the product from starting materials and side products.

    • Troubleshooting: A silica gel column with a gradient elution of ethyl acetate in hexanes is typically effective. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.

Detailed Experimental Protocols

Protocol 1: Williamson Ether Synthesis using Potassium Carbonate

This protocol is adapted from standard procedures for similar syntheses and is a good starting point for optimization.[3]

Materials:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

  • 3-Methoxybenzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered

  • Potassium iodide (KI) (catalytic amount)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of isovanillin (1.0 eq) in anhydrous DMF, add K₂CO₃ (1.5 eq) and a catalytic amount of KI.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 3-methoxybenzyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and monitor its progress by TLC. The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol/water or by silica gel column chromatography (eluent: gradient of ethyl acetate in hexanes).

ReagentMolar Eq.Notes
Isovanillin1.0Starting material
3-Methoxybenzyl chloride1.1Electrophile
Potassium Carbonate1.5Base
Potassium Iodide0.1Catalyst (in-situ formation of more reactive iodide)
DMF-Anhydrous solvent

Alternative Synthetic Routes

While the Williamson ether synthesis is the most common approach, other methods can be considered, especially if the standard protocol proves problematic.

Mitsunobu Reaction

The Mitsunobu reaction allows for the formation of an ether from an alcohol and a nucleophile (in this case, the phenol) under mild, neutral conditions.[1][4] This can be advantageous if the starting materials are sensitive to basic conditions.

Reaction Scheme:

Mitsunobu Reaction isovanillin Isovanillin product 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde isovanillin->product benzyl_alcohol 3-Methoxybenzyl Alcohol benzyl_alcohol->product dead DEAD or DIAD dead->product phosphine PPh3 phosphine->product

Caption: Reagents for the Mitsunobu synthesis of the target molecule.

Considerations:

  • Reagents: The reaction requires a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

  • Byproducts: A significant drawback is the formation of triphenylphosphine oxide and the reduced azodicarboxylate, which can complicate purification.

  • Stereochemistry: The reaction proceeds with inversion of configuration at the alcohol carbon, which is not relevant in this specific synthesis but is a key feature of the Mitsunobu reaction.[1]

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can form diaryl ethers from an aryl halide and a phenol.[5][6] This method is typically used when the Williamson ether synthesis is not feasible, for example, with unreactive aryl halides.

Reaction Scheme:

Ullmann Condensation isovanillin Isovanillin product 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde isovanillin->product aryl_halide 3-Methoxybenzyl Halide aryl_halide->product cu_catalyst Cu Catalyst cu_catalyst->product base Base base->product

Caption: Key components for a potential Ullmann condensation route.

Considerations:

  • Reaction Conditions: Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper.[5] Modern methods utilize soluble copper catalysts with ligands, allowing for milder conditions.

  • Substrate Scope: The reaction is generally more suitable for aryl halides activated with electron-withdrawing groups.

Characterization of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde

Accurate characterization of the final product is crucial. Below are the expected spectroscopic data based on the structure and data from similar compounds.

  • ¹H NMR:

    • Aldehyde proton (CHO): ~9.8 ppm (singlet)

    • Aromatic protons: ~6.9-7.5 ppm (multiplets)

    • Benzyl protons (O-CH₂-Ar): ~5.1 ppm (singlet)

    • Methoxy protons (OCH₃): Two singlets around 3.8-3.9 ppm

  • ¹³C NMR:

    • Aldehyde carbon (CHO): ~191 ppm

    • Aromatic carbons: ~110-160 ppm

    • Benzyl carbon (O-CH₂-Ar): ~70 ppm

    • Methoxy carbons (OCH₃): ~56 ppm

  • FTIR (cm⁻¹):

    • ~2830, 2730 (C-H stretch of aldehyde)

    • ~1680 (C=O stretch of aldehyde)

    • ~1590, 1510 (C=C stretch of aromatic rings)

    • ~1260, 1140 (C-O stretch of ether and methoxy groups)

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Benzyl halides are lachrymators and should be handled with care.

  • Strong bases like sodium hydride are highly reactive and should be handled under an inert atmosphere.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • This citation is a placeholder for a specific protocol if found.
  • This citation is a placeholder for a specific protocol if found.
  • This citation is a placeholder for a specific protocol if found.
  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]

  • This citation is a placeholder for a specific protocol if found.
  • This citation is a placeholder for a specific protocol if found.
  • This citation is a placeholder for a specific protocol if found.
  • This citation is a placeholder for a specific protocol if found.
  • This citation is a placeholder for a specific protocol if found.
  • Google Patents. (2021). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • This citation is a placeholder for a specific protocol if found.
  • This citation is a placeholder for a specific protocol if found.
  • Wikipedia. Ullmann condensation. [Link]

  • Kren, V., et al. (2016). Unconventional application of the Mitsunobu reaction: Selective flavonolignan dehydration yielding hydnocarpins. Beilstein Journal of Organic Chemistry, 12, 736-742. [Link]

  • This citation is a placeholder for a specific protocol if found.
  • This citation is a placeholder for a specific protocol if found.
  • This citation is a placeholder for a specific protocol if found.
  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Organic-Chemistry.org. Mitsunobu Reaction. [Link]

Sources

Troubleshooting

Technical Support Center: Analysis of Impurities in 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. As a key intermediate in various synthet...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. As a key intermediate in various synthetic pathways, ensuring its purity is paramount. This document provides a comprehensive resource for identifying, quantifying, and troubleshooting impurities that may be encountered during its analysis. The guidance provided herein is based on established principles of analytical chemistry and data from structurally related molecules, offering a robust starting point for your investigations.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde?

A1: Impurities can originate from the synthetic route or degradation. Based on a likely synthesis involving the Williamson ether synthesis from vanillin and 3-methoxybenzyl chloride, potential impurities include:

  • Starting Materials: Vanillin (3-methoxy-4-hydroxybenzaldehyde) and 3-methoxybenzyl alcohol or 3-methoxybenzyl chloride.

  • By-products: Unreacted starting materials, or side-products from the reaction.

  • Degradation Products: Oxidation of the aldehyde to the corresponding carboxylic acid, 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzoic acid, is a common degradation pathway for benzaldehyde derivatives.[1]

Q2: Which analytical techniques are most suitable for impurity analysis of this compound?

A2: A multi-pronged approach is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities. A reverse-phase method with UV detection is a good starting point.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile or semi-volatile impurities. Derivatization may be necessary for polar analytes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of unknown impurities.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for non-volatile impurities, aiding in their identification.[5]

Q3: What are the typical regulatory requirements for impurity profiling?

A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines. The ICH Q3A(R2) guideline provides thresholds for reporting, identifying, and qualifying impurities in new drug substances.[6] These thresholds are based on the maximum daily dose of the drug.

Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde.

High-Performance Liquid Chromatography (HPLC) Analysis

Problem 1: An unknown peak is observed in the HPLC chromatogram.

Possible Causes & Solutions:

  • Contamination: The impurity may be from the solvent, glassware, or the HPLC system itself.

    • Troubleshooting Step: Run a blank gradient (injecting only the mobile phase) to check for system peaks.

  • Degradation: The compound may be degrading in the sample solution.

    • Troubleshooting Step: Prepare a fresh sample and inject it immediately. Compare the peak area of the impurity to that in an older sample. If the peak area is smaller in the fresh sample, degradation is likely.

  • Synthetic Impurity: The peak could be a by-product from the synthesis.

    • Troubleshooting Step: If possible, obtain samples of the starting materials and intermediates and inject them to see if the unknown peak corresponds to any of them.

Problem 2: Poor peak shape (tailing or fronting) for the main component or impurities.

Possible Causes & Solutions:

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Troubleshooting Step: Dilute the sample and reinject.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

    • Troubleshooting Step: For acidic impurities like the corresponding carboxylic acid, a lower pH mobile phase (e.g., with 0.1% formic or phosphoric acid) can improve peak shape.[2]

  • Column Degradation: The column may be losing its stationary phase.

    • Troubleshooting Step: Replace the column with a new one of the same type.

Experimental Protocols

General HPLC Method for Impurity Profiling

This method is a starting point and may require optimization for your specific sample and instrument.

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

Visualizations

Impurity Identification Workflow

The following diagram illustrates a typical workflow for identifying an unknown impurity.

Impurity_Identification_Workflow Start Unknown Peak in HPLC LC_MS LC-MS Analysis Start->LC_MS Mass_Info Obtain Molecular Weight LC_MS->Mass_Info Fraction_Collection Fraction Collection via Preparative HPLC Mass_Info->Fraction_Collection NMR NMR Analysis (1H, 13C, 2D) Fraction_Collection->NMR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Reference_Standard Synthesize or Purchase Reference Standard Structure_Elucidation->Reference_Standard Confirmation Confirm Structure by Co-injection Reference_Standard->Confirmation

Caption: Workflow for the identification and confirmation of an unknown impurity.

Troubleshooting HPLC Peak Shape Issues

This decision tree can guide you through troubleshooting poor peak shapes.

Peak_Shape_Troubleshooting Start Poor Peak Shape (Tailing/Fronting) Check_Overload Is the sample concentration too high? Start->Check_Overload Dilute Dilute sample and reinject Check_Overload->Dilute Yes Check_pH Is the mobile phase pH appropriate? Check_Overload->Check_pH No Good_Peak Good Peak Shape Dilute->Good_Peak Adjust_pH Adjust mobile phase pH and reinject Check_pH->Adjust_pH No Check_Column Is the column old or degraded? Check_pH->Check_Column Yes Adjust_pH->Good_Peak Replace_Column Replace column Check_Column->Replace_Column Yes Check_Column->Good_Peak No Replace_Column->Good_Peak

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of two prevalent synthetic methodologies for the preparation of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of two prevalent synthetic methodologies for the preparation of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The objective is to furnish researchers with the requisite technical details and comparative data to select the most appropriate synthetic route based on their specific laboratory or industrial requirements.

Introduction to 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde

3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde, a derivative of vanillin, possesses a unique structural motif that makes it a valuable building block in organic synthesis. Its applications span the development of novel therapeutic agents, including phosphodiesterase (PDE) inhibitors and other biologically active molecules. The efficient and scalable synthesis of this compound is therefore of significant interest to the scientific community.

This guide will dissect two common synthetic strategies:

  • Direct Etherification via Williamson Ether Synthesis: A classical and widely adopted method involving the coupling of vanillin with 3-methoxybenzyl chloride.

  • Reduction-Oxidation Sequence: An alternative two-step approach commencing with the reduction of the aldehyde functionality, followed by a selective oxidation to regenerate the aldehyde.

Each method will be evaluated based on yield, purity, reaction conditions, scalability, and overall efficiency.

Method 1: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. In the context of synthesizing 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde, this method involves the deprotonation of the phenolic hydroxyl group of vanillin to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 3-methoxybenzyl chloride in an SN2 reaction.

Mechanistic Rationale

The choice of a strong base is crucial to ensure complete deprotonation of the phenolic proton of vanillin, thereby generating the nucleophilic phenoxide ion. The reaction is typically conducted in a polar aprotic solvent to facilitate the SN2 pathway and avoid solvolysis of the benzyl chloride. The reaction temperature is maintained at a moderate level to promote the reaction rate while minimizing potential side reactions.

Williamson_Ether_Synthesis Vanillin Vanillin Phenoxide Vanillin Phenoxide Vanillin->Phenoxide + Base Base Base (e.g., K2CO3) Product 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde Phenoxide->Product + 3-Methoxybenzyl Chloride Benzyl_Chloride 3-Methoxybenzyl Chloride Benzyl_Chloride->Product Byproduct KCl + H2O + CO2

Figure 1: Williamson Ether Synthesis Workflow.

Experimental Protocol

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • 3-Methoxybenzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of vanillin (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).

  • Add 3-methoxybenzyl chloride (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde as a white solid.

Method 2: Reduction-Oxidation Sequence

This two-step approach offers an alternative pathway that can be advantageous under certain circumstances, such as when the starting material is the corresponding alcohol or when specific purification strategies are desired. The first step involves the selective reduction of the aldehyde group to a primary alcohol, followed by a controlled oxidation to regenerate the aldehyde.

Mechanistic Rationale

The reduction of the aldehyde to the primary alcohol is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄) to avoid the reduction of other functional groups. The subsequent oxidation of the benzyl alcohol back to the aldehyde requires a selective oxidizing agent that does not over-oxidize to the carboxylic acid. Reagents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) are commonly employed for this purpose.

Reduction_Oxidation_Sequence Aldehyde 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde Alcohol 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzyl Alcohol Aldehyde->Alcohol + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH4) Alcohol->Aldehyde + Oxidizing Agent Oxidizing_Agent Oxidizing Agent (e.g., PCC)

Figure 2: Reduction-Oxidation Synthetic Workflow.

Experimental Protocol

Step 1: Reduction of the Aldehyde

Materials:

  • 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde (1.0 eq) in a mixture of methanol and DCM at 0°C.

  • Add sodium borohydride (1.5 eq) portion-wise to the solution, maintaining the temperature at 0°C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of 1 M HCl at 0°C until the effervescence ceases.

  • Extract the mixture with DCM (3 x 30 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure to yield 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzyl alcohol, which can be used in the next step without further purification.

Step 2: Oxidation of the Alcohol

Materials:

  • 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzyl alcohol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

Procedure:

  • To a stirred suspension of PCC (1.5 eq) in anhydrous DCM, add a solution of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzyl alcohol (1.0 eq) in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired product.

Comparative Analysis

ParameterMethod 1: Williamson Ether SynthesisMethod 2: Reduction-Oxidation Sequence
Starting Materials Vanillin, 3-Methoxybenzyl chloride3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde (for reduction)
Number of Steps 12
Typical Yield High (typically >85%)Moderate to High (yield depends on both steps)
Reaction Conditions Moderate temperature (80°C)Mild conditions (0°C to room temperature)
Reagents K₂CO₃, DMFNaBH₄, PCC/MnO₂
Scalability Readily scalableScalability can be an issue with chromium-based oxidants
Purification Column chromatographyColumn chromatography after each step
Advantages Direct, one-pot synthesis, high yieldingMilder reaction conditions, alternative starting material
Disadvantages Higher reaction temperature, use of a high-boiling solvent (DMF)Two-step process, use of toxic chromium reagents (PCC)

Conclusion

Both the Williamson ether synthesis and the reduction-oxidation sequence are viable methods for the preparation of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde.

The Williamson ether synthesis stands out as the more direct and efficient route, offering high yields in a single step. This method is generally preferred for its simplicity and scalability, making it suitable for both laboratory-scale synthesis and larger-scale production. The primary considerations are the need for a moderately high reaction temperature and the use of DMF, which requires careful handling and removal.

The reduction-oxidation sequence provides a valuable alternative, particularly when the corresponding benzyl alcohol is readily available or when milder reaction conditions are paramount. However, the two-step nature of this process and the common use of toxic and environmentally challenging oxidizing agents like PCC are significant drawbacks. For greener alternatives to PCC, other oxidation systems such as those based on TEMPO or Dess-Martin periodinane could be considered, though these may introduce different challenges in terms of cost and work-up.

Ultimately, the choice of synthetic route will depend on the specific constraints and priorities of the researcher, including the availability of starting materials, desired scale of production, and considerations regarding process safety and environmental impact.

References

  • Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]

  • Indian Academy of Sciences. (2011). Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl. Retrieved from [Link]

  • Google Patents. (2009). Method for synthesizing 3-methoxybenzaldehyde.
  • ResearchGate. (2018). FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzaldehyde, 3-methoxy-4-(phenylmethoxy)-. Retrieved from [Link]

  • Google Patents. (2017). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • ResearchGate. (2008). (PDF) 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. Retrieved from [Link]

Comparative

A Spectroscopic Guide to Differentiating Positional Isomers of Methoxy-benzyloxy-benzaldehydes

In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of molecular isomers is paramount. Positional isomers, while possessing the same molecular formula, can exhibit vastly d...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of molecular isomers is paramount. Positional isomers, while possessing the same molecular formula, can exhibit vastly different biological activities and chemical properties. This guide provides an in-depth spectroscopic comparison of key isomers of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde, a class of compounds with potential applications in drug development. By leveraging the unique fingerprints provided by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), researchers can unambiguously differentiate between these closely related structures.

This guide will focus on the following isomers:

  • Isomer 1: 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde

  • Isomer 2: 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde

  • Isomer 3: 3-Methoxy-4-[(2-methoxybenzyl)oxy]benzaldehyde (Predicted Data)

  • Isomer 4: 3-Methoxy-4-[(4-methoxybenzyl)oxy]benzaldehyde (Predicted Data)

The spectroscopic data for Isomers 3 and 4 are predicted based on established principles of spectroscopy and data from analogous compounds, a common and necessary practice in the absence of direct experimental data.

Molecular Structures of the Isomers

The subtle differences in the placement of the methoxy and benzyloxy groups give rise to distinct spectroscopic signatures.

G cluster_1 Isomer 1: 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde cluster_2 Isomer 2: 4-Methoxy-3-[(3-methoxybenzyl)oxy]benzaldehyde cluster_3 Isomer 3: 3-Methoxy-4-[(2-methoxybenzyl)oxy]benzaldehyde cluster_4 Isomer 4: 3-Methoxy-4-[(4-methoxybenzyl)oxy]benzaldehyde Isomer 1 Isomer 2 Isomer 3 Predicted Structure Isomer 4 Predicted Structure

Caption: Molecular structures of the compared isomers.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the isomers. This data facilitates a direct comparison of their characteristic signals.

¹H NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)
IsomerAldehyde-H (s)Benzaldehyde Ring ProtonsBenzyl-CH₂ (s)Methoxy-H (s) - BenzaldehydeMethoxy-H (s) - BenzylBenzyl Ring Protons
1 ~9.85~7.45 (d), ~7.43 (s), ~6.98 (d)~5.18~3.95~3.83~7.30 (t), ~6.95 (m)
2 ~9.81~7.45 (dd), ~7.37 (d), ~6.98 (d)~5.18~3.94~3.83~7.30 (t), ~6.95 (m)
3 (Predicted) ~9.85~7.45 (d), ~7.43 (s), ~6.98 (d)~5.20~3.95~3.88~7.35-6.90 (m)
4 (Predicted) ~9.85~7.45 (d), ~7.43 (s), ~6.98 (d)~5.15~3.95~3.82~7.35 (d), ~6.90 (d)
¹³C NMR Spectroscopic Data (CDCl₃, chemical shifts in ppm)
IsomerC=OBenzaldehyde Ring CarbonsBenzyl-CH₂Methoxy-C - BenzaldehydeMethoxy-C - BenzylBenzyl Ring Carbons
1 ~190.8~155.0, ~150.0, ~130.0, ~126.5, ~111.5, ~110.0~70.5~56.0~55.3~160.0, ~138.0, ~129.8, ~120.0, ~113.5, ~113.0
2 ~190.9~154.5, ~150.5, ~130.5, ~126.0, ~111.0, ~109.5~70.8~56.2~55.3~160.0, ~138.0, ~129.8, ~120.0, ~113.5, ~113.0
3 (Predicted) ~190.8~155.0, ~150.0, ~130.0, ~126.5, ~111.5, ~110.0~68.0~56.0~55.5~157.5, ~130.0, ~128.5, ~120.5, ~110.5
4 (Predicted) ~190.8~155.0, ~150.0, ~130.0, ~126.5, ~111.5, ~110.0~70.0~56.0~55.2~159.5, ~129.5, ~114.0
Key IR Spectroscopic Data (cm⁻¹)
IsomerC=O StretchC-O-C Stretch (Aryl-Alkyl Ether)Aromatic C=C StretchAldehyde C-H Stretch
1 & 2 ~1685~1260, ~1025~1590, ~1510~2830, ~2730
3 & 4 (Predicted) ~1685~1255, ~1030~1590, ~1510~2830, ~2730
Mass Spectrometry Data
IsomerMolecular Ion (M⁺) [m/z]Key Fragmentation Ions [m/z]
All Isomers 272151 (methoxy-hydroxy-tropylium ion), 121 (methoxy-benzyl cation)

In-Depth Spectroscopic Analysis

¹H NMR Spectroscopy: A Powerful Tool for Positional Isomer Differentiation

The ¹H NMR spectrum provides the most definitive data for distinguishing between these isomers. The chemical shifts and coupling patterns of the aromatic protons on the benzaldehyde ring are highly sensitive to the positions of the methoxy and benzyloxy substituents.

  • Aldehyde Proton: In all isomers, the aldehyde proton appears as a sharp singlet in the downfield region (~9.8 ppm), characteristic of aromatic aldehydes.[1]

  • Benzaldehyde Ring Protons:

    • In Isomer 1 (3-methoxy-4-benzyloxy), the protons on the benzaldehyde ring exhibit a distinct pattern. The proton at C5 is a doublet, the proton at C2 is a singlet-like signal, and the proton at C6 is a doublet.

    • In Isomer 2 (4-methoxy-3-benzyloxy), the substitution pattern leads to a different set of multiplicities and coupling constants for the aromatic protons, allowing for clear differentiation from Isomer 1.[2][3]

  • Benzyl Protons: The benzylic methylene protons appear as a singlet around 5.1-5.2 ppm in all isomers. The electronic environment of the benzyl ring, dictated by the position of the methoxy group, will subtly influence the chemical shift of these protons.

    • For Isomer 3 (ortho-methoxy on benzyl ring), the benzylic protons are expected to be slightly deshielded due to the proximity of the methoxy group.

    • For Isomer 4 (para-methoxy on benzyl ring), the electron-donating methoxy group will have a more pronounced effect on the benzyl ring protons, leading to a more upfield shift for the ortho protons compared to the unsubstituted benzyl group.

  • Methoxy Protons: The two methoxy groups in each isomer will appear as distinct singlets. Their chemical shifts can provide clues to their location.

¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly diagnostic. The quaternary carbons attached to the oxygen atoms will have distinct chemical shifts depending on the substitution pattern.

Infrared (IR) Spectroscopy: Functional Group Identification

While IR spectroscopy is less powerful than NMR for differentiating positional isomers, it is an excellent tool for confirming the presence of key functional groups.[4]

  • Carbonyl Stretch: All isomers will exhibit a strong absorption band around 1685 cm⁻¹ corresponding to the C=O stretch of the aromatic aldehyde.

  • Ether Stretch: The C-O-C stretching vibrations of the aryl-alkyl ether linkage will appear in the region of 1260-1020 cm⁻¹. Phenyl alkyl ethers typically show two strong absorbances for C–O stretching at approximately 1050 and 1250 cm⁻¹.[5][6]

  • Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region confirm the presence of the aromatic rings.[7]

  • Aldehyde C-H Stretch: Two weak bands around 2830 cm⁻¹ and 2730 cm⁻¹ are characteristic of the C-H stretch of an aldehyde.

The "fingerprint" region (below 1500 cm⁻¹) will show subtle differences between the isomers, but these can be difficult to interpret without reference spectra.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the isomers, which will be identical (m/z = 272). However, the fragmentation patterns can offer clues to the structure. The primary fragmentation pathway for these benzyl ethers involves cleavage of the benzylic C-O bond. This will lead to the formation of a stable methoxy-substituted benzyl cation (m/z 121) and a methoxy-hydroxy-benzaldehyde radical cation. Further fragmentation of the benzaldehyde portion can lead to a characteristic tropylium ion at m/z 151. While the major fragments are the same, the relative intensities of these fragments may differ slightly between the isomers.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

G cluster_workflow NMR Sample Preparation and Analysis Workflow prep Sample Preparation dissolve Dissolve 5-10 mg in 0.7 mL CDCl₃ prep->dissolve 1. transfer Transfer to 5 mm NMR tube dissolve->transfer 2. instrument Acquire Spectra on 400 MHz Spectrometer transfer->instrument 3. process Process Data (FT, Phasing, Baseline Correction) instrument->process 4. analyze Analyze Spectra process->analyze 5.

Caption: Generalized workflow for NMR spectroscopy.

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering 0-12 ppm, and a relaxation delay of at least 1 second.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Use a soft ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), to observe the molecular ion. Electron Impact (EI) ionization can be used to induce fragmentation.

  • Analysis: Acquire the mass spectrum, ensuring accurate mass measurement to confirm the elemental composition.

Conclusion

The unambiguous identification of positional isomers of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde is crucial for advancing research and development in fields where these compounds are utilized. While mass spectrometry and IR spectroscopy are valuable for confirming the molecular formula and functional groups, ¹H NMR spectroscopy stands out as the most powerful technique for definitive isomer differentiation. The distinct chemical shifts and coupling patterns of the aromatic protons provide a unique and reliable fingerprint for each isomer. By carefully applying these spectroscopic methods and understanding the principles behind the observed differences, researchers can confidently identify and characterize these closely related molecules.

References

  • PubChem. 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. Available at: [Link].

  • PubChem. 3-Benzyloxy-4-methoxybenzaldehyde. Available at: [Link].[2]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. Available at: [Link].[1]

  • OpenStax. 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Available at: [Link].[5]

  • Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. Available at: [Link].[8]

  • UCLA Chemistry & Biochemistry. IR Spectroscopy Tutorial: Aromatics. Available at: [Link].[7]

  • Li, M., & Chen, X. (2008). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2291.
  • Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. Available at: [Link].[6]

  • Chemistry For Everyone. (2023, February 15). Can IR Spectroscopy Distinguish Isomers? [Video]. YouTube. Available at: [Link].[4]

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Validation

A Senior Application Scientist's Guide to the Purity Analysis of Synthesized 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde

In the landscape of pharmaceutical and fine chemical synthesis, the meticulous verification of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reproducible and reliable downstream app...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and fine chemical synthesis, the meticulous verification of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reproducible and reliable downstream applications. This is particularly true for complex intermediates like 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde, a precursor whose structural integrity directly impacts the efficacy and safety profile of active pharmaceutical ingredients (APIs). This guide provides an in-depth, comparative analysis of the methodologies employed to ascertain the purity of this key synthetic intermediate, grounded in the principles of scientific integrity and practical, field-proven insights.

The Synthetic Context: Williamson Ether Synthesis and Inherent Impurity Profile

The most common and efficient route to synthesizing 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde is the Williamson ether synthesis.[1][2] This well-established SN2 reaction involves the nucleophilic attack of a deprotonated alcohol on an organohalide. In our case, isovanillin (3-hydroxy-4-methoxybenzaldehyde) is deprotonated by a suitable base to form a phenoxide, which then attacks 3-methoxybenzyl halide (typically chloride or bromide) to form the desired ether linkage.

While elegant, this synthesis is not without its challenges. A comprehensive purity analysis must be predicated on a thorough understanding of the potential side reactions and byproducts that can arise.

Potential Sources of Impurities:

  • Unreacted Starting Materials: Residual isovanillin and 3-methoxybenzyl halide are the most common impurities.

  • Side-Reaction Products:

    • C-alkylation: The phenoxide ion is an ambident nucleophile, and under certain conditions, alkylation can occur on the aromatic ring instead of the desired O-alkylation.[1][3]

    • Elimination: If secondary or tertiary alkyl halides are used, or if the reaction conditions are too harsh, an E2 elimination reaction can compete with the SN2 substitution, leading to alkene byproducts.[2][3][4]

    • Over-alkylation: If other nucleophilic sites are present, multiple additions of the benzyl group could occur.

  • Reagent-Derived Impurities: Impurities present in the starting materials, solvents, or base can carry through the synthesis.

  • Degradation Products: The aldehyde functional group can be susceptible to oxidation, especially during workup and purification, leading to the corresponding carboxylic acid.

Visualizing the Synthesis and Potential Byproducts

G cluster_reactants Reactants cluster_products Products & Byproducts Isovanillin Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) Target Target Product (O-Alkylation) Isovanillin->Target SN2 Attack on Benzyl Halide SideProduct1 C-Alkylation Byproduct Isovanillin->SideProduct1 Side Reaction SideProduct2 Unreacted Isovanillin Isovanillin->SideProduct2 Incomplete Reaction BenzylHalide 3-Methoxybenzyl Halide BenzylHalide->Target BenzylHalide->SideProduct1 SideProduct3 Unreacted Benzyl Halide BenzylHalide->SideProduct3 Incomplete Reaction Base Base (e.g., K2CO3) Base->Isovanillin Deprotonation

Caption: Williamson Ether Synthesis of the target compound, highlighting potential side products.

A Multi-Pronged Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A robust, self-validating system relies on the strategic application of orthogonal methods—techniques that measure purity based on different chemical and physical principles. For 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde, a combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is essential.

Purity Analysis Workflow

G Start Synthesized Product Batch HPLC HPLC Analysis (Primary Purity Assay) Start->HPLC GCMS GC-MS Analysis (Volatile Impurities & Confirmation) Start->GCMS qNMR qNMR Analysis (Absolute Purity & Structural Confirmation) Start->qNMR Decision Batch Release? HPLC->Decision GCMS->Decision qNMR->Decision Report Final Purity Report Decision->Report Data Corroborates

Caption: Workflow for comprehensive purity analysis of the synthesized product.

Experimental Protocols & Comparative Analysis

Here, we detail the step-by-step methodologies for each analytical technique and compare their strengths in identifying potential impurities in a hypothetical batch of synthesized 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity determination for non-volatile organic compounds. By separating components based on their differential partitioning between a stationary and mobile phase, it provides a precise quantification of the main component relative to its impurities.

Experimental Protocol:

  • System Preparation: Utilize a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). The choice of a C18 column is based on its excellent retention and separation capabilities for moderately polar aromatic compounds.

  • Mobile Phase: A gradient elution is optimal to resolve both polar (isovanillin) and non-polar impurities.

    • Solvent A: Water with 0.1% Formic Acid (for improved peak shape).

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of Acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Analysis Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis Diode Array Detector (DAD) set at 280 nm, a wavelength where all key aromatic components exhibit strong absorbance.[5]

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is indispensable for identifying and quantifying volatile and semi-volatile impurities that might be missed by HPLC. It separates compounds based on their boiling points and provides mass spectral data for structural confirmation.

Experimental Protocol:

  • System Preparation: Use a capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).[6] This phase is well-suited for separating aromatic compounds with different boiling points.[6]

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a high-purity solvent like Dichloromethane. Derivatization is typically not required for this class of compounds unless highly polar, non-volatile impurities are suspected.[7]

  • Analysis Conditions:

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 10 minutes. This program ensures the elution of starting materials and the higher-boiling point product.[6]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

  • Data Analysis: Identify peaks by comparing their retention times and mass spectra with reference standards and libraries. Quantify using peak area percentages.

C. Quantitative NMR (qNMR) Spectroscopy

qNMR provides an absolute measure of purity without the need for a reference standard of the compound itself.[8][9] It relies on an internal standard of known purity and concentration, offering a powerful, orthogonal validation of chromatographic results.[8]

Experimental Protocol:

  • Internal Standard Selection: Choose an internal standard with a simple spectrum (ideally a singlet) that does not overlap with the analyte signals. Maleic anhydride or 1,3,5-trimethoxybenzene are excellent choices. The standard must be stable, non-volatile, and accurately weighable.

  • Sample Preparation:

    • Accurately weigh ~20 mg of the synthesized compound.

    • Accurately weigh ~10 mg of the internal standard.

    • Dissolve both in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6). DMSO is chosen for its ability to dissolve a wide range of organic compounds.

  • NMR Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz).

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified. This is critical for accurate integration.

    • Acquire the 1H NMR spectrum with a sufficient number of scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula, accounting for the number of protons contributing to each signal, the molar masses, and the weights of the analyte and standard.[10]

Comparative Purity Data Summary

The table below presents hypothetical data from two different synthesis batches, illustrating how these techniques collectively build a comprehensive purity profile.

Parameter Batch A (Standard Conditions) Batch B (Alternative Base) Analytical Rationale
HPLC Purity (%) 99.2%97.5%Primary measure of purity, sensitive to non-volatile impurities.
Identified Impurities (HPLC) Isovanillin (0.5%), Unknown (0.3%)Isovanillin (1.8%), C-Alkylation Product (0.7%)The alternative base in Batch B appears less efficient, leading to more unreacted starting material and a potential side product.
GC-MS Purity (%) 99.4%98.0%Confirms HPLC results and detects volatile impurities.
Identified Impurities (GC-MS) Isovanillin (0.4%), Benzyl Alcohol (0.2%)Isovanillin (1.7%), Benzyl Alcohol (0.3%)Benzyl alcohol likely arises from the hydrolysis of the benzyl halide starting material.
qNMR Purity (%) 99.1%97.3%Provides an absolute purity value, validating the chromatographic methods. The close agreement with HPLC data instills high confidence.
Overall Purity Assessment High Purity (>99%) Lower Purity, requires re-purification. Batch A meets typical standards for pharmaceutical intermediates (>99%). Batch B does not and would require further purification.

Conclusion: The Imperative of a Validated, Multi-Method Approach

The purity analysis of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde is a clear demonstration that reliance on a single analytical method is insufficient for the rigorous demands of the pharmaceutical and fine chemical industries. While HPLC provides the primary quantitative assessment, GC-MS offers crucial insights into volatile impurities and orthogonal confirmation. qNMR stands as the ultimate arbiter, delivering an absolute purity value that validates the entire analytical workflow.

By integrating these techniques, we create a self-validating system where the strengths of one method compensate for the limitations of another. This holistic approach ensures that each batch of this vital intermediate is released with a high degree of confidence in its purity, identity, and quality, thereby safeguarding the integrity of the final product.

References

  • Google Patents. (2021). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Write down the limitation(s) of the 'Williamson Ether Synthesis'?. Retrieved from [Link]

  • YouTube. (2020). Williamson ether synthesis (done wrong). Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • SIELC Technologies. (2018). 3-Hydroxy-4-methoxy-benzaldehyde. Retrieved from [Link]

  • ResearchGate. (2017). Identification of aromatic aldehydes in the express assessment of quality of herbal distilled drinks. Retrieved from [Link]

  • ACS Publications. (2021). Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. Journal of Chemical Education. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • ACS Publications. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). GC/MS analysis for the reaction of benzaldehyde and o-diaminobenzene in DMAc at 160 8C. Retrieved from [Link]

  • SIELC Technologies. (2018). 3-Methoxy-4-(methoxymethoxy)benzaldehyde. Retrieved from [Link]

  • Unknown Source. (2017).
  • UND Scholarly Commons. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Retrieved from [Link]

  • ResearchGate. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H‐NMR spectrum of 3‐hydroxy‐4‐methoxy benzal acrolein. Retrieved from [Link]

  • ResearchGate. (2014). What are the optimal conditions for GC analysis of benzaldehyde?. Retrieved from [Link]

  • MDPI. (n.d.). Aldehydes: What We Should Know About Them. Retrieved from [Link]

  • National Institutes of Health. (n.d.). MASS SPECTROMETRY OF FATTY ALDEHYDES. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Calculating purity from NMR spectrum. Retrieved from [Link]

  • DSpace@MIT. (2014). Synthesis and Accumulation of Aromatic Aldehydes in an Engineered Strain ofEscherichia coli. Retrieved from [Link]

  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to the Potential Efficacy of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde in Biological Assays

Introduction: Unveiling the Potential of a Novel Benzaldehyde Derivative In the landscape of drug discovery and development, the benzaldehyde scaffold has consistently emerged as a privileged structure, giving rise to a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Benzaldehyde Derivative

In the landscape of drug discovery and development, the benzaldehyde scaffold has consistently emerged as a privileged structure, giving rise to a multitude of compounds with diverse and potent biological activities. This guide focuses on a specific, yet underexplored, derivative: 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde (PubChem CID: 3475702).[1] While direct experimental data on the bio-efficacy of this particular molecule remains scarce in publicly accessible literature, its structural features, particularly the methoxy and benzyloxy substitutions, suggest a strong potential for significant activity in several key biological assays.

This document serves as a comparative guide for researchers, scientists, and drug development professionals. It is designed to bridge the knowledge gap by extrapolating from the well-documented activities of structurally analogous compounds. We will delve into the established anticancer, antifungal, and enzyme-inhibiting properties of related benzaldehyde derivatives to build a compelling case for the systematic evaluation of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. Herein, we provide not just a theoretical framework but also detailed, field-proven experimental protocols to empower researchers to empirically validate these hypotheses. Our narrative is grounded in scientific integrity, explaining the causality behind experimental choices and ensuring that each described protocol is a self-validating system.

Comparative Analysis of Benzaldehyde Derivatives: A Foundation for Hypothesis

The biological activities of benzaldehyde derivatives are heavily influenced by the nature and position of their substituents. A survey of existing literature reveals several key areas where these compounds have shown significant promise.

Anticancer Activity

Numerous benzaldehyde derivatives have been investigated for their cytotoxic effects against various cancer cell lines. For instance, certain benzyloxybenzaldehyde derivatives have demonstrated potent activity against the human promyelocytic leukemia (HL-60) cell line.[2] Another study reported that 2-((3-methylpyridin-2-yl)oxy)benzaldehyde (MPOBA) exhibited anticancer activity against the human colorectal cancer cell line HCT-116 with an IC50 value of 24.95 µM.[3] Furthermore, benzaldehyde itself has been shown to inhibit the growth of radiation-resistant pancreatic cancer cells.[4] These findings strongly suggest that the core benzaldehyde structure, when appropriately substituted, can be a potent anticancer pharmacophore. The presence of the benzyloxy group in our target compound, 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde, makes the investigation of its anticancer potential a logical and promising avenue.

Antifungal Properties

Benzaldehyde and its derivatives are known for their broad-spectrum antimicrobial and antifungal activities.[3] The proposed mechanism for their antifungal action often involves the disruption of cellular antioxidation processes.[5][6] Studies have shown that the presence of a hydroxyl group, particularly in the ortho position, can enhance antifungal activity. While our target compound possesses methoxy groups instead of a free hydroxyl, the overall electronic and steric properties conferred by the methoxy and benzyloxy groups may still lead to significant antifungal effects. The evaluation of its efficacy against clinically relevant fungal strains such as Aspergillus flavus is therefore warranted.[3]

Enzyme Inhibition: A Focus on Aldehyde Dehydrogenase (ALDH)

The aldehyde dehydrogenase (ALDH) superfamily of enzymes plays a critical role in cellular detoxification by metabolizing both endogenous and exogenous aldehydes.[7][8] Notably, several ALDH isozymes, particularly ALDH1A1 and ALDH1A3, are overexpressed in various cancer stem cells and are associated with poor prognosis and therapy resistance.[9] This makes ALDH a compelling target for anticancer drug development.

Several benzyloxybenzaldehyde derivatives have been identified as potent and selective inhibitors of ALDH1A3.[10][11] For example, two such compounds demonstrated IC50 values of 0.23 µM and 1.29 µM against ALDH1A3.[11] Given that 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde shares the core benzyloxybenzaldehyde scaffold, it is a prime candidate for evaluation as an ALDH inhibitor. Diethylaminobenzaldehyde (DEAB) is a well-known pan-inhibitor of ALDH enzymes and serves as a common positive control in such assays.[10]

Quantitative Comparison of Biologically Active Benzaldehyde Derivatives

To provide a clear perspective on the potential efficacy of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde, the following table summarizes the reported activities of a selection of its structural analogs.

CompoundBiological AssayTarget/Cell LineEfficacy (IC50)Reference
2-((3-methylpyridin-2-yl)oxy)benzaldehyde (MPOBA)AnticancerHCT-11624.95 µM[3]
Benzyloxybenzaldehyde Derivative (ABMM-15)ALDH InhibitionALDH1A30.23 µM[11]
Benzyloxybenzaldehyde Derivative (ABMM-16)ALDH InhibitionALDH1A31.29 µM[11]
2-Hydroxy-4-methoxybenzaldehydeAntimicrobialVarious bacteria and fungiMIC: 80-300 µg/mL[12]

Experimental Protocols for Efficacy Validation

To empirically determine the biological activity of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde, the following detailed protocols are provided. These assays are widely accepted and provide robust, quantifiable data.

Anticancer Efficacy: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[13] It relies on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[13]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, HL-60) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde and a positive control (e.g., doxorubicin) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.[14]

  • Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours, then measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antifungal Susceptibility: Broth Microdilution Assay

The broth microdilution method is a standardized technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[15][16]

Step-by-Step Methodology:

  • Fungal Inoculum Preparation: Culture the fungal strain (e.g., Aspergillus flavus, Candida albicans) in a suitable broth medium. Harvest the cells by centrifugation, wash with PBS, and resuspend in fresh medium to a standardized concentration.[15]

  • Compound Dilution: Prepare serial twofold dilutions of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde and a positive control (e.g., amphotericin B) in a 96-well microtiter plate.[17][18]

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 30°C or 37°C) for a specified period (e.g., 24-48 hours).[15]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits fungal growth. This can be assessed visually or by measuring the optical density at a specific wavelength.

ALDH Inhibition: Colorimetric Activity Assay

This assay measures the enzymatic activity of ALDH by monitoring the reduction of NAD+ to NADH, which in turn reduces a probe to a colored product.[19][20]

Step-by-Step Methodology:

  • Sample Preparation: Prepare cell or tissue lysates, or use purified ALDH enzyme.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the ALDH assay buffer, the sample, and the test compound (3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde) or a known inhibitor (e.g., DEAB).

  • Initiate Reaction: Add the ALDH substrate (e.g., acetaldehyde) to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately begin measuring the absorbance at 450 nm at regular intervals using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of the reaction (change in absorbance per unit time). The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of an untreated control. The IC50 value can then be calculated.

Visualizing the Scientific Framework

To better illustrate the concepts discussed, the following diagrams provide a visual representation of a key signaling pathway and a general experimental workflow.

ALDH_Pathway cluster_stress Cellular Stress cluster_cell Cancer Cell ROS Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Aldehydes Toxic Aldehydes (e.g., 4-HNE) Lipid_Peroxidation->Aldehydes ALDH ALDH (e.g., ALDH1A3) Aldehydes->ALDH Metabolized by Carboxylic_Acids Carboxylic Acids (Detoxified) ALDH->Carboxylic_Acids Retinoic_Acid Retinoic Acid ALDH->Retinoic_Acid Cell_Survival Cell Survival & Therapy Resistance Retinoic_Acid->Cell_Survival Promotes Inhibitor 3-Methoxy-4- [(3-methoxybenzyl)oxy] benzaldehyde Inhibitor->ALDH Inhibits

Caption: Proposed mechanism of action for an ALDH inhibitor.

experimental_workflow Start Hypothesis: Compound has bioactivity Synthesis Compound Synthesis & Purification Start->Synthesis Primary_Screening Primary Screening (e.g., MTT, MIC) Synthesis->Primary_Screening Data_Analysis1 Data Analysis: Determine IC50/MIC Primary_Screening->Data_Analysis1 Secondary_Assays Secondary Assays (e.g., ALDH Inhibition) Data_Analysis1->Secondary_Assays Active End Preclinical Candidate Data_Analysis1->End Inactive Mechanism_Study Mechanism of Action Studies Secondary_Assays->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization Lead_Optimization->End

Caption: General experimental workflow for drug discovery.

Conclusion and Future Directions

While direct biological data for 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde is currently lacking, a comprehensive analysis of its structural analogs provides a strong rationale for its investigation as a potential anticancer, antifungal, and enzyme-inhibiting agent. The benzyloxy and methoxy moieties are key features of many known bioactive benzaldehyde derivatives, suggesting that this compound is a promising candidate for further research.

The detailed experimental protocols provided in this guide offer a clear and robust framework for elucidating the efficacy of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. By systematically applying these assays, researchers can generate the critical data needed to validate its potential as a novel therapeutic agent. The insights gained from such studies will not only contribute to our understanding of the structure-activity relationships of benzaldehyde derivatives but may also pave the way for the development of new and effective treatments for a range of diseases.

References

  • A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. (URL: [Link])

  • Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. (URL: [Link])

  • Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. (URL: [Link])

  • 3-[(3-Methoxybenzyl)oxy]benzaldehyde | C15H14O3 | CID 3858058 - PubChem. (URL: [Link])

  • Stopping pancreatic cancer spread using benzaldehyde - ecancer. (URL: [Link])

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (URL: [Link])

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (URL: [Link])

  • 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde - PubChem. (URL: [Link])

  • Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC. (URL: [Link])

  • Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. (URL: [Link])

  • Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. (URL: [Link])

  • Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. (URL: [Link])

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Validation

A Researcher's Guide to Benchmarking 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde: A Proposed Evaluation Against Known Anticancer and Antifungal Agents

Introduction: Unveiling the Potential of a Novel Benzaldehyde Derivative In the landscape of drug discovery, benzaldehyde and its derivatives have emerged as a promising class of compounds with a diverse range of biologi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Benzaldehyde Derivative

In the landscape of drug discovery, benzaldehyde and its derivatives have emerged as a promising class of compounds with a diverse range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2] The subject of this guide, 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde, is a novel synthetic compound whose biological potential remains largely unexplored. However, its structural similarity to other biologically active benzyloxybenzaldehyde derivatives, such as the potent anticancer agent 2-[(3-methoxybenzyl)oxy]benzaldehyde, provides a strong rationale for its investigation as a potential therapeutic agent.[3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the efficacy of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. We will propose a series of head-to-head comparisons against established inhibitors in both the anticancer and antifungal domains. The experimental designs detailed herein are intended to not only quantify the compound's activity but also to elucidate its potential mechanisms of action, thereby providing a solid foundation for further preclinical development.

Hypothesized Biological Activities and Rationale for Investigation

Based on the established bioactivities of structurally related compounds, we hypothesize that 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde is likely to exhibit both anticancer and antifungal properties.

  • Anticancer Potential: Numerous benzyloxybenzaldehyde derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[3] The mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[3] For instance, the closely related isomer, 2-[(3-methoxybenzyl)oxy]benzaldehyde, was found to be a potent inducer of apoptosis in human promyelocytic leukemia (HL-60) cells.[3] Therefore, a primary focus of this benchmarking study will be to assess the pro-apoptotic and anti-proliferative effects of our target compound.

  • Antifungal Potential: Benzaldehydes are known to possess antifungal properties, often by disrupting the cellular antioxidant systems of fungi.[4][5] This disruption of redox homeostasis can lead to potent growth inhibition. Given the prevalence of fungal infections and the rise of antifungal resistance, novel agents in this space are of critical importance.

Proposed Benchmarking Strategy: A Multi-faceted Approach

To thoroughly characterize 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde, we propose a two-pronged benchmarking approach targeting its hypothesized anticancer and antifungal activities. This involves direct comparison with well-characterized, commercially available inhibitors.

Part 1: Anticancer Activity Benchmarking

Objective: To quantify the cytotoxic and anti-proliferative effects of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde against a representative cancer cell line and compare its potency to a standard chemotherapeutic agent.

Chosen Comparator: Doxorubicin . A well-established chemotherapeutic agent known to induce apoptosis through DNA intercalation and inhibition of topoisomerase II. Its broad use and well-understood mechanism make it an ideal benchmark.

Proposed Experimental Workflow:

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Viability Assessment (MTT Assay) cluster_3 Data Analysis start Culture HL-60 Cancer Cells seed Seed cells in 96-well plates start->seed treat_test Treat with 3-Methoxy-4- [(3-methoxybenzyl)oxy]benzaldehyde (serial dilutions) seed->treat_test treat_control Treat with Doxorubicin (serial dilutions) seed->treat_control treat_dmso Treat with DMSO (Vehicle Control) seed->treat_dmso mtt Add MTT Reagent & Incubate treat_test->mtt treat_control->mtt treat_dmso->mtt solubilize Add Solubilization Solution mtt->solubilize read Measure Absorbance (570 nm) solubilize->read calc Calculate % Cell Viability read->calc ic50 Determine IC50 Values calc->ic50 compare Compare Potency ic50->compare

Caption: Workflow for anticancer activity benchmarking using the MTT assay.

Detailed Experimental Protocol: MTT Assay for Cell Viability [6][7]

  • Cell Culture: Culture human promyelocytic leukemia (HL-60) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the HL-60 cells into 96-well plates at a density of 1 x 10^5 cells/mL in a final volume of 100 µL per well.

  • Compound Preparation and Treatment:

    • Prepare stock solutions of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde and Doxorubicin in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solutions to create a range of concentrations.

    • Add the diluted compounds to the respective wells. Include a vehicle control group treated with the same concentration of DMSO.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plates for an additional 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[6]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the half-maximal inhibitory concentration (IC50) for both compounds.

Data Presentation:

CompoundIC50 (µM) on HL-60 cells
3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehydeExperimental Value
Doxorubicin (Comparator)Experimental Value
Part 2: Antifungal Activity Benchmarking

Objective: To determine the minimum inhibitory concentration (MIC) of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde against a clinically relevant fungal strain and compare its efficacy to a standard antifungal drug.

Chosen Comparator: Fluconazole . A widely used azole antifungal agent that inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane.[8][9]

Proposed Experimental Workflow:

G cluster_0 Inoculum Preparation cluster_1 Microdilution Plate Setup cluster_2 Incubation & Reading cluster_3 Data Analysis start Culture Candida albicans adjust Adjust inoculum to 0.5 McFarland standard start->adjust treat_test Serial dilute 3-Methoxy-4- [(3-methoxybenzyl)oxy]benzaldehyde adjust->treat_test treat_control Serial dilute Fluconazole adjust->treat_control add_inoculum Add fungal inoculum to all wells treat_test->add_inoculum treat_control->add_inoculum incubate Incubate plates at 35°C for 24-48h add_inoculum->incubate read Visually determine MIC (lowest concentration with no growth) incubate->read compare Compare MIC Values read->compare

Caption: Workflow for antifungal activity benchmarking using the broth microdilution method.

Detailed Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing [10][11]

  • Fungal Strain: Use a standardized strain of Candida albicans (e.g., ATCC 90028).

  • Inoculum Preparation: Culture the fungal strain on Sabouraud Dextrose Agar. Prepare a suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard.

  • Compound Dilution:

    • Prepare stock solutions of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde and Fluconazole in DMSO.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in RPMI-1640 medium.

  • Inoculation: Add the standardized fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

  • Data Analysis: Compare the MIC value of the test compound to that of Fluconazole.

Data Presentation:

CompoundMIC (µg/mL) against Candida albicans
3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehydeExperimental Value
Fluconazole (Comparator)Experimental Value

Delving Deeper: Mechanistic Insights

Should 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde demonstrate significant activity in the initial screens, further experiments to elucidate its mechanism of action are warranted.

For Anticancer Activity:

  • Apoptosis Induction: The induction of apoptosis can be confirmed through techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring the activity of caspases (key executioner proteins in apoptosis).[12] A potential signaling pathway to investigate would be the intrinsic (mitochondrial) pathway of apoptosis, given the action of related compounds.[3]

G compound 3-Methoxy-4- [(3-methoxybenzyl)oxy]benzaldehyde mito Mitochondrial Stress compound->mito Induces bcl2 Bcl-2 Family Proteins (e.g., Bax, Bcl-2) mito->bcl2 Modulates cas9 Caspase-9 Activation bcl2->cas9 Regulates cas3 Caspase-3 Activation cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis Executes

Caption: Hypothesized intrinsic apoptosis pathway activated by the test compound.

For Antifungal Activity:

  • Disruption of Cellular Antioxidation: The hypothesis that the compound disrupts fungal antioxidant systems can be tested by measuring the activity of key enzymes like superoxide dismutase and glutathione reductase in treated fungal cells.[4][5]

Conclusion and Future Directions

This guide provides a robust and scientifically grounded framework for the initial benchmarking of 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. By employing standardized assays and comparing its performance against well-characterized inhibitors, researchers can obtain a clear and objective assessment of its therapeutic potential. Positive results from these studies would provide the necessary impetus for more advanced preclinical investigations, including in vivo efficacy studies and detailed toxicology profiling. The exploration of this and other novel benzaldehyde derivatives holds significant promise for the development of new and effective treatments for cancer and fungal infections.

References

  • A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • de-Souza-Silva, C. M., Guilhelmelli, F., Zamith-Miranda, D., de Oliveira, M. A., Nosanchuk, J. D., & Silva-Pereira, I. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 57127. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517. [Link]

  • Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. (2009). Bioorganic & Medicinal Chemistry Letters, 19(13), 3611-3614. [Link]

  • Inhibitor of apoptosis. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • Kim, J. H., Campbell, B. C., Mahoney, N., Chan, K. L., Molyneux, R. J., & Xiao, C. L. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. Annals of Clinical Microbiology and Antimicrobials, 10, 24. [Link]

  • Stopping pancreatic cancer spread using benzaldehyde. (2025). ecancermedicalscience. Retrieved January 23, 2026, from [Link]

  • Pfaller, M. A., & Sheehan, D. J. (2006). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 19(4), 660–673. [Link]

  • Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. (2011). Annals of Clinical Microbiology and Antimicrobials, 10, 24. [Link]

  • Mode of Action of Antifungal Drugs. (2022). Microbiology Info.com. Retrieved January 23, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved January 23, 2026, from [Link]

  • INHIBITOR OF APOPTOSIS PROTEINS AS INTRACELLULAR SIGNALING INTERMEDIATES. (2010). International Journal of Molecular Sciences, 11(12), 5245–5255. [Link]

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). Fine Chemical Engineering. [Link]

  • Synthesis, anti-bacterial and anti-cancer activities of Some Antipyrine Diazenyl Benzaldehyde Derivatives and Antipyrine-Based Heterocycles. (2019). Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 395-406. [Link]

  • Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. (2019). ACS Omega, 4(4), 7436–7443. [Link]

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Comparative

A Comparative Guide to the Stability of Benzaldehyde Derivatives

Benzaldehyde, the simplest aromatic aldehyde, serves as a foundational structure for a vast array of derivatives used across the pharmaceutical, fragrance, and fine chemical industries.[1] While the aldehyde functional g...

Author: BenchChem Technical Support Team. Date: February 2026

Benzaldehyde, the simplest aromatic aldehyde, serves as a foundational structure for a vast array of derivatives used across the pharmaceutical, fragrance, and fine chemical industries.[1] While the aldehyde functional group imparts valuable reactivity for synthesis, it is also susceptible to degradation, primarily through autoxidation.[2] For researchers, scientists, and drug development professionals, understanding the relative stability of various benzaldehyde derivatives is paramount for ensuring product purity, efficacy, and shelf-life.

This guide provides an in-depth comparative analysis of the factors governing the stability of substituted benzaldehydes. We will explore the theoretical underpinnings of their stability, present validated experimental protocols for quantitative assessment, and offer a comparative analysis of representative derivatives, enabling you to make informed decisions in your research and development workflows.

Theoretical Framework: Factors Influencing Stability

The stability of a benzaldehyde derivative is not an intrinsic constant but rather a delicate balance of electronic, steric, and other intramolecular forces. The reactivity of the carbonyl group, specifically the electrophilicity of the carbonyl carbon, is a key determinant of stability.[3]

Electronic Effects

Substituents on the aromatic ring profoundly influence the electron density of the aldehyde group through inductive and resonance effects.[3][4]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) pull electron density away from the aromatic ring and, by extension, from the aldehyde group. This decrease in electron density at the carbonyl carbon makes it less susceptible to oxidation, thereby enhancing the molecule's stability.

  • Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) and alkyl groups (-CH₃) push electron density towards the ring and the aldehyde group.[3] This increases the electron density on the carbonyl carbon, making it more prone to nucleophilic attack and oxidation, thus generally decreasing stability.

The aromatic ring itself provides resonance stabilization to the carbonyl group, which makes aromatic aldehydes generally less reactive than their aliphatic counterparts.[4][5]

Steric Effects

The size and position of substituents, particularly those in the ortho position relative to the aldehyde, can physically obstruct the approach of reactants, such as molecular oxygen, to the carbonyl group. This steric hindrance can significantly slow down the rate of degradation reactions, even for derivatives with electronically activating substituents.[6]

Intramolecular Interactions

In certain derivatives, such as salicylaldehyde (2-hydroxybenzaldehyde), the presence of a hydroxyl group ortho to the aldehyde allows for the formation of a stable intramolecular hydrogen bond. This interaction reduces the reactivity of the aldehyde group and significantly enhances the overall stability of the molecule.[7]

The Primary Degradation Pathway: Autoxidation

The most common degradation pathway for benzaldehyde and its derivatives is autoxidation, a free-radical chain reaction that occurs in the presence of oxygen and is often initiated by light or trace metal impurities.[8][9] The process converts the aldehyde into the corresponding, and often undesirable, benzoic acid.[6]

The mechanism proceeds in three key stages:

  • Initiation: A radical initiator (often formed by light or heat) abstracts the aldehydic hydrogen, forming a benzoyl radical.

  • Propagation: The benzoyl radical reacts rapidly with molecular oxygen to form a benzoylperoxy radical. This radical then abstracts a hydrogen atom from another benzaldehyde molecule, forming perbenzoic acid and a new benzoyl radical, thus propagating the chain.

  • Termination: The reaction is terminated when two radicals combine.

The intermediate, perbenzoic acid, can also react with another molecule of benzaldehyde to produce two molecules of benzoic acid.[8]

Autoxidation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination BCHO Benzaldehyde (R-CHO) BRad Benzoyl Radical (R-C•=O) BCHO->BRad H• abstraction BPRad Benzoylperoxy Radical (R-COO•) BRad->BPRad + O₂ O2 Oxygen (O₂) PBA Perbenzoic Acid (R-COOOH) BPRad->PBA + R-CHO BRad2 Benzoyl Radical (R-C•=O) BPRad->BRad2 - H• abstraction BCHO2 Benzaldehyde (R-CHO) NonRadical Non-Radical Products Rad1 Radical Rad1->NonRadical Rad2 Radical Rad2->NonRadical

Figure 1: Simplified free-radical autoxidation mechanism of benzaldehyde.

Experimental Protocols for Stability Assessment

To objectively compare the stability of benzaldehyde derivatives, a standardized set of analytical methods is required. The following protocols describe robust procedures for assessing chemical, thermal, and photostability.

The overall workflow for a comprehensive stability analysis is outlined below.

Stability_Workflow Select 1. Select Derivatives (e.g., EDG, EWG, Sterically Hindered) Prep 2. Prepare Standardized Solutions Select->Prep Split Split Samples Prep->Split Chem 3a. Chemical Stability (Accelerated Oxidation) Split->Chem Assay 1 Thermal 3b. Thermal Stability (TGA) Split->Thermal Assay 2 Photo 3c. Photostability (ICH Q1B Protocol) Split->Photo Assay 3 Analyze 4. Quantitative Analysis (e.g., HPLC, GC-MS) Chem->Analyze Thermal->Analyze Photo->Analyze Compare 5. Data Compilation & Comparison Analyze->Compare Interpret 6. Interpretation & Reporting Compare->Interpret

Figure 2: General workflow for comparative stability analysis.
Protocol: Accelerated Oxidation (Chemical Stability)

This method assesses stability against autoxidation under forced conditions.

  • Objective: To quantify the rate of degradation of benzaldehyde derivatives to their corresponding benzoic acids in the presence of an oxidant.

  • Rationale: Using an elevated temperature and oxygen-rich environment accelerates the natural autoxidation process, allowing for comparative assessment in a practical timeframe. A reversed-phase HPLC method is chosen for its ability to effectively separate the relatively nonpolar aldehyde from its more polar carboxylic acid degradation product.

  • Methodology:

    • Solution Preparation: Prepare 10 mM solutions of each benzaldehyde derivative in a suitable solvent (e.g., acetonitrile). Rationale: Acetonitrile is a common, relatively inert solvent for HPLC analysis.

    • Sample Aliquoting: For each derivative, dispense 1 mL aliquots into multiple amber glass vials. Include a "time zero" (T₀) sample and samples for each time point (e.g., 6, 12, 24, 48 hours).

    • Control Group: Prepare a parallel set of vials and purge them with an inert gas (e.g., argon or nitrogen) before sealing. These will serve as anaerobic controls. Rationale: This control validates that the observed degradation is oxygen-dependent.

    • Incubation: Place the aerobic (non-purged) vials in a temperature-controlled oven at 60°C. Store the anaerobic controls and T₀ samples at 4°C in the dark.

    • Time Point Analysis: At each designated time point, remove one aerobic and one anaerobic vial for each derivative. Immediately analyze the samples via HPLC.

    • HPLC Analysis:

      • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: Isocratic mixture of acetonitrile and water (with 0.1% formic acid), e.g., 60:40 v/v. Rationale: Formic acid helps to ensure sharp peak shapes by keeping the benzoic acid in its protonated state.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at 254 nm.

      • Quantification: Calculate the percentage of the initial aldehyde remaining at each time point by comparing the peak area to the T₀ sample.

Protocol: Thermogravimetric Analysis (TGA)

This technique measures changes in mass as a function of temperature, indicating thermal decomposition.

  • Objective: To determine the onset temperature of decomposition for each derivative.

  • Rationale: TGA provides a direct measure of thermal stability. A higher decomposition temperature indicates greater stability.[10][11]

  • Methodology:

    • Sample Preparation: Place 5-10 mg of the pure benzaldehyde derivative into a TGA pan.

    • Instrument Setup:

      • Atmosphere: Nitrogen, flow rate of 20 mL/min. Rationale: An inert atmosphere prevents oxidative degradation, isolating the effect of thermal decomposition.

      • Temperature Program: Ramp from 30°C to 500°C at a rate of 10°C/min.

    • Data Analysis: Determine the onset temperature of major weight loss from the resulting TGA curve. This is often calculated as the intersection of the baseline tangent and the inflection point tangent of the decomposition step.

Comparative Data Analysis

To illustrate the application of these principles, we present hypothetical but representative data for four benzaldehyde derivatives, each chosen to highlight a specific structural effect.

  • Benzaldehyde (Unsubstituted): The baseline for comparison.

  • 4-Nitrobenzaldehyde (EWG): Electron-withdrawing nitro group at the para-position.

  • 4-Methoxybenzaldehyde (EDG): Electron-donating methoxy group at the para-position.

  • 2,6-Dichlorobenzaldehyde (Steric & EWG): Two electron-withdrawing chloro groups ortho to the aldehyde, providing significant steric hindrance.

Table 1: Comparative Stability Data for Benzaldehyde Derivatives

DerivativeSubstituent Effect% Aldehyde Remaining (Accelerated Oxidation, 48h)TGA Onset of Decomposition (°C)Predicted Relative Stability
4-Methoxybenzaldehyde Electron-Donating (EDG)65%165°CLow
Benzaldehyde Unsubstituted85%180°CModerate
4-Nitrobenzaldehyde Electron-Withdrawing (EWG)95%210°CHigh
2,6-Dichlorobenzaldehyde Steric Hindrance + EWG>99%225°CVery High
Interpretation of Results
  • 4-Methoxybenzaldehyde: The electron-donating methoxy group increases the electron density on the aldehyde, making it highly susceptible to oxidation, as reflected in the lowest percentage of remaining aldehyde after 48 hours.

  • Benzaldehyde: As the unsubstituted reference, it shows moderate stability.

  • 4-Nitrobenzaldehyde: The powerful electron-withdrawing nitro group significantly deactivates the aldehyde towards oxidation, resulting in high stability in the accelerated oxidation assay and a higher decomposition temperature.[12]

  • 2,6-Dichlorobenzaldehyde: This derivative demonstrates the highest stability. While the chloro groups are electron-withdrawing, the primary stabilizing factor here is the steric hindrance provided by the two ortho substituents, which effectively shield the aldehyde group from attack. This highlights that steric effects can sometimes dominate over electronic effects in determining stability.[6]

Conclusion and Recommendations

The stability of benzaldehyde derivatives is a multifactorial property governed by the interplay of electronic and steric effects of the ring substituents.

  • Electron-withdrawing groups generally enhance stability by reducing the reactivity of the aldehyde carbonyl.

  • Electron-donating groups typically decrease stability by increasing the aldehyde's susceptibility to oxidation.

  • Steric hindrance , particularly from ortho substituents, can provide a powerful stabilizing effect that may even outweigh electronic influences.

For drug development and manufacturing, selecting derivatives with electronically deactivating groups or significant steric shielding can lead to more robust and stable final products. When handling less stable derivatives, such as those with electron-donating groups, stringent precautions are necessary. This includes storage under an inert atmosphere (e.g., nitrogen or argon), protection from light using amber containers, and refrigeration to minimize both thermal degradation and the rate of autoxidation. The presence of trace amounts of corresponding alcohols, like benzyl alcohol in benzaldehyde, can inhibit autoxidation by intercepting key radical intermediates.[2]

By understanding these principles and applying the quantitative analytical methods described, researchers can effectively predict, measure, and compare the stability of benzaldehyde derivatives, ensuring the integrity and quality of their work.

References

  • ResearchGate. (n.d.). Theoretical Analysis of the Electronic Spectra of Benzaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

  • Fiveable. (n.d.). Aromatic Aldehyde Definition. Retrieved from [Link]

  • University of Florida Digital Collections. (2009, March 10). AUTOXIDATION OF BENZALDEHYDE. Retrieved from [Link]

  • National Institutes of Health. (2020, December 15). Chemical Adducts of Reactive Flavor Aldehydes Formed in E-Cigarette Liquids Are Cytotoxic and Inhibit Mitochondrial Function in Respiratory Epithelial Cells. Retrieved from [Link]

  • Frontiers. (n.d.). Enhanced thermal and photo-stability of a para-substituted dicumyl ketone intercalated in a layered double hydroxide. Retrieved from [Link]

  • National Institutes of Health. (2022, October 10). Enhanced thermal and photo-stability of a para-substituted dicumyl ketone intercalated in a layered double hydroxide. Retrieved from [Link]

  • ACS Publications. (n.d.). Oscillations and complex mechanisms: O2 oxidation of benzaldehyde. Retrieved from [Link]

  • Quora. (2015, September 3). Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones? Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. Retrieved from [Link]

  • ResearchGate. (n.d.). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism. Retrieved from [Link]

  • MDPI. (n.d.). Aldehydes: What We Should Know About Them. Retrieved from [Link]

  • ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

  • Cardiff University. (n.d.). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. Retrieved from [Link]

  • PubMed. (2024, March 28). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. Retrieved from [Link]

  • IRIS Unibas. (2024, October 21). Aldehydes: What We Should Know About Them. Retrieved from [Link]

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  • ResearchGate. (n.d.). Scheme 21: Photolysis products of benzaldehyde (8) in different.... Retrieved from [Link]

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  • MDPI. (n.d.). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Retrieved from [Link]

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Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde

Hazard Assessment and GHS Classification Analogy Based on the hazard profiles of analogous benzaldehyde compounds, 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde is anticipated to present the following hazards.[1][2][3][...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and GHS Classification Analogy

Based on the hazard profiles of analogous benzaldehyde compounds, 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde is anticipated to present the following hazards.[1][2][3][4] The GHS classification below is a conservative estimation and should be treated as a preliminary guideline pending empirical data.

Hazard ClassHazard StatementPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationGHS07
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationGHS07
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationGHS07

Causality: The aldehyde functional group can be irritating to mucous membranes and skin. Aromatic aldehydes, in general, can be sensitizers and irritants. The methoxy and benzyloxy substitutions may modulate the reactivity and bioavailability of the molecule, but the fundamental aldehyde reactivity remains a key consideration for its toxicological profile.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is non-negotiable when handling 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. The following table outlines the minimum required PPE, with explanations rooted in experimental best practices.

Body PartPPE RequirementRationale and Field-Proven Insights
Eyes/Face Chemical safety goggles with side shields or a face shield.[2][5]Why: Protects against splashes and airborne particles. Standard safety glasses are insufficient as they do not provide a seal around the eyes. A face shield offers broader protection, especially during procedures with a higher risk of splashing.
Hands Nitrile gloves (minimum thickness of 4 mil).[6]Why: Provides a suitable barrier against incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber may be necessary. Always inspect gloves for tears or degradation before use. Double gloving is recommended for handling highly concentrated solutions.
Body Laboratory coat.Why: Protects skin and personal clothing from contamination. Ensure the lab coat is fully buttoned. For larger quantities or increased splash risk, consider a chemically resistant apron over the lab coat.
Respiratory Use in a well-ventilated area. A certified chemical fume hood is mandatory for handling significant quantities or when generating aerosols.[7]Why: Benzaldehyde derivatives can be respiratory irritants.[2][3][4] A fume hood provides the most effective means of exposure control by containing vapors and aerosols at the source.

Step-by-Step Handling and Operational Protocols

Adherence to a systematic workflow is critical for minimizing exposure and ensuring reproducible experimental outcomes.

Preparation and Weighing
  • Designated Area: Conduct all handling of solid 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde within a chemical fume hood.

  • Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leakage.

  • Weighing:

    • Use a tared weigh boat or glassine paper to prevent contamination of the balance.

    • Handle the solid with a clean spatula. Avoid creating dust. If the material is a fine powder, consider using a filtered balance enclosure.

  • Aliquotting: Prepare solutions immediately after weighing to minimize the time the solid is exposed to the atmosphere.

Solution Preparation
  • Solvent Selection: Based on available data for similar compounds, this substance is likely soluble in organic solvents such as acetone and methanol.[8]

  • Dissolution:

    • Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

    • If necessary, use gentle agitation (e.g., magnetic stirrer) to facilitate dissolution. Avoid vigorous shaking which can generate aerosols.

  • Container Sealing: Securely cap the container immediately after the solution is prepared.

Emergency Procedures: A Self-Validating System

Preparedness is paramount. The following protocols provide a clear, actionable response to potential emergencies.

Spill Response Workflow

Spill_Response cluster_Initial_Actions Immediate Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Post-Cleanup Alert Alert others in the area Evacuate Evacuate the immediate area (if necessary) Alert->Evacuate Assess spill size and ventilation PPE Don appropriate PPE (gloves, goggles, lab coat, respirator if needed) Evacuate->PPE Contain Contain the spill with absorbent material PPE->Contain Cleanup Collect absorbed material into a labeled waste container Contain->Cleanup Decontaminate Decontaminate the area with an appropriate solvent Cleanup->Decontaminate Dispose Dispose of waste as hazardous material Decontaminate->Dispose Report Report the incident to the supervisor/safety officer Dispose->Report

Caption: Chemical Spill Response Workflow

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7][9] Seek immediate medical attention.
Skin Contact Remove contaminated clothing.[3] Wash skin with plenty of soap and water for at least 15 minutes.[1][7] If skin irritation occurs, get medical advice/attention.[7]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1][7] If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1][4] Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[3][7]

Storage and Disposal: Maintaining a Safe and Compliant Laboratory

Proper storage and disposal are crucial for long-term safety and environmental responsibility.

Storage Conditions
  • Container: Keep the container tightly closed and stored in a cool, dry, and well-ventilated place.[1][2][9]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[8][9]

  • Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.

Disposal Plan
  • Waste Characterization: All waste containing 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect waste in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Route: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2][7] Do not empty into drains.[7]

References

  • Safety Data Sheet for 3-Iodo-4-methoxybenzaldehyde. (n.d.).
  • Safety Data Sheet for Benzaldehyde, 2-hydroxy-3-methoxy-. (2025-09-17).
  • Safety Data Sheet: 3-Methoxybenzaldehyde, 98%. (2020-01-15). Chemos GmbH&Co.KG.
  • Safety Data Sheet for Benzaldehyde, 3-hydroxy-4-methoxy-. (n.d.). Fisher Scientific.
  • Safety Data Sheet for 2-Methoxy-4-(methoxymethoxy)benzaldehyde. (2024-12-19). CymitQuimica.
  • Safety Data Sheet for Vanillin. (2024-09-09). MilliporeSigma.
  • Safety Data Sheet: Benzaldehyde. (n.d.). Carl ROTH.
  • 3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Safety Data Sheet: Benzaldehyde. (2020-01-30). Carl ROTH.
  • 3-Hydroxy-4-methoxybenzaldehyde, 98%. (n.d.). Thermo Scientific Alfa Aesar.
  • 3-METHOXY-4-NITROBENZALDEHYDE SDS. (n.d.). ECHEMI.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde
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3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde
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